molecular formula C10H24Cl2N2 B1289879 4-Aminomethyl-1-n-butylpiperidine 2hcl CAS No. 62281-15-6

4-Aminomethyl-1-n-butylpiperidine 2hcl

Cat. No.: B1289879
CAS No.: 62281-15-6
M. Wt: 243.21 g/mol
InChI Key: NTGFOFLKWPFVPS-UHFFFAOYSA-N
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Description

4-Aminomethyl-1-n-butylpiperidine 2hcl is a useful research compound. Its molecular formula is C10H24Cl2N2 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-butylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFOFLKWPFVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629405
Record name 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62281-15-6
Record name 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl), a piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific public data on this exact dihydrochloride salt is limited, this guide synthesizes information from structurally related compounds to offer valuable insights into its chemical properties, potential synthesis, applications, and safe handling protocols.

Introduction: The Significance of the 4-Aminomethylpiperidine Scaffold

The 4-aminomethylpiperidine moiety is a crucial building block in medicinal chemistry.[1][2] Piperidine itself is a core component of morphine, underpinning its analgesic properties.[1][3] Derivatives of 4-aminomethylpiperidine (4-AMP) have been explored for a wide range of pharmacological activities, including analgesic, nootropic (cognition-enhancing), and as agonists for adrenergic receptors.[3][4][5] The versatility of the 4-AMP scaffold lies in its ability to be readily functionalized at both the piperidine nitrogen and the primary amine of the aminomethyl group, allowing for the creation of diverse chemical libraries for drug discovery.[1][2] The addition of an n-butyl group to the piperidine nitrogen, as in the topic compound, is expected to modulate its lipophilicity and potentially its pharmacological profile.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is not widely available, we can infer its properties based on the parent compound, 4-(Aminomethyl)piperidine, and related N-substituted derivatives.

PropertyInferred Value/InformationSource/Basis
CAS Number 62281-15-6[6]
Molecular Formula C10H24Cl2N2Calculated
Molecular Weight 243.22 g/mol Calculated
Appearance Likely a white to off-white crystalline solidGeneral property of hydrochloride salts
Melting Point Expected to be significantly higher than the free baseSalt formation increases melting point
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanolHydrochloride salts are generally water-soluble
Boiling Point (Free Base) The related 1-Boc-4-(aminomethyl)piperidine has a boiling point of 237-238 °C. The N-butyl derivative is expected to have a similar or slightly higher boiling point.[7][8]
Refractive Index (Free Base) The related 1-Boc-4-(aminomethyl)piperidine has a refractive index of n20/D 1.473.[7][8]
Density (Free Base) The related 1-Boc-4-(aminomethyl)piperidine has a density of 1.013 g/mL at 25 °C.[7][8]
Predicted Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride. The following are predicted key features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), signals for the piperidine ring protons, and a signal for the aminomethyl protons. The formation of the dihydrochloride salt will likely cause a downfield shift of the protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbons of the n-butyl group, the carbons of the piperidine ring, and the aminomethyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C10H22N2) upon thermal decomposition of the salt in the ion source. Fragmentation patterns would provide further structural information.[10]

Synthesis and Characterization Workflow

A plausible synthetic route to 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride would involve a two-step process: N-alkylation of a protected 4-aminomethylpiperidine derivative followed by deprotection and salt formation.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection and Salt Formation Boc_AMP 1-Boc-4-(aminomethyl)piperidine Reaction1 N-Alkylation Boc_AMP->Reaction1 Butyl_Bromide n-Butyl bromide Butyl_Bromide->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Product1 1-Boc-4-(aminomethyl)-1-n-butylpiperidine Reaction1->Product1 Product1_input 1-Boc-4-(aminomethyl)-1-n-butylpiperidine Reaction2 Deprotection & Salt Formation Product1_input->Reaction2 HCl HCl in a suitable solvent (e.g., Dioxane or Ether) HCl->Reaction2 Final_Product 4-Aminomethyl-1-n-butylpiperidine 2HCl Reaction2->Final_Product

Figure 1: A plausible synthetic workflow for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-4-(aminomethyl)-1-n-butylpiperidine

  • To a stirred solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) as a base.

  • Add n-butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-4-(aminomethyl)-1-n-butylpiperidine.

Step 2: Synthesis of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

  • Dissolve the purified 1-Boc-4-(aminomethyl)-1-n-butylpiperidine (1 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) in excess (at least 2.2 equivalents).

  • A precipitate should form upon addition of the acidic solution.

  • Stir the mixture at room temperature for a few hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Characterization

The final product should be characterized using the spectroscopic methods outlined in section 2.1 to confirm its identity and purity. Elemental analysis can also be performed to verify the empirical formula.

Potential Applications and Research Areas

Derivatives of 4-aminomethylpiperidine have shown promise in several therapeutic areas. The introduction of an N-butyl group in 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride may influence its biological activity and pharmacokinetic properties.

  • Analgesia: Given the role of the piperidine nucleus in opioid receptor binding, this compound could be investigated for its analgesic potential.[1][3]

  • Cognition Enhancement: 4-Aminopiperidine derivatives have been developed as potent cognition-enhancing drugs.[5] The N-butyl derivative could be explored for similar nootropic effects.

  • Receptor Agonism/Antagonism: Substituted 4-aminomethylpiperidines have been synthesized as potent and selective human beta3-adrenoreceptor agonists.[4] The title compound could be screened against a panel of receptors to identify novel pharmacological activities.

  • Serotonergic Activity: Derivatives of 4-(aminomethyl)piperidine have shown affinity for serotoninergic receptors of the 5-HT1A type.[11]

  • As a Synthetic Building Block: This compound, particularly in its free base form, can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[2]

Safety, Handling, and Storage

Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][16]

  • Handling: Avoid direct contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.[14][16] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents and strong bases.[16]

  • Spills and Disposal: In case of a spill, contain the spillage and collect it with an inert absorbent material.[16] Dispose of the chemical waste through a licensed professional waste disposal service.[16]

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Compound This compound Gloves Chemical-resistant gloves Compound->Gloves Wear Goggles Safety goggles Compound->Goggles Wear Lab_Coat Lab coat Compound->Lab_Coat Wear Fume_Hood Work in a fume hood Compound->Fume_Hood Use Avoid_Contact Avoid skin/eye contact Compound->Avoid_Contact Ensure No_Consumption No eating, drinking, or smoking Compound->No_Consumption Follow Hand_Washing Thorough hand washing Compound->Hand_Washing Practice Container Tightly closed container Compound->Container Store in Location Cool, dry, well-ventilated area Compound->Location Store in Incompatibles Away from oxidizing agents/strong bases Compound->Incompatibles Store away from

Figure 2: Key safety precautions for handling 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Conclusion

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to pharmacologically active piperidine derivatives suggests its potential utility in various areas of drug discovery. This guide provides a foundational understanding of its likely chemical properties, a viable synthetic approach, and essential safety protocols. Further empirical research is warranted to fully elucidate the spectroscopic, physicochemical, and biological characteristics of this compound.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Steffan, R. J., Ashwell, M. A., Solvibile, W. R., Matelan, E., Largis, E., Han, S., Tillet, J., & Mulvey, R. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters, 12(20), 2963–2967.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.
  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2137–2140.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • ChemicalBook. (2025, September 25). 4-(Aminomethyl)piperidine.
  • ChemicalBook. (n.d.). This compound CAS#: 62281-15-6.
  • Thermo Scientific Chemicals. (n.d.). 4-Aminomethyl-1-Boc-piperidine, 97% 25 g.
  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
  • J&K Scientific LLC. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.
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Sources

An In-Depth Technical Guide to the Synthesis of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethyl-1-n-butylpiperidine dihydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and pharmaceuticals. The presence of a primary aminomethyl group at the 4-position and an n-butyl substituent on the piperidine nitrogen provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive overview of the synthetic pathways to 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride is most effectively approached through a multi-step strategy that ensures high purity and good overall yield. A logical and widely applicable route commences with a commercially available, suitable piperidine precursor. This is followed by the introduction of the aminomethyl group, N-alkylation with the butyl group, and concluding with the formation of the dihydrochloride salt. Protecting group strategies are paramount to prevent unwanted side reactions and to direct the reactivity to the desired positions.

A common and efficient pathway involves the following key transformations:

  • Reductive Amination: Introduction of the aminomethyl moiety at the 4-position of a protected piperidone precursor.

  • N-Butylation: Alkylation of the piperidine nitrogen with a butyl group.

  • Deprotection and Salt Formation: Removal of the protecting group from the aminomethyl nitrogen and subsequent formation of the dihydrochloride salt.

This guide will focus on a robust and well-documented synthetic route starting from N-Boc-4-piperidone, a readily available starting material.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process, designed for optimal control and yield.

Synthesis_Pathway start N-Boc-4-piperidone intermediate1 tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate start->intermediate1 Reductive Amination (Butanal, Reducing Agent) intermediate2 4-(Aminomethyl)-1-butylpiperidine intermediate1->intermediate2 Boc Deprotection (Acidic Conditions) product 4-(Aminomethyl)-1-n-butylpiperidine dihydrochloride intermediate2->product Salt Formation (HCl)

Caption: Overall synthesis pathway for 4-Aminomethyl-1-n-butylpiperidine 2HCl.

Detailed Synthesis Protocols

Stage 1: Reductive Amination for the Synthesis of tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate

The initial step involves a reductive amination reaction between N-Boc-4-piperidone and butanal to introduce the n-butyl group onto the piperidine nitrogen, followed by the introduction of the aminomethyl group. A more direct approach is the reductive amination of 4-(aminomethyl)piperidine derivatives. For the purpose of this guide, we will detail a reductive amination pathway that concurrently introduces the butyl group.

Reaction Scheme:

Experimental Protocol:

  • To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butanal (1.2 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise to the reaction mixture.[1][2] The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[1]

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are inert and effectively dissolve the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for direct reductive aminations as it is less basic and more selective than other borohydrides like sodium borohydride (NaBH₄), minimizing side reactions.[1][2]

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and facilitates the separation of the organic product.

Stage 2: Boc Deprotection to Yield 4-(Aminomethyl)-1-butylpiperidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the primary amine.[3][4][5]

Reaction Scheme:

Experimental Protocol:

  • The crude or purified tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate from the previous step is dissolved in a suitable solvent such as methanol, dioxane, or DCM.

  • An excess of a strong acid is added. Common reagents for this deprotection include 4M HCl in dioxane, trifluoroacetic acid (TFA) in DCM, or concentrated HCl in methanol.[4][5][6]

  • The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting residue is the crude 4-(Aminomethyl)-1-butylpiperidine, often as its corresponding salt.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions, proceeding through a stable tert-butyl cation intermediate. This allows for selective deprotection in the presence of other functional groups that are stable to acid.[6]

  • Solvent Choice: The choice of solvent depends on the acid used. Dioxane and methanol are common choices for reactions with HCl, while DCM is typically used with TFA.[4]

Stage 3: Formation of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

The final step is the formation of the stable dihydrochloride salt, which is often a crystalline solid, facilitating purification and handling.

Experimental Protocol:

  • The crude 4-(Aminomethyl)-1-butylpiperidine obtained after solvent removal in the previous step is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) is added dropwise to the stirred solution of the free amine until the pH is acidic (pH ~1-2).

  • The dihydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • The final product, 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, is dried under vacuum to a constant weight.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 tert-butyl (piperidin-4-ylmethyl)carbamate, ButanalNaBH(OAc)₃DCM/DCERoom Temp12-2470-90
2 tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate4M HCl in Dioxane or TFADioxane/DCMRoom Temp1-4>95 (crude)
3 4-(Aminomethyl)-1-butylpiperidineHCl (in ether or isopropanol)Isopropanol/Ethanol0 - Room Temp0.5-1Quantitative

Alternative Synthetic Strategies

While the presented route is robust, alternative strategies can be employed depending on the availability of starting materials and desired scalability.

N-Alkylation of a Pre-formed Aminomethylpiperidine

An alternative approach involves the direct N-alkylation of a commercially available or synthesized 4-(aminomethyl)piperidine derivative.

Alternative_Pathway start tert-butyl (piperidin-4-ylmethyl)carbamate intermediate tert-butyl ((1-butylpiperidin-4-yl)methyl)carbamate start->intermediate N-Alkylation (n-Butyl bromide, Base) product 4-(Aminomethyl)-1-n-butylpiperidine dihydrochloride intermediate->product Deprotection & Salt Formation (HCl)

Caption: Alternative synthesis via N-alkylation.

In this method, a protected 4-(aminomethyl)piperidine, such as tert-butyl (piperidin-4-ylmethyl)carbamate, is reacted with an n-butyl halide (e.g., n-butyl bromide) in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like DMF or acetonitrile.[7] This is followed by the same deprotection and salt formation steps as described previously.

Conclusion

The synthesis of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride can be achieved through a reliable and high-yielding synthetic sequence. The key to a successful synthesis lies in the strategic use of protecting groups and the selection of appropriate reagents for each transformation. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chemical entity for further investigation and application.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • De Kimpe, N., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Journal of Fluorine Chemistry, 130(4), 386-393.
  • The Royal Society of Chemistry. (2017). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Green Chemistry, 19, 4981-4985.
  • PrepChem.com. (2023). Synthesis of 4-(N-n-butylcarbamoyl)piperidine. Retrieved from [Link]

  • Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • MDPI. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(18), 3299.
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  • Wiley Online Library. (1998). Aliphatic Nucleophilic Substitution.
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  • PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Iranian Journal of Organic Chemistry. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine complexes under mild conditions. 2, 88-91.
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  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (2006).
  • PubChemLite. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). Retrieved from [Link]

  • Tetrahedron. (n.d.). 138022-04-5 | Tert-butyl methyl(piperidin-4-ylmethyl)-carbamate. Retrieved from [Link]

  • ODU Digital Commons. (1982).
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  • National Institutes of Health. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

Sources

4-Aminomethyl-1-n-butylpiperidine 2hcl mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Abstract

4-Aminomethyl-1-n-butylpiperidine dihydrochloride is a synthetic compound with a piperidine scaffold, a structural motif prevalent in a wide array of biologically active molecules. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. We will delve into hypothesized biological targets based on analogous piperidine derivatives, propose a multi-phased experimental workflow for mechanism of action (MoA) elucidation, and provide detailed protocols for key assays.

Introduction: The Piperidine Scaffold and a Path to Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Derivatives of 4-aminomethylpiperidine, in particular, have been explored for their potential as enzyme inhibitors, receptor modulators, and central nervous system (CNS) active agents.[1][2]

This compound presents a simple yet intriguing structure. The n-butyl group on the piperidine nitrogen imparts a degree of lipophilicity, which may influence its pharmacokinetic properties and target interactions. The primary aminomethyl group at the 4-position provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological macromolecules.

Given the novelty of this specific compound, this guide will not present a known mechanism of action. Instead, it will serve as a strategic and methodological roadmap for its discovery and characterization. We will proceed from broad, unbiased screening to focused target validation and in-depth mechanistic studies.

Hypothesized Biological Targets and Rationale

Based on the activities of structurally related piperidine compounds, we can formulate several primary hypotheses for the biological targets of this compound.

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs.

    • Serotonin (5-HT) and Dopamine (D) Receptors: Many CNS-active drugs targeting these receptors contain a piperidine core. For instance, certain piperidine derivatives act as potent 5-HT2A receptor inverse agonists.[3]

    • Orphan GPCRs: The compound could be an agonist or antagonist for less-characterized receptors like GPR119, for which some piperidine derivatives have shown activity.

  • Enzyme Inhibition: The ability of the aminomethyl group to interact with active sites makes enzyme inhibition a plausible mechanism.

    • Proteases: Aspartic acid protease inhibitors have been developed from 4-aminomethylpiperidine precursors.[4]

    • Lipases: Piperidine derivatives have been identified as inhibitors of pancreatic lipase.[5]

    • Acetylcholinesterase (AChE): The piperidine scaffold is found in potent AChE inhibitors.[6]

  • Sigma (σ) Receptors: These unique receptors are known to bind a wide range of piperidine-containing compounds. Ligands for the σ1 receptor, in particular, have been investigated for their potential in treating neurological disorders and cancer.[7][8]

  • Ion Channels: While less directly suggested by the initial literature screen, the structural similarity to some CNS stimulants warrants an investigation into potential effects on ion channel function.

A Phased Experimental Workflow for MoA Elucidation

A systematic approach is crucial to efficiently and accurately determine the mechanism of action. We propose a three-phased workflow.

MoA_Workflow cluster_phase1 Phase 1: Broad Target Screening cluster_phase2 Phase 2: Target Validation & Characterization cluster_phase3 Phase 3: In-depth Mechanistic & Structural Studies p1_receptor Receptor Profiling (e.g., Eurofins SafetyScreen) p2_binding Radioligand Binding Assays (Determine Affinity - Ki) p1_receptor->p2_binding Identified Receptor Hit p2_functional Functional Assays (Agonist/Antagonist/Inverse Agonist) p1_receptor->p2_functional Identified Receptor Hit p1_phenotypic Phenotypic Screening (e.g., Cell Viability/Proliferation Assays) p2_enzyme Enzyme Inhibition Assays (Determine Potency - IC50) p1_phenotypic->p2_enzyme Observed Anti-proliferative Effect p3_insilico In Silico Modeling (Molecular Docking) p2_binding->p3_insilico p3_pathway Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) p2_functional->p3_pathway p3_biophysical Biophysical Binding Assays (e.g., SPR, ITC) p2_enzyme->p3_biophysical Calcium_Flux_Assay cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A_ligand Compound Binds 5-HT2A Receptor A_gq Gq Activation A_ligand->A_gq A_plc PLC Activation A_gq->A_plc A_ip3 IP3 Production A_plc->A_ip3 A_ca Ca2+ Release from ER A_ip3->A_ca B_ligand Compound Blocks 5-HT2A Receptor B_agonist Serotonin (Agonist) Cannot Bind B_no_signal No Downstream Signal B_ligand->B_no_signal

Caption: Agonist vs. Antagonist action at a Gq-coupled receptor.

Molecular Docking

  • Objective: To predict the binding mode of this compound within the binding pocket of its validated target (e.g., the 5-HT2A receptor or AChE).

  • Methodology:

    • Obtain a crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock, Schrödinger Maestro) to prepare the protein and ligand structures.

    • Perform docking simulations to predict the most favorable binding pose.

  • Insights Gained: This can reveal key amino acid residues involved in the interaction and guide future structure-activity relationship (SAR) studies.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Summary of Hypothetical Characterization Data

AssayTargetResult TypeValueInterpretation
Radioligand Binding5-HT2A ReceptorKi75 nMHigh affinity binding
Calcium Flux5-HT2A ReceptorEC50> 10 µMNo agonist activity
Calcium Flux (Antagonist)5-HT2A ReceptorIC50120 nMPotent antagonist
Enzyme InhibitionAChEIC501.2 µMModerate inhibitor

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and chemical biology. For this compound, a systematic investigation starting with broad screening and progressing to specific, hypothesis-driven experiments is paramount. The proposed workflow, leveraging established in vitro assays and in silico modeling, provides a robust framework for characterizing its pharmacological profile. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of how piperidine-based scaffolds can be tailored to achieve desired biological activities.

References

  • Kollmann, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Chemsrc. 1-Boc-4-(Aminomethyl)piperidine. [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • Tuccinardi, T., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Al-Zharani, M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Kim, K., et al. (1998). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the piperidine moiety is a ubiquitous and invaluable scaffold. Its conformational rigidity and ability to engage in key hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. Within this class of building blocks, 1-Boc-4-(aminomethyl)piperidine dihydrochloride has emerged as a particularly versatile and strategic intermediate. Its bifunctional nature—a primary amine for pharmacophore introduction and a Boc-protected secondary amine for controlled, sequential reactions—offers medicinal chemists a powerful tool for navigating complex synthetic pathways.

This guide provides a comprehensive technical overview of 1-Boc-4-(aminomethyl)piperidine dihydrochloride, encompassing its chemical identity, synthesis, physicochemical properties, and critical applications in drug discovery. We will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative scientific principles.

Core Compound Identification

Initially, it is crucial to clarify the precise chemical identity. The compound of interest is frequently requested with slight variations in nomenclature. Based on common usage and supplier information, this guide focuses on the tert-butyloxycarbonyl (Boc) protected form, which is the most synthetically useful variant.

  • Chemical Name: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate dihydrochloride

  • Common Synonyms: 1-Boc-4-(aminomethyl)piperidine 2HCl, N-Boc-4-(aminomethyl)piperidine dihydrochloride

  • CAS Number: 144222-22-0 (for the free base)[1][2][3]

  • Molecular Formula: C₁₁H₂₄N₂O₂Cl₂

  • Molecular Weight: 287.23 g/mol

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a wider range of reaction conditions.

Chemical Structure and Physicochemical Properties

The structure of 1-Boc-4-(aminomethyl)piperidine features a piperidine ring with a Boc-protected nitrogen at the 1-position and an aminomethyl group at the 4-position. The Boc group serves as a robust protecting group for the secondary amine of the piperidine ring, preventing its participation in reactions until its strategic removal is desired. The primary amine of the aminomethyl substituent is the key reactive handle for introducing the building block into a target molecule.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Appearance White to off-white solid
Boiling Point 237-238 °C (lit.)[1]
Density 1.013 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.473 (lit.)[1]
Solubility Soluble in water, methanol, and DMSOGeneral chemical knowledge
pKa ~10.13 (Predicted for the primary amine)

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 1-Boc-4-(aminomethyl)piperidine is a multi-step process that requires careful control of protecting group chemistry. A common synthetic route starts from 4-piperidinecarboxamide.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 1-Boc-4-(aminomethyl)piperidine 4-Piperidinecarboxamide 4-Piperidinecarboxamide 1-Boc-4-piperidinecarboxamide 1-Boc-4-piperidinecarboxamide 4-Piperidinecarboxamide->1-Boc-4-piperidinecarboxamide Boc₂O, Triethylamine, H₂O (Protection of piperidine N) 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine 1-Boc-4-piperidinecarboxamide->1-Boc-4-aminopiperidine Hofmann Rearrangement (e.g., Br₂, NaOH)

Caption: A conceptual workflow for the synthesis of 1-Boc-4-(aminomethyl)piperidine.

Detailed Synthetic Protocol (Conceptual)

A common method for the synthesis involves the protection of the piperidine nitrogen followed by the reduction of the carboxamide group.

Step 1: Boc Protection of 4-Piperidinecarboxamide

  • Rationale: The first step is to protect the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high selectivity for amines and the stability of the resulting Boc-protected amine. Triethylamine is used as a base to neutralize the acid generated during the reaction.

  • Procedure:

    • To a stirred solution of 4-piperidinecarboxamide and triethylamine in a suitable solvent (e.g., a mixture of water and an organic solvent like dichloromethane), add di-tert-butyl dicarbonate dropwise at room temperature.

    • Stir the reaction mixture for 8-10 hours.

    • After the reaction is complete, adjust the pH to 6-7 with a mild acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 1-Boc-4-piperidinecarboxamide.[4]

Step 2: Reduction of the Amide to the Amine

  • Rationale: The amide group of 1-Boc-4-piperidinecarboxamide is reduced to a primary amine to yield the final product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically used for this transformation.

  • Procedure:

    • Dissolve 1-Boc-4-piperidinecarboxamide in a dry aprotic solvent like tetrahydrofuran (THF).

    • Carefully add the reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water and a base (e.g., NaOH solution).

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine.

Step 3: Formation of the Dihydrochloride Salt

  • Rationale: To improve handling and stability, the free base is often converted to its dihydrochloride salt.

  • Procedure:

    • Dissolve the purified 1-Boc-4-(aminomethyl)piperidine in a suitable solvent like diethyl ether or ethyl acetate.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Applications in Drug Development

1-Boc-4-(aminomethyl)piperidine is a versatile building block used in the synthesis of a wide range of biologically active molecules.[5][6] Its utility stems from the ability to selectively deprotect and functionalize the two amine groups.

Key Therapeutic Areas and Examples:
  • Oncology: It is a precursor for the synthesis of kinesin spindle protein (KSP) inhibitors, which are being investigated as potential anticancer agents.[1][3]

  • Metabolic Diseases: The compound is used to prepare agonists for the orphan G-protein coupled receptor GPR119, which has potential as a target for the treatment of diabetes.[1][3]

  • Inflammation and Immunology: It is a key intermediate in the synthesis of Pim-1 kinase inhibitors, which play a role in cell survival and proliferation and are targets for inflammatory diseases and cancer.[1][3]

  • Infectious Diseases: The piperidine scaffold is a common feature in many antiviral and antibacterial agents, and this building block can be used in the synthesis of novel aspartic acid protease inhibitors.[1][3]

Experimental Protocols: A Practical Guide

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the piperidine nitrogen for further functionalization.

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is a strong acid that effectively cleaves the Boc group, and it is volatile, making it easy to remove after the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and the TFA.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine dihydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-Boc-4-(aminomethyl)piperidine dihydrochloride in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected product, 4-(aminomethyl)piperidine.

Workflow for Boc Deprotection

G cluster_1 Boc Deprotection Workflow Start Start Dissolve_in_DCM Dissolve Boc-protected amine in DCM Start->Dissolve_in_DCM Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve_in_DCM->Add_TFA Stir_RT Stir at Room Temperature (1-2h) Add_TFA->Stir_RT Monitor_Reaction Monitor by TLC/LC-MS Stir_RT->Monitor_Reaction Evaporate Evaporate solvent and excess TFA Monitor_Reaction->Evaporate Workup Aqueous Workup (NaHCO₃, Brine) Evaporate->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate End Deprotected Amine Dry_Concentrate->End

Caption: A step-by-step workflow for the acid-catalyzed deprotection of the Boc group.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

1-Boc-4-(aminomethyl)piperidine dihydrochloride is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of protecting groups and reactive sites provides a reliable and flexible platform for the construction of complex, biologically active molecules. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics. This guide has aimed to provide a solid foundation for that understanding, empowering scientists to confidently and effectively utilize this cornerstone building block in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736817, 1-Boc-4-(aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates. This technical guide delves into the predicted biological activities of a specific, yet underexplored, derivative: 4-Aminomethyl-1-n-butylpiperidine dihydrochloride. While direct experimental data on this compound is scarce, a comprehensive analysis of structurally related molecules allows for the formulation of robust, testable hypotheses regarding its potential pharmacological profile. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale and detailed experimental workflows to investigate this compound's potential as a modulator of key central nervous system (CNS) targets, including sigma (σ), histamine, and dopamine receptors. We will explore the causality behind experimental choices, provide validated protocols, and synthesize existing data to build a strong case for the systematic evaluation of this promising chemical entity.

Introduction: The Piperidine Scaffold and the Subject Molecule

4-Aminomethyl-1-n-butylpiperidine 2HCl is a small molecule featuring a piperidine ring N-substituted with a butyl group and a C4-position aminomethyl substituent. The piperidine ring is a privileged scaffold due to its favorable physicochemical properties, including high aqueous solubility (when protonated), metabolic stability, and its ability to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets.

This guide will systematically deconstruct the molecule's structural features to predict its most likely biological targets. The N-butyl group confers lipophilicity, which may enhance membrane permeability and interaction with hydrophobic binding pockets. The 4-aminomethyl group provides a primary amine, a key pharmacophoric feature for interaction with numerous receptors and enzymes. Based on extensive literature precedent, we will focus on three primary areas of potential high-impact activity: sigma receptor modulation, histamine H3 receptor antagonism, and dopamine receptor interactions.

Primary Hypothesis: Sigma (σ) Receptor Modulation

A compelling body of evidence suggests that the piperidine core is a highly effective scaffold for designing potent and selective sigma receptor ligands.[1][2] The sigma-1 (σ1) receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuroplasticity, and pain modulation. Numerous high-affinity σ1 ligands, including analgesics and CNS drug candidates, feature an N-substituted piperidine ring.[1][3]

The structure of 4-Aminomethyl-1-n-butylpiperidine suggests it could fit the general pharmacophore for σ1 ligands, which typically consists of a basic nitrogen atom separated from a hydrophobic region by a specific distance. The protonated piperidine nitrogen can form a critical salt bridge with key acidic residues (e.g., Glu172) in the σ1 binding pocket, a phenomenon noted for other piperidine derivatives.[4][5]

Data from Structurally Related Piperidine Ligands

To ground this hypothesis, the binding affinities of several N-substituted piperidine derivatives for sigma receptors are summarized below. This data illustrates the scaffold's compatibility with high-affinity binding.

Compound ClassRepresentative Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Source
Phenoxyalkylpiperidines1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34125[6]
N-Alkylpiperidines3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidineHigh AffinityLow Affinity[2]
Aminoethylpiperidines1-Methyl-4-(2-aminoethyl)piperidine derivativeHigh AffinityModerate Affinity[7]
Piperidine H3R/σ1R LigandsCompound 5 (proprietary)3.6415.6[8]

Table 1: Sigma receptor binding affinities for various piperidine-based ligands, demonstrating the scaffold's high potential for σ1 receptor interaction.

Proposed Experimental Workflow: σ Receptor Binding Affinity

To empirically validate this hypothesis, a standard radioligand competition binding assay should be performed. This protocol provides a robust and reproducible method to determine the binding affinity (Kᵢ) of the test compound for both σ1 and σ2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at human σ1 and σ2 receptors.

Materials:

  • HEK-293 cell membranes expressing recombinant human σ1 or σ2 receptors.

  • Radioligand for σ1: (+)-[³H]pentazocine.

  • Radioligand for σ2: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation Setup: In 96-well plates, combine the cell membranes (20-40 µg protein), the appropriate radioligand (at a concentration near its Kₔ, e.g., 1-2 nM), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Visualization: Sigma-1 Receptor Signaling Hub

The following diagram illustrates the central role of the σ1 receptor as a molecular chaperone, modulating the activity of various client proteins.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r Sigma-1 Receptor (σ1R) ip3r IP3 Receptor s1r->ip3r Stabilizes ire1 IRE1 s1r->ire1 Regulates (ER Stress) ion_channel Ion Channels (K⁺, Na⁺, Ca²⁺) s1r->ion_channel Modulates Activity vdac VDAC ip3r->vdac Ca²⁺ Funneling ca_er Ca²⁺ (ER Store) ip3r->ca_er Releases ros ROS Production vdac->ros Regulates atp ATP Production vdac->atp Regulates ca_cyto Ca²⁺ (Cytosol) ligand σ1R Ligand (e.g., 4-Aminomethyl- 1-n-butylpiperidine) ligand->s1r Binds & Modulates

Caption: The σ1 receptor acts as a hub at the MAM, modulating Ca²⁺ signaling and cellular stress.

Secondary Hypothesis: Histamine H3 Receptor (H3R) Antagonism

Recent research has uncovered a fascinating overlap between σ1R and H3R pharmacology, with several compounds demonstrating potent dual-target activity.[8][9][10] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, making H3R antagonists promising candidates for treating cognitive disorders and neuropathic pain.[4] The piperidine moiety has been explicitly identified as a critical structural feature for achieving this dual H3R/σ1R activity.[4][9]

The combination of the N-butylpiperidine core in our subject molecule aligns well with the structures of known dual-acting ligands, making H3R antagonism a highly plausible secondary activity.

Data from Dual-Acting Piperidine Ligands

The following table presents data for piperidine derivatives with confirmed dual affinity, highlighting the feasibility of this pharmacological profile.

CompoundhH3R Kᵢ (nM)σ1R Kᵢ (nM)σ2R Kᵢ (nM)Source
KSK68 (Piperidine-based)7.73.615.6[4]
Compound 12 (Piperidine-based)7.75.020.0[4][5]
KSK67 (Piperazine-based)3.21531148[4]

Table 2: Binding affinities of closely related piperidine and piperazine derivatives. Note the dramatic increase in σ1R affinity when the piperazine ring (KSK67) is replaced with a piperidine ring (KSK68), underscoring the importance of the piperidine scaffold.

Proposed Experimental Workflow: H3R Functional Antagonism Assay

To assess functional activity at the H3R, a cellular assay measuring the downstream signaling of this Gᵢ-coupled receptor is required. A common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Objective: To determine if this compound acts as an antagonist at the human H3 receptor.

Materials:

  • CHO or HEK-293 cells stably expressing the human H3 receptor.

  • Assay Medium: HBSS or DMEM with 0.1% BSA.

  • (R)-α-methylhistamine (RAMH): A potent H3R agonist.

  • Forskolin: An adenylyl cyclase activator.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Commercially available cAMP detection kit (e.g., HTRF, ELISA).

  • Test Compound and reference antagonist (e.g., Pitolisant).

Protocol:

  • Cell Plating: Plate the H3R-expressing cells in 96- or 384-well plates and grow to confluency.

  • Pre-incubation (Antagonist Mode): Aspirate the growth medium and add assay medium containing various concentrations of the test compound or reference antagonist. Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add the H3R agonist RAMH at a concentration that gives a sub-maximal response (EC₈₀) to all wells except the basal control.

  • Stimulation: Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will produce a dose-dependent reversal of the RAMH-induced inhibition of forskolin-stimulated cAMP levels. Calculate the IC₅₀ of the antagonist and, if desired, determine the Schild regression to find the Kₑ.

Visualization: Dual-Target Screening Workflow

This diagram outlines a logical workflow for efficiently screening compounds for dual H3R and σ1R activity.

dual_screen_workflow start Compound Library (Piperidine Derivatives) h3_bind Primary Screen: H3R Radioligand Binding Assay start->h3_bind s1_bind Primary Screen: σ1R Radioligand Binding Assay start->s1_bind h3_active H3R Hits (Kᵢ < 100 nM) h3_bind->h3_active s1_active σ1R Hits (Kᵢ < 100 nM) s1_bind->s1_active dual_hits Identify Dual H3R/σ1R Hits h3_active->dual_hits s1_active->dual_hits h3_func Secondary Screen: H3R Functional Assay (e.g., cAMP) dual_hits->h3_func s1_func Secondary Screen: σ1R Functional Assay (e.g., Ca²⁺ Mobilization) dual_hits->s1_func selectivity Selectivity Profiling (σ2R, other GPCRs) h3_func->selectivity s1_func->selectivity adme In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) selectivity->adme lead_cand Lead Candidate adme->lead_cand d2_pathway dopamine Dopamine d2r D₂ Receptor Gβγ dopamine->d2r Activates antagonist Antagonist (e.g., Piperidine Ligand) antagonist->d2r Blocks ac Adenylyl Cyclase (AC) d2r:g->ac Inhibits (Gαi) camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: The D₂ receptor, upon activation, inhibits adenylyl cyclase via Gαi, reducing cAMP levels.

Other Potential Activities and Future Directions

While the primary hypotheses focus on CNS receptors, the structural motifs of this compound suggest other, less probable but still viable, biological activities.

  • Antifungal Activity: A study on 4-aminopiperidines identified derivatives with potent antifungal activity against Candida and Aspergillus species by inhibiting ergosterol biosynthesis. [11]An initial screen using standardized microbroth dilution assays against a panel of clinically relevant fungal isolates would be a logical first step.

  • Enzyme Inhibition: The aminomethyl-piperidone core has been successfully used to design inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment. [12]While our subject molecule is not a piperidone, the aminomethyl group is a key feature that could interact with the active sites of various enzymes. Broader enzymatic screening could reveal unexpected activities.

The most promising path forward involves a tiered screening cascade. Initial, high-throughput binding assays against σ₁, σ₂, H₃, and D₂-like receptors should be prioritized. Positive hits should then be advanced to functional cellular assays to determine agonist versus antagonist activity. If a potent and selective profile emerges, subsequent investigation into in vivo efficacy in relevant animal models of pain, psychosis, or cognitive dysfunction would be warranted.

Conclusion

This compound represents a molecule of significant untapped potential. By leveraging a structure-activity relationship-based approach, we have constructed a strong, evidence-based rationale for its investigation as a novel modulator of sigma, histamine, and dopamine receptors. The piperidine core is a privileged scaffold that has yielded numerous successful drugs, and the specific substitutions on this compound align with key pharmacophoric features for high-affinity interaction with these important CNS targets. The experimental workflows detailed in this guide provide a clear, logical, and scientifically rigorous path for elucidating its biological activity, potentially uncovering a valuable new lead compound for therapeutic development.

References

  • Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281.
  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Tuccinardi, T., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed.
  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. University of Catania Institutional Research Repository.
  • Leone, S., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro Institutional Research Repository.
  • Rossi, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • Chero, L.H., et al. (2023).
  • Hofer, W., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Jadav, P., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. PubMed.
  • Schepmann, D., et al. (2018).

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An In-Depth Technical Guide on the Safe Handling of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable physicochemical properties.[1] However, the inherent reactivity of the amine functionalities, combined with its nature as a dihydrochloride salt, necessitates a thorough understanding of its properties to ensure safe handling. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed protocols for its safe use in a laboratory setting.

The presence of a primary amine and a tertiary amine within the same molecule, along with its formulation as a hydrochloride salt, presents a unique set of handling considerations. Amine compounds can be corrosive, irritant, and may have toxicological effects.[2] Exposure to amine vapors has been reported to cause visual disturbances, such as blurred vision and the appearance of halos around lights.[3] The dihydrochloride salt form, while generally improving stability and solubility, can release hydrogen chloride gas upon thermal decomposition or reaction with strong bases.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride are summarized below.

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[4]Ingestion can lead to gastrointestinal irritation.[5] Piperidine itself has moderate acute oral toxicity.[6]
Skin Corrosion/Irritation Category 1B/2 (Causes severe skin burns and irritation)[7]Direct contact can cause chemical burns.[5] Amines are readily absorbed through the skin.[8]
Serious Eye Damage/Irritation Category 1/2A (Causes serious eye damage)[7]Vapors and direct contact can cause severe irritation and potentially irreversible eye damage.[2]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)[9]Inhalation of dust or aerosols can irritate the respiratory tract.[2]

Causality Behind the Hazards:

  • Corrosivity and Irritation: The basicity of the amine groups contributes to the corrosive nature of the compound, enabling it to disrupt biological tissues upon contact. The hydrochloride salt can also contribute to irritation, particularly to mucous membranes.

  • Toxicity: The toxicological profile of piperidine derivatives can vary widely. However, the parent compound, piperidine, is known to have toxic effects upon inhalation, ingestion, and dermal contact.[10] It can cause a range of sublethal effects including decreased motor activity, tremors, and respiratory distress.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

The primary objective of engineering controls is to contain the hazard at its source.

  • Fume Hood: All handling of solid 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12]

When engineering controls cannot eliminate all risks, PPE provides a crucial barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Proceed to Handling prep_materials Gather Materials (Chemical, Spatula, Glassware) prep_fumehood->prep_materials Proceed to Handling weigh Weigh Solid in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/ Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate After Experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is critical for preventing accidents and ensuring the integrity of research.

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[7]

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions, especially when dissolving in protic solvents.

  • Reaction Quenching and Work-up:

    • Be cautious when adding quenching reagents, as this can generate heat or gas.

    • Perform all extractions and washes within the fume hood.

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[12] The storage area should be secured and accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react vigorously with amines. Strong bases will deprotonate the hydrochloride salt, releasing the free amine which may be more volatile and reactive.

Section 4: Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is crucial to minimizing harm.

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like sand or a universal binding agent to contain the spill.[12] Avoid creating dust.

  • Neutralize (with caution): For spills of solutions, consider neutralization with a weak acid (e.g., sodium bisulfate) before absorption, but only if you are trained to do so.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4]

Emergency Response Logic

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response incident Incident Occurs (Spill or Exposure) spill_evacuate Evacuate Area incident->spill_evacuate exp_remove Remove from Source incident->exp_remove spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate spill_collect->spill_decon exp_firstaid Administer First Aid (Flush Skin/Eyes, Fresh Air) exp_remove->exp_firstaid exp_medical Seek Immediate Medical Attention exp_firstaid->exp_medical

Caption: Decision-making flow for responding to spills or personnel exposure incidents.

Section 5: Waste Disposal

All waste containing 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is a valuable reagent in drug discovery and development. However, its chemical properties necessitate a comprehensive understanding and implementation of robust safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this compound. A proactive and informed approach to safety is paramount in a research environment.

References

  • National Institute of Industrial Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. PubChem. [Link]

  • Alexidis, A. N., Rekka, E. A., Demopoulos, V. J., & Kourounakis, P. N. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131–137. [Link]

  • Sharma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Kim, J. Y., et al. (n.d.). Amines as occupational hazards for visual disturbance. PMC - NIH. [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. [Link]

  • Al-Hussain, S. A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Penta chemicals. (2024). Piperidine - Safety Data Sheet. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-(aminomethyl)piperidine. PubChem. [Link]

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An In-Depth Technical Guide to 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethyl-1-n-butylpiperidine dihydrochloride (2HCl) is a substituted piperidine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. As a chemical intermediate and building block, its structural motif is integral to the synthesis of a variety of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and known biological significance of this compound. While specific pharmacological data for 4-Aminomethyl-1-n-butylpiperidine 2HCl remains limited in publicly accessible literature, this guide will delve into the broader context of 4-aminomethylpiperidine derivatives to extrapolate its potential applications and guide future research.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered ring structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The incorporation of an aminomethyl group at the 4-position of the piperidine ring introduces a key basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with enzymes and receptors.

The addition of an n-butyl group to the piperidine nitrogen further modifies the molecule's physicochemical properties, such as lipophilicity and basicity. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide focuses on the dihydrochloride salt form, which is often utilized to improve the solubility and stability of the parent compound for research and development purposes.

Discovery and Historical Context

The specific discovery and initial synthesis of this compound are not well-documented in seminal, publicly available scientific literature. Its emergence is likely rooted in broader research programs focused on the exploration of substituted piperidine libraries for various therapeutic targets. The history of this compound is intrinsically linked to the development of its key synthetic precursor, 1-Boc-4-(aminomethyl)piperidine.

The development of robust synthetic routes to 1-Boc-4-(aminomethyl)piperidine in the latter half of the 20th century was a significant enabler for the creation of a vast number of N-substituted derivatives, including the n-butyl variant.[1][2][3] This precursor, with its protected primary amine, allows for selective N-alkylation of the piperidine ring. Subsequent deprotection yields the desired primary amine for further functionalization. The commercial availability of this compound (CAS Number: 62281-15-6) from various chemical suppliers today is a testament to its utility as a readily accessible building block for synthetic chemists.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical synthetic pathway involves the N-alkylation of a protected 4-aminomethylpiperidine derivative, followed by deprotection and salt formation.

General Synthetic Pathway

A representative synthetic scheme is outlined below. The causality behind the experimental choices lies in the need for regioselective reactions and the use of protecting groups to achieve the desired product with high purity.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Start 1-Boc-4-(aminomethyl)piperidine Reagent1 n-Butyl bromide (CH3(CH2)3Br) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Start->Reagent1 Reductive Amination or Direct Alkylation Intermediate 1-Boc-4-(aminomethyl)-1-n-butylpiperidine Reagent1->Intermediate Reagent2 Strong Acid (e.g., HCl in Dioxane) Intermediate->Reagent2 Product_Base 4-Aminomethyl-1-n-butylpiperidine (Free Base) Reagent2->Product_Base Reagent3 Hydrochloric Acid (HCl) Product_Base->Reagent3 Final_Product This compound Reagent3->Final_Product

A plausible synthetic route for this compound.
Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Synthesis of tert-butyl (1-butylpiperidin-4-yl)methylcarbamate

  • To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5-2 equivalents).

  • To this stirred suspension, add n-butyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-butylated intermediate.

Step 2: Synthesis of (1-butylpiperidin-4-yl)methanamine (Free Base)

  • Dissolve the purified tert-butyl (1-butylpiperidin-4-yl)methylcarbamate (1 equivalent) in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or concentrated hydrochloric acid (excess) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Step 3: Formation of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

  • Dissolve the obtained (1-butylpiperidin-4-yl)methanamine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • To this solution, add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent.

  • Stir the mixture, and the dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and the final compound is presented in the table below.

Property1-Boc-4-(aminomethyl)piperidineThis compound
CAS Number 144222-22-062281-15-6
Molecular Formula C₁₁H₂₂N₂O₂[4]C₁₀H₂₄Cl₂N₂
Molecular Weight 214.30 g/mol [4]243.22 g/mol
Appearance Colorless liquid or solidWhite to off-white solid
Solubility Soluble in most organic solventsSoluble in water and polar protic solvents

Potential Therapeutic Applications and Pharmacological Profile

While specific studies on the biological activity of this compound are scarce, the broader class of 4-aminomethylpiperidine derivatives has been extensively investigated for a range of therapeutic applications. The structural features of the title compound suggest potential interactions with various biological targets.

Central Nervous System (CNS) Applications

The piperidine scaffold is a common feature in many centrally acting drugs. The ability of such compounds to cross the blood-brain barrier is a key determinant of their therapeutic utility in neurological disorders.[3] Derivatives of 4-aminomethylpiperidine have been explored as:

  • Dopamine Transporter (DAT) Ligands: Modifications of the 4-aminopiperidine structure have been investigated for their potential to modulate dopamine reuptake, which could have implications for conditions like ADHD and depression.[5]

  • Sigma Receptor Ligands: The piperidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

  • 5-HT Receptor Ligands: Substituted piperidines are known to interact with various serotonin receptor subtypes, suggesting potential applications in the treatment of anxiety, depression, and psychosis.

Antimicrobial and Anticancer Activity

Recent research has highlighted the potential of substituted 4-aminopiperidines as novel antifungal agents that target ergosterol biosynthesis.[6] Furthermore, the 1-Boc-4-(aminomethyl)piperidine precursor is used in the synthesis of kinesin spindle protein inhibitors, which have potential anticancer activity.[2]

Other Potential Applications

The versatility of the 4-aminomethylpiperidine scaffold has led to its incorporation into molecules targeting a wide range of other biological processes, including:

  • Platelet-Activating Factor Antagonists [7]

  • Aspartic Acid Protease Inhibitors [7]

  • Orphan G-protein Coupled Receptor 119 (GPR119) Agonists with antidiabetic potential[2]

The n-butyl substitution on the piperidine nitrogen of the title compound would likely enhance its lipophilicity compared to unsubstituted or smaller alkyl-substituted analogs. This could influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, chemical entity. While its primary role to date has been as a synthetic intermediate, its inherent structural features suggest that it, or its derivatives, may possess interesting biological activities.

Future research should focus on:

  • Systematic Pharmacological Screening: A comprehensive biological evaluation of this compound against a panel of CNS and other relevant targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with variations in the N-alkyl substituent and modifications to the aminomethyl group would provide valuable insights into the structural requirements for specific biological activities.

  • Elucidation of Historical Context: A deeper dive into patent literature and historical laboratory notebooks, where accessible, could uncover the original rationale behind the synthesis of this compound.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). Beilstein Archives. Retrieved January 17, 2026, from [Link]

  • 1-Boc-4-(aminomethyl)piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to Sourcing 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Challenge: Sourcing a Non-Stock Research Chemical

Initial inquiries for 4-Aminomethyl-1-n-butylpiperidine dihydrochloride will likely reveal a notable absence from the catalogs of major chemical suppliers. Searches often redirect to its common precursors, such as 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) and 4-(Aminomethyl)piperidine (CAS 7144-05-0).[1][2][3] This scarcity indicates that the target compound is a specialized derivative requiring custom synthesis, a common scenario for novel intermediates in drug discovery programs.

The necessity of custom synthesis introduces a different set of procurement challenges. Instead of evaluating product specifications from a catalog, the researcher must assess the capabilities, reliability, and quality control standards of a potential synthesis partner. This guide is designed to navigate that process with scientific rigor.

Proposed Synthetic Route and Key Intermediates

Understanding the synthetic pathway is crucial when commissioning a custom synthesis project. It allows for informed discussions with the contract research organization (CRO) and helps in identifying potential impurities. A plausible and efficient route to 4-Aminomethyl-1-n-butylpiperidine dihydrochloride starts from the readily available precursor, 4-(Aminomethyl)piperidine.

The proposed two-step synthesis is as follows:

  • Reductive Amination: The primary amine of 4-(Aminomethyl)piperidine is reacted with butyraldehyde under reductive amination conditions. This reaction forms a Schiff base intermediate, which is then reduced in situ to the secondary amine, yielding 4-(Aminomethyl)-1-n-butylpiperidine.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid (in a suitable solvent like isopropanol or ether) to precipitate the stable dihydrochloride salt.

This synthetic approach is logical because it utilizes a common and high-yielding chemical transformation. When discussing this with a potential synthesis partner, it provides a solid starting point for technical evaluation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation start 4-(Aminomethyl)piperidine (CAS 7144-05-0) product1 4-(Aminomethyl)-1-n-butylpiperidine (Free Base) start->product1 Reductive Amination reagent1 Butyraldehyde + Reducing Agent (e.g., NaBH(OAc)₃) reagent1->product1 product1_c 4-(Aminomethyl)-1-n-butylpiperidine (Free Base) final_product 4-Aminomethyl-1-n-butylpiperidine 2HCl (Final Product) product1_c->final_product Protonation reagent2 2 eq. Hydrochloric Acid (HCl) in Solvent reagent2->final_product

A plausible synthetic pathway to the target compound.

Selecting and Qualifying a Custom Synthesis Supplier

The success of your research can hinge on the quality of a custom-synthesized intermediate. Therefore, a structured approach to selecting and qualifying a supplier is paramount.

Key Evaluation Criteria for Custom Synthesis Providers

When evaluating potential partners, consider the following:

  • Technical Expertise: The provider should have documented experience in the relevant areas of organic chemistry, such as heterocyclic chemistry and salt formation.[4] Many firms will list their specific capabilities, including hydrogenation, organometallics, and asymmetric synthesis.

  • Scale of Synthesis: Ensure the supplier can produce the quantity you require, from milligram-scale for initial screening to kilogram-scale for later development stages.[5][6]

  • Analytical Capabilities: A reputable supplier will have a comprehensive suite of in-house analytical equipment (e.g., NMR, LC-MS, HPLC, GC-MS) to monitor reaction progress and confirm the structure and purity of the final compound.[6][7]

  • Communication and Reporting: Look for a partner who provides regular progress updates and a clear communication channel.[5][] A transparent process is a sign of a reliable collaborator.[]

  • Quality Management System: Inquire about their quality management system and adherence to standards like GMP for more advanced projects.[9]

Comparative Overview of Custom Synthesis Providers

The following table provides a summary of several companies offering custom chemical synthesis services, based on their publicly available information.

CompanyKey Synthetic CapabilitiesScaleAnalytical ServicesNoteworthy Features
Tocris Bioscience Asymmetric synthesis, nucleosides, heterocycles, hydrogenation, organometallics.mg to KgCustom chemical analysis available.Experienced PhD-qualified chemists, route development.
Biosynth Carbohydrate & nucleoside chemistry, heterocyclic chemistry, fluorination, phosphorylation.[4]Stand-alone projects to large-scale/GMP.[4]First-class analytical development and QC teams.[4]End-to-end CDMO services, route scouting.[4]
ChiroBlock First-time synthesis of complex compounds, optimization of synthetic routes.[10]Not specified, serves Pharma, BioTech, Academia.[10]Not explicitly detailed, but implied for QC.Specializes in commercially unavailable compounds.[10]
Taros Discovery Organic & organometallic synthesis, polymers, dyestuffs, handling of hazardous substances.[11]Lab to kg/pilot scale.[11]Implied through QC for rare products.One-stop shop from discovery to scale-up.[11]
Thermo Fisher Scientific Complex organic building blocks, synthesis optimization, scalable route development.[12]Not explicitly limited.Blending, testing, and special delivery.[12]Extensive database of production methods.[12]
BOC Sciences API synthesis, chiral synthesis, bioconjugation, stable isotope labeling.[]Milligram to kilogram scale.[]HPLC, GC-MS, NMR for structure and purity.[]Clear, multi-step customer engagement process.[]
Workflow for Supplier Qualification and Project Execution

Engaging a custom synthesis provider should follow a logical, self-validating workflow to minimize risk and ensure a successful outcome.

G inquiry 1. Initial Inquiry (Provide structure, purity, quantity) feasibility 2. Feasibility & Quote (Supplier assesses route, provides timeline & cost) inquiry->feasibility contract 3. Contract Agreement (Define deliverables, IP, QC specs) feasibility->contract synthesis 4. Synthesis & Reporting (Regular progress updates from supplier) contract->synthesis qc 5. Supplier QC (Supplier provides full analytical data package) synthesis->qc delivery 6. Product Delivery (Compound + CoA shipped) qc->delivery in_house_qc 7. In-House QC (Researcher verifies identity & purity) delivery->in_house_qc acceptance 8. Final Acceptance in_house_qc->acceptance

A workflow for engaging a custom synthesis partner.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

For a custom-synthesized compound, the Certificate of Analysis (CoA) is the primary document attesting to its quality.[13] It is a crucial GMP document that summarizes specifications and testing results.[13] Do not accept a shipment without a comprehensive CoA.

Protocol: How to Interpret a CoA for a Custom-Synthesized Compound
  • Verify Batch Information: Confirm that the batch number on the CoA matches the product label. Check the synthesis and analysis dates.

  • Confirm Identity: The CoA must provide evidence of the chemical structure. Look for:

    • ¹H and ¹³C NMR: The spectra should be provided and be consistent with the expected structure of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride. All significant peaks should be assigned.

    • Mass Spectrometry (MS): The data should show the correct molecular ion peak for the free base, corresponding to its molecular weight.

  • Assess Purity: Purity is typically determined by HPLC.

    • Chromatogram: The CoA should include the HPLC chromatogram, showing a major peak for the target compound.

    • Purity Value: The purity should be clearly stated (e.g., >95% or >98%) and meet the specifications agreed upon in the contract.

  • Check for Residual Solvents: If applicable, GC analysis should be provided to show that residual solvents from the synthesis and purification are below acceptable limits.

  • Review Physical Properties: Appearance (e.g., white solid, crystalline powder) and any other measured properties (e.g., melting point) should be listed and consistent.

Final Validation: In-House Quality Control

Trust, but verify. While the supplier's CoA is essential, performing your own analytical checks upon receipt is a critical step to ensure the material is suitable for your experiments.

Protocol: In-House Verification of a Custom Compound
  • Solubility Test: Before preparing stock solutions, test the solubility of a small amount of the compound in your intended solvent (e.g., water, DMSO) to ensure it behaves as expected.

  • Identity Confirmation (LC-MS): The most straightforward in-house check is often an LC-MS analysis.

    • Prepare a dilute solution of the compound.

    • Inject it onto an LC-MS system.

    • Confirm that the major peak in the chromatogram has the expected mass-to-charge ratio (m/z) for the molecular ion of 4-(Aminomethyl)-1-n-butylpiperidine.

  • Purity Assessment (HPLC): If you have an established HPLC method, you can run a purity analysis to confirm the supplier's findings.

  • Record Keeping: Meticulously document your in-house QC results and associate them with the supplier's batch number. This traceability is vital for reproducible science.

Conclusion

Sourcing specialized research chemicals like 4-Aminomethyl-1-n-butylpiperidine dihydrochloride requires a strategic shift from simple procurement to active project management. By understanding the synthetic landscape, diligently qualifying potential custom synthesis partners, and rigorously scrutinizing the resulting product through its Certificate of Analysis and in-house verification, researchers can ensure the quality and reliability of their chemical starting materials. This methodical approach is a cornerstone of experimental integrity and a critical enabler for innovation in drug discovery and development.

References

  • Chemsrc. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0. [Link]

  • Pharmaffiliates. CAS No : 7144-05-0 | Product Name : 4-(Aminomethyl)piperidine. [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • Taros Discovery. Custom Synthesis Service for your key compounds. [Link]

  • Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Otava Chemicals. Custom Synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • SCL Lifesciences. How to Find the Right Custom Chemical Synthesis Manufacturer. [Link]

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Methodological & Application

Dissolving 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride for In Vitro Assays: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the solubilization of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl), a bicyclic amine compound, for use in a variety of in vitro assays. Addressing the common challenge of poor aqueous solubility often associated with substituted piperidine rings, this guide offers a systematic approach to preparing stable, accurate stock and working solutions.[1] We will explore the fundamental physicochemical principles governing the solubility of amine hydrochloride salts, provide step-by-step protocols for dissolution in both aqueous and organic solvents, and present a troubleshooting guide for common issues. This document is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for incorporating this compound into their screening and assay workflows.

Foundational Principles: Understanding the Compound

Before proceeding to a protocol, it is crucial to understand the physicochemical properties of 4-Aminomethyl-1-n-butylpiperidine 2HCl that dictate its behavior in solution. The molecule is supplied as a dihydrochloride salt, a common strategy to enhance the aqueous solubility and stability of amine-containing pharmaceutical compounds.[2]

The structure contains two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine in the aminomethyl group. In the dihydrochloride salt form, both nitrogen atoms are protonated, forming a dication that readily interacts with polar solvents like water.

Table 1: Physicochemical Properties of 4-Aminomethyl-1-n-butylpiperidine and its Dihydrochloride Salt

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source / Notes
Molecular Formula C₁₀H₂₂N₂C₁₀H₂₄Cl₂N₂PubChem / Calculated
Molecular Weight 170.30 g/mol 243.22 g/mol PubChem / Calculated
Appearance Liquid (Predicted)Solid Powder (Expected)General chemical principles
Water Solubility Slightly soluble[3]Expected to be freely solubleSalt form enhances aqueous solubility[2]
Predicted pKa ~10.1 (piperidine N), ~10.7 (aminomethyl N)Not applicableAnalogy to similar structures[4]

The high pKa values of the amine groups mean they will be fully protonated in neutral or acidic aqueous solutions. The solubility of such hydrochloride salts can be significantly influenced by the pH of the solution.[5] While the salt form improves water solubility, high concentrations may still pose challenges.

Strategic Solvent Selection

The choice of solvent is the most critical step in preparing a compound for an in vitro assay. The ideal solvent must fully dissolve the compound at a high concentration to create a stock solution, be compatible with the assay system, and exhibit low toxicity to the biological components (e.g., cells, enzymes).

Aqueous Solvents (Recommended First Choice)

Due to the dihydrochloride salt form, sterile, purified water (e.g., Milli-Q or equivalent) or a simple buffer (e.g., PBS, HEPES) should be the first choice.

  • Advantages: Highest biocompatibility, minimizes solvent-induced artifacts in assays.

  • Disadvantages: May not achieve sufficiently high concentrations for some stock solutions; potential for hydrolysis under non-neutral pH conditions over long-term storage.[6][7]

Organic Co-Solvents (Alternative for High Concentrations)

For many high-throughput screening (HTS) applications, compounds are prepared in dimethyl sulfoxide (DMSO).[8][9]

  • Advantages: Excellent solubilizing power for a wide range of organic molecules, allowing for high-concentration stock solutions (typically 10-20 mM).[9] Miscible with aqueous assay media.

  • Disadvantages: Can be toxic to cells, typically above 0.5-1% (v/v). Can interfere with some assay components. Stock solutions in DMSO should be carefully stored to prevent water absorption and potential precipitation.[1]

Ethanol is another potential co-solvent but is generally more toxic to cells than DMSO and is used less frequently for primary stock solutions in cell-based assays.[9][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stock and working solutions of this compound. Always use calibrated equipment and appropriate personal protective equipment (PPE).

Decision Workflow for Solvent Selection

The following diagram outlines the logical process for choosing the optimal solvent system for your specific experimental needs.

A Start: Need to dissolve This compound B Required Stock Concentration > 10 mM? A->B C Attempt Dissolution in Aqueous Solvent (e.g., Sterile Water, PBS) B->C No F Use Organic Solvent (DMSO Recommended). Proceed to Protocol 3.2.2. B->F Yes D Compound Fully Dissolves? C->D E Use Aqueous Stock Solution. Proceed to Protocol 3.2.1. D->E Yes D->F Persistent Issue G Troubleshoot: - Gentle warming (37°C) - Sonication - Vortexing D->G No G->D

Figure 1: Decision workflow for selecting a primary solvent.

Preparation of Primary Stock Solution (10 mM)

Objective: To create a validated, high-concentration primary stock solution.

Materials:

  • This compound (MW: 243.22 g/mol )

  • Sterile, nuclease-free water or physiological buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.43 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 243.22 g/mol = 0.00243 g = 2.43 mg

  • Aliquot Solvent: Add approximately 90% of the final desired volume (e.g., 900 µL for a 1 mL final volume) of sterile water or buffer to the vial containing the compound.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. A clear solution should form.

  • Troubleshooting Solubility: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C.

  • Final Volume Adjustment: Once fully dissolved, add the solvent to reach the final volume of 1 mL. Invert gently to mix.

  • Sterilization & Storage: For cell-based assays, sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Calculate Mass: Weigh out 2.43 mg of the compound into a sterile vial (as calculated above).

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Promote Dissolution: Tightly cap and vortex until the solid is completely dissolved. Sonication can be used if necessary. DMSO is a powerful solvent, and dissolution should be rapid.[9]

  • Storage: Store at -20°C in small, tightly sealed aliquots. DMSO is hygroscopic; minimize exposure to air to prevent water absorption.

Preparation of Working Solutions

Objective: To dilute the primary stock to the final concentration required for the in vitro assay, ensuring the compound remains soluble and the final co-solvent concentration is minimized.

Key Consideration: Abruptly diluting a high-concentration organic stock into an aqueous buffer can cause the compound to precipitate. This is a common issue that can be mitigated by using a stepwise dilution strategy.[1]

cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Quality Control A Start with 10 mM Primary Stock Solution (in Water or DMSO) B Prepare Intermediate Dilution (e.g., 1 mM) in Assay Buffer A->B C Perform Final Dilution to desired concentration (e.g., 10 µM) in Assay Plate B->C D Visually inspect for precipitation? C->D E Proceed with Assay D->E No F Troubleshoot: - Adjust intermediate dilution step - Lower final concentration D->F Yes

Figure 2: Workflow for preparing assay-ready working solutions.

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution completely at room temperature.

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in the final assay buffer.

    • Example: Add 10 µL of 10 mM stock to 90 µL of assay buffer. Mix thoroughly.

  • Final Dilution: Use the intermediate solution to prepare the final concentration in the assay plate.

    • Example (for a 10 µM final concentration in 100 µL): Add 1 µL of the 1 mM intermediate solution to 99 µL of assay media in the well.

    • Note: This two-step process ensures the final DMSO concentration remains low (e.g., 0.1% in this example), which is generally well-tolerated in most cell-based assays.[11][12]

  • Quality Control: After the final dilution, visually inspect the wells under a microscope for any signs of precipitation.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in Primary Stock Concentration exceeds solubility limit.- Reduce the target stock concentration (e.g., to 5 mM or 1 mM).- Switch to DMSO if using an aqueous solvent.- Gently warm (37°C) or sonicate the solution.
Precipitation Upon Dilution in Assay Media Poor aqueous solubility of the compound; "crashing out" from organic solvent.- Perform a multi-step serial dilution (e.g., 10 mM -> 1 mM -> 100 µM -> 10 µM).- Ensure the stock solution is fully dissolved before dilution.- Lower the final assay concentration.
Shift in Assay Buffer pH The dihydrochloride salt is acidic. High concentrations can lower the pH of a weakly buffered solution.- Use a robustly buffered assay medium (e.g., HEPES).- Measure the pH of the final working solution and adjust if necessary.- Prepare the primary stock in buffer instead of unbuffered water.
Assay Interference or Cell Toxicity High final concentration of the organic co-solvent (DMSO).- Ensure the final DMSO concentration is <0.5%.- Include a "vehicle control" in your experiment (assay media + same final concentration of DMSO without the compound) to measure the solvent's effect.[11]

Conclusion

The successful dissolution of this compound for in vitro screening is readily achievable through a systematic and principled approach. As a dihydrochloride salt, the compound is amenable to dissolution in aqueous buffers, which should always be the first method attempted to ensure maximum biocompatibility. For applications requiring higher stock concentrations, DMSO serves as a reliable alternative, provided that care is taken during the subsequent dilution into aqueous assay media to prevent precipitation and minimize final solvent concentration. By following the detailed protocols and troubleshooting guidelines presented in this note, researchers can confidently prepare accurate and stable solutions, ensuring the integrity and reproducibility of their experimental results.

References

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]

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  • Fijałek, Z. et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Journal of Chemistry. [Link]

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The Investigator's Guide to 4-Aminomethyl-1-n-butylpiperidine 2HCl: Exploring a Novel Chemical Entity in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (2HCl) in neuroscience research. Given the novelty of this specific molecule, this guide synthesizes established knowledge from structurally related piperidine derivatives to propose a strategic framework for its investigation. We will delve into hypothesized mechanisms of action, potential therapeutic applications, and provide detailed, field-proven protocols to test these hypotheses.

Introduction to 4-Aminomethyl-1-n-butylpiperidine 2HCl: A Molecule of Interest

4-Aminomethyl-1-n-butylpiperidine is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive drugs.[1][2] The key structural features of the molecule are:

  • The Piperidine Ring: A saturated heterocycle that provides a rigid framework, influencing the spatial orientation of its substituents and their interaction with biological targets.

  • The 4-Aminomethyl Group: This primary amine moiety can act as a hydrogen bond donor and acceptor, and at physiological pH, will be protonated, potentially interacting with negatively charged residues in receptor binding pockets or ion channel pores. Its presence is a common feature in compounds with nootropic (cognition-enhancing) activity.[3]

  • The 1-n-Butyl Group: This alkyl chain attached to the piperidine nitrogen significantly increases the lipophilicity of the molecule compared to its un-substituted counterparts. This may enhance its ability to cross the blood-brain barrier, a critical step for any centrally acting therapeutic. The nature of the N-substituent is also known to modulate binding affinity to various receptors, including muscarinic acetylcholine receptors.[4]

  • Dihydrochloride Salt (2HCl): The dihydrochloride form enhances the compound's solubility in aqueous solutions, making it easier to handle in experimental settings.

Given these structural features, we can hypothesize that this compound may exhibit a range of activities in the central nervous system.

Hypothesized Applications in Neuroscience Research

Based on the extensive literature on similar piperidine-containing compounds, we propose the following areas of investigation for this compound:

  • Cognition Enhancement and Nootropic Activity: The 4-aminopiperidine core is associated with potent cognition-enhancing effects.[3]

  • Neuroprotection: Various piperidine derivatives have demonstrated neuroprotective properties in models of ischemic stroke and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6]

  • Modulation of Cholinergic Neurotransmission: The piperidine nucleus is a cornerstone of acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease therapy.[2][7]

  • Ion Channel Modulation: Ion channels are crucial for neuronal signaling, and their dysfunction is implicated in numerous neurological disorders.[8][9] The charged aminomethyl group could potentially interact with ion channel pores.

  • Analgesic Properties: The piperidine scaffold is present in many potent analgesics that interact with opioid receptors.[10]

Application Notes and Experimental Protocols

Here, we provide detailed protocols for investigating the potential neuroscientific applications of this compound. These are proposed as robust starting points for research.

Application 1: Assessment of Nootropic and Cognition-Enhancing Effects

Scientific Rationale: The 4-aminopiperidine moiety is a key pharmacophore in a class of potent nootropic agents.[3] The mechanism may involve modulation of neurotransmitter systems or direct effects on neuronal plasticity. The Morris Water Maze is a gold-standard behavioral assay to assess spatial learning and memory in rodents.

Experimental Protocol: Morris Water Maze Assay

  • Animal Model: Male Wistar rats (250-300g).

  • Compound Preparation: Dissolve this compound in sterile saline to desired concentrations (e.g., 1, 5, and 10 mg/kg).

  • Experimental Groups:

    • Vehicle control (saline)

    • Test compound (low, medium, and high dose)

    • Positive control (e.g., a known nootropic like Piracetam)

  • Procedure:

    • Acquisition Phase (4 days):

      • Administer the compound or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day.

      • Each rat undergoes four trials per day to find a hidden platform in a circular pool of opaque water.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow each rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze escape latencies during the acquisition phase using a two-way repeated-measures ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Expected Outcome: A significant decrease in escape latency during the acquisition phase and a significant increase in time spent in the target quadrant during the probe trial for the compound-treated groups compared to the vehicle control would suggest cognition-enhancing properties.

Workflow Diagram: Morris Water Maze Protocol

G cluster_prep Preparation cluster_acq Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) cluster_analysis Data Analysis A Animal Acclimatization B Compound & Vehicle Preparation A->B C Group Assignment (Vehicle, Compound, Positive Control) B->C D Drug/Vehicle Administration (i.p.) C->D E Four Daily Trials (Find Hidden Platform) D->E F Record Escape Latency & Path Length E->F J ANOVA on Escape Latencies F->J G Platform Removal H 60s Free Swim G->H I Record Time in Target Quadrant H->I K ANOVA on Probe Trial Data I->K L Interpretation of Results J->L K->L G A Primary Cortical Neuron Culture (10-12 DIV) B Pre-treatment with This compound (2 hours) A->B C Induce Excitotoxicity (100 µM Glutamate, 15 min) B->C D Washout & 24h Incubation C->D E Assess Cell Viability (MTT or LDH Assay) D->E F Data Analysis (Dose-Response Curve, EC50) E->F

Caption: Workflow for assessing neuroprotection against excitotoxicity.

Application 3: Evaluation of Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease. [2]The piperidine scaffold is common in AChE inhibitors. Ellman's assay is a widely used colorimetric method to measure AChE activity.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • This compound

    • Positive control: Donepezil [2]2. Procedure (in a 96-well plate):

    • Add buffer, test compound at various concentrations, and DTNB to each well.

    • Add AChE enzyme to initiate a pre-incubation period (e.g., 15 minutes).

    • Add the substrate ATCI to start the reaction.

    • Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Expected Outcome: A dose-dependent decrease in the rate of the reaction, leading to a calculable IC50 value, would confirm AChE inhibitory activity.

Data Presentation: Hypothetical AChE Inhibition Data

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.112.5 ± 2.1
135.8 ± 4.5
1068.2 ± 3.9
10095.1 ± 1.8

Safety and Handling

As with any novel chemical compound, proper safety precautions must be taken. Researchers should consult the Safety Data Sheet (SDS) for this compound. [11][12][13]General handling guidelines include:

  • Use of personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity with significant potential in neuroscience research. The structural motifs present in this molecule suggest a high probability of activity as a nootropic, neuroprotective agent, or modulator of cholinergic systems. The protocols outlined in this guide provide a comprehensive framework for the initial characterization of its neuropharmacological profile. Positive results in these assays would warrant further investigation into its mechanism of action, including receptor binding studies, electrophysiological recordings, and more complex in vivo models of neurological diseases.

References

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Application Notes and Protocols for the Pharmacological Characterization of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Pharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to be readily functionalized, allowing for the precise orientation of pharmacophoric groups. This structural motif is particularly prominent in ligands targeting sigma (σ) and N-methyl-D-aspartate (NMDA) receptors, two receptor families critically involved in a vast array of physiological and pathological processes.[4][5][6]

This document serves as a comprehensive guide for the pharmacological characterization of a novel investigational compound, 4-Aminomethyl-1-n-butylpiperidine dihydrochloride. Given its structural features—a substituted piperidine ring—we hypothesize its potential interaction with sigma and NMDA receptors. These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to systematically investigate the binding affinity and functional activity of this compound, thereby elucidating its pharmacological profile.

Hypothesized Primary Targets and Rationale

The structure of 4-Aminomethyl-1-n-butylpiperidine, featuring a basic nitrogen atom within a six-membered ring and appended alkyl and aminomethyl groups, bears resemblance to known modulators of sigma and NMDA receptors. The n-butyl group can engage in hydrophobic interactions within the binding pockets of these receptors, while the aminomethyl group can form key hydrogen bonds. Therefore, we propose the sigma-1 (σ1R), sigma-2 (σ2R), and NMDA receptors as the primary hypothetical targets for initial characterization.

G Compound 4-Aminomethyl-1-n-butylpiperidine 2HCl Hypothesis Hypothesized Primary Targets Compound->Hypothesis Structural Similarity Sigma1 Sigma-1 Receptor (σ1R) Hypothesis->Sigma1 Sigma2 Sigma-2 Receptor (σ2R) Hypothesis->Sigma2 NMDA NMDA Receptor (NMDAR) Hypothesis->NMDA

Caption: Initial hypothesis for the primary molecular targets of this compound.

PART 1: Sigma Receptor (σR) Characterization

Scientific Background: The Enigmatic Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be unique, ligand-operated chaperone proteins.[7][8][9] The two main subtypes, σ1R and σ2R, are implicated in a wide range of cellular processes, including ion channel modulation, cell signaling, and cell survival.[7][9] They are considered pluripotent drug targets for neurological disorders such as Alzheimer's disease, Parkinson's disease, pain, and schizophrenia, as well as for cancer.[7][8][10]

Protocol 1: In Vitro Radioligand Binding Assays for Sigma Receptor Affinity

The foundational step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptor. This is typically achieved through competitive radioligand binding assays, where the investigational compound's ability to displace a known high-affinity radioligand is measured.

Rationale for Tissue Selection:

  • σ1 Receptors: Guinea pig liver is a rich source of σ1 receptors, providing a robust system for binding assays.[11][12]

  • σ2 Receptors: Rat liver is commonly used for σ2 receptor binding studies due to its favorable receptor density.[13]

Parameter σ1 Receptor Assay σ2 Receptor Assay
Tissue Source Guinea Pig Liver MembranesRat Liver Membranes
Radioligand [³H]-(+)-Pentazocine[³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)
Masking Agent N/A(+)-Pentazocine (to block σ1 sites)
Incubation Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4
Incubation Time 90 minutes120 minutes
Incubation Temp. 25°C25°C
Non-specific Binding Haloperidol (10 µM)Haloperidol (10 µM)

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig or rat liver in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in incubation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add in the following order:

      • Incubation buffer.

      • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For the σ2 assay, add a final concentration of 100 nM (+)-pentazocine to mask the σ1 receptors.[12]

      • A fixed concentration of the respective radioligand (near its Kd value).

      • Membrane homogenate (typically 100-200 µg of protein).

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

    • Incubate the plate with gentle agitation for the specified time and temperature.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Acquisition & Analysis Radioligand Radioligand ([³H]-(+)-Pentazocine or [³H]-DTG) Incubate Incubate at 25°C Radioligand->Incubate Compound Test Compound (4-Aminomethyl-1-n-butylpiperidine) Compound->Incubate Membrane Membrane Prep (Liver Homogenate) Membrane->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki via Cheng-Prusoff Equation Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assays to Determine Agonist/Antagonist Properties

Determining the functional activity of sigma receptor ligands can be challenging due to the lack of a universally accepted functional assay.[10] However, several cell-based assays can provide insights into whether a ligand acts as an agonist or an antagonist.

A. Cell Viability Assay for σ2 Receptor Activity:

Many σ2 receptor ligands have been shown to induce apoptosis in cancer cells.[14] Therefore, a cell viability assay can be used to characterize the functional effects of new ligands.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line, such as EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma), in the recommended medium and conditions.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.

    • Include a known σ2 agonist (e.g., siramesine) as a positive control and a vehicle control.[14]

    • To test for antagonist activity, co-incubate the cells with a fixed concentration of the agonist and increasing concentrations of the test compound.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC50 value for cell death induction (for agonists) or the IC50 value for the inhibition of agonist-induced cell death (for antagonists).

B. Neurite Outgrowth Assay for σ1 Receptor Activity:

σ1 receptors are known to modulate neuronal plasticity. Agonists at the σ1 receptor can promote neurite outgrowth in neuronal cell lines like PC12.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture PC12 cells and prime them with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

    • Seed the primed cells on collagen-coated plates.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of this compound in the presence of a sub-optimal concentration of NGF.

    • Include a known σ1 agonist (e.g., PRE-084) as a positive control and a vehicle control.

    • To test for antagonist activity, co-incubate with a fixed concentration of the agonist and increasing concentrations of the test compound.

  • Quantification of Neurite Outgrowth:

    • After 48-72 hours, fix the cells and image them using a microscope.

    • Quantify neurite length and the percentage of cells with neurites using image analysis software.

  • Data Analysis:

    • Compare the neurite outgrowth in treated cells to the control groups. A significant increase suggests agonist activity, while a blockage of agonist-induced outgrowth suggests antagonist activity.

PART 2: NMDA Receptor (NMDAR) Characterization

Scientific Background: The NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic transmission, plasticity, learning, and memory.[15] However, overactivation of NMDA receptors leads to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[4] Many piperidine-containing compounds act as NMDA receptor antagonists.[5][6][16]

Protocol 3: In Vitro Radioligand Binding Assay for NMDA Receptor Affinity

To assess the affinity for the NMDA receptor ion channel, a competitive binding assay with [³H]MK-801, a potent channel blocker, is commonly used.

Parameter NMDA Receptor Assay
Tissue Source Rat Forebrain Membranes
Radioligand [³H]MK-801
Modulators Glutamate (10 µM) and Glycine (10 µM)
Incubation Buffer 50 mM Tris-acetate, pH 7.4
Incubation Time 120 minutes
Incubation Temp. 25°C
Non-specific Binding MK-801 (10 µM)

Step-by-Step Methodology:

The protocol is similar to the sigma receptor binding assay, with the following key differences:

  • Use rat forebrain membranes.

  • The radioligand is [³H]MK-801.

  • The incubation buffer should contain 10 µM glutamate and 10 µM glycine to open the ion channel and allow access for the radioligand.

  • Non-specific binding is determined in the presence of 10 µM unlabeled MK-801.

Protocol 4: In Vitro Functional Assay - Calcium Imaging

NMDA receptor activation leads to an influx of Ca²⁺ into the cell. This can be measured using fluorescent calcium indicators to determine the functional effect of a test compound.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture primary cortical neurons or a suitable cell line (e.g., HEK293 cells expressing NMDA receptor subunits) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Calcium Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

    • Continuously perfuse the cells with a buffer.

    • To test for antagonist activity, pre-incubate the cells with this compound for a few minutes.

    • Stimulate the cells with a brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity in response to NMDA stimulation.

    • Compare the response in the presence and absence of the test compound. A reduction in the NMDA-evoked calcium signal indicates antagonist activity. Calculate the IC50 value from the concentration-response curve.

G cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Analysis Culture Culture Neurons or HEK293-NMDAR cells LoadDye Load with Fluo-4 AM Culture->LoadDye PreIncubate Pre-incubate with Test Compound LoadDye->PreIncubate Stimulate Stimulate with NMDA/Glycine PreIncubate->Stimulate Record Record Fluorescence Stimulate->Record Quantify Quantify Peak Fluorescence Record->Quantify Analyze Determine IC50 Quantify->Analyze

Caption: Workflow for the calcium imaging functional assay.

PART 3: In Vivo Proof-of-Concept Studies

After in vitro characterization, promising compounds should be evaluated in animal models to assess their in vivo efficacy and potential therapeutic utility.

Protocol 5: Animal Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Rationale: Sigma receptor modulators have shown efficacy in preclinical models of neuropathic pain.[9]

High-Level Protocol:

  • Surgery: Induce a unilateral peripheral neuropathy in rats by placing loose ligatures around the sciatic nerve.

  • Drug Administration: After a recovery period and confirmation of pain development (allodynia), administer this compound systemically (e.g., intraperitoneally or orally).

  • Behavioral Testing: Measure mechanical allodynia using von Frey filaments at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal threshold in the drug-treated group to a vehicle-treated control group. A significant increase in the threshold indicates an analgesic effect.

Protocol 6: Animal Model of Seizure (PTZ-induced seizures)

Rationale: Both sigma and NMDA receptor modulators can influence seizure thresholds.[16][17]

High-Level Protocol:

  • Drug Administration: Administer this compound to mice.

  • Seizure Induction: After a pre-treatment period, administer a sub-convulsive dose of pentylenetetrazol (PTZ).

  • Behavioral Observation: Observe the animals for a set period and score the severity of seizures (e.g., using the Racine scale).

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the drug-treated and vehicle-treated groups. A reduction in seizure severity or an increase in latency suggests anticonvulsant activity.

Data Interpretation and Troubleshooting

  • Binding Assays: A low Ki value indicates high binding affinity. Ensure that the displacement curves have a Hill slope close to 1, which suggests a competitive interaction at a single binding site. If solubility is an issue, consider using a co-solvent like DMSO (ensure final concentration is low, e.g., <0.5%).

  • Functional Assays: Always include appropriate positive and negative controls to validate the assay performance. Inconsistent results may be due to cell line variability or passage number.

  • In Vivo Studies: The route of administration and formulation can significantly impact the in vivo efficacy. Pharmacokinetic studies should be considered to correlate drug exposure with the observed pharmacological effect.

Conclusion

This guide provides a systematic and scientifically grounded framework for the initial pharmacological characterization of this compound. By following these detailed protocols, researchers can determine the compound's binding affinity and functional activity at its hypothesized primary targets, the sigma and NMDA receptors. The data generated from these studies will be crucial in elucidating the mechanism of action of this novel compound and in guiding its future development as a potential therapeutic agent.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

  • Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: PMC - NIH URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays Source: PubMed URL: [Link]

  • Title: The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 Source: PMC - NIH URL: [Link]

  • Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]

  • Title: Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes Source: Frontiers URL: [Link]

  • Title: The activity of selective sigma-1 receptor ligands in seizure models in vivo Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

  • Title: In vitro and in vivo sigma 1 receptor imaging studies in different disease states Source: PMC URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: PubMed URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC - PubMed Central URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed URL: [Link]

  • Title: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride Source: PubChem - NIH URL: [Link]

  • Title: Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo Source: PubMed URL: [Link]

  • Title: Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists Source: PubMed URL: [Link]

  • Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: Neurocluster URL: [Link]

  • Title: NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer Source: PubMed URL: [Link]

  • Title: Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons Source: PubMed Central URL: [Link]

  • Title: 4-(Aminomethyl)piperidine Source: PubChem URL: [Link]

  • Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the In Vitro Use of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its structural versatility allows for the development of derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3] These activities often stem from the modulation of critical cellular signaling pathways such as PI3K/Akt, NF-κB, and STAT3.[3] 4-Aminomethyl-1-n-butylpiperidine 2HCl is a member of this versatile class of compounds, and this document provides a comprehensive guide for researchers to determine the appropriate dosage and evaluate its effects in cell culture experiments.

Due to the limited specific data on this compound in the scientific literature, this guide will focus on establishing a robust experimental framework for its initial characterization. The protocols provided herein are designed to be adaptable to various cell lines and research objectives.

Pre-Clinical Characterization: Foundational Steps

Prior to initiating cell-based assays, a thorough understanding of the physicochemical properties and safe handling of this compound is paramount.

Compound Handling and Storage
  • Appearance: White powder.

  • Storage: The compound should be stored at 0-8°C.[4]

  • Safety: this compound is classified with potential hazards. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, and safety glasses, should be worn at all times.[6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Preparation of Stock Solutions

The accuracy of your experimental results is contingent on the precise preparation of stock solutions.

Protocol for Stock Solution Preparation:

  • Determine the Desired Stock Concentration: A high-concentration stock (e.g., 10 mM or 50 mM) is recommended to minimize the volume of solvent added to cell cultures.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements and the solubility of the compound. For many in vitro applications, sterile dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. However, it is crucial to determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations (typically >0.5%). If DMSO is not suitable, sterile phosphate-buffered saline (PBS) or cell culture medium can be tested.

  • Calculation:

    • Molecular Weight of this compound: 259.24 g/mol

    • To prepare a 10 mM stock solution in 1 ml of DMSO:

      • Weight (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Weight (mg) = 10 mmol/L x 0.001 L x 259.24 g/mol x 1000 mg/g = 2.59 mg

  • Procedure:

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO (or other solvent) to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Determining Optimal Dosage: A Dose-Response Cytotoxicity Assay

A critical first step in evaluating a novel compound is to determine its cytotoxic profile. This will establish a working concentration range for subsequent functional assays, identifying concentrations that are sublethal, partially inhibitory, and completely lethal. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation (Attachment) cell_seeding->overnight_incubation serial_dilution Prepare Serial Dilutions of Compound compound_addition Add Compound to Wells serial_dilution->compound_addition treatment_incubation Incubate for 24, 48, 72 hours compound_addition->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition formazan_incubation Incubate (2-4 hours) mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the dose-response of this compound.

Detailed Protocol: MTT Assay

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete culture medium. A broad range of concentrations is recommended for the initial experiment (e.g., 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve.

    • From this curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase during the experiment.
Initial Concentration Range 0.1 µM - 1000 µM (log dilutions)A broad range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Times 24, 48, 72 hoursTo assess both acute and long-term cytotoxic effects.
Vehicle Control Same solvent concentration as the highest drug concentrationTo account for any effects of the solvent on cell viability.

Investigating Cellular Mechanisms: Potential Signaling Pathways

Based on the known activities of other piperidine derivatives, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[3] Once a sublethal concentration range is established from the cytotoxicity assays, further experiments can be designed to investigate these potential mechanisms.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway compound This compound PI3K PI3K compound->PI3K Inhibition? IKK IKK compound->IKK Inhibition? JAK JAK compound->JAK Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression

Caption: Potential signaling pathways modulated by piperidine derivatives.

Further experimental approaches could include Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, NF-κB, STAT3), quantitative PCR to measure changes in target gene expression, and functional assays to evaluate effects on cell migration, invasion, or apoptosis.

Conclusion

While specific dosage and mechanistic data for this compound in cell culture are not yet established in the public domain, the protocols and framework provided here offer a comprehensive starting point for researchers. By systematically determining the cytotoxic profile and subsequently investigating its effects on key cellular pathways, the therapeutic potential of this and other novel piperidine derivatives can be thoroughly explored.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Profiling of Piperidine-Based Compounds.
  • United States Biological. (n.d.).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2011).
  • Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.
  • Fisher Scientific. (n.d.).
  • Berdel, W. E., et al. (1985). Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias. Cancer Research, 45(3), 1206-13.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Angene Chemical. (2021).
  • Pozo, C., et al. (2022).
  • Thermo Fisher Scientific. (n.d.). 4-Aminomethyl-1-Boc-piperidine, 97% 25 g.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)piperidine 96%.
  • MedchemExpress. (n.d.).
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • PubChem. (n.d.). 4-(Aminomethyl)piperidine.
  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(16), 4986.
  • ChemicalBook. (n.d.). This compound CAS#: 62281-15-6.
  • MDPI. (2022). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 23(19), 11586.

Sources

Application Notes and Protocols for the Quantification of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminomethyl-1-n-butylpiperidine 2HCl is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). In-process control and final specification testing demand robust and reliable analytical methods to determine its purity and concentration in various sample matrices.

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6]

Choosing the Right Analytical Approach: A Causal Explanation

The molecular structure of this compound dictates the most appropriate analytical strategies. As a dihydrochloride salt, the compound is polar and non-volatile, making High-Performance Liquid Chromatography (HPLC) the primary technique of choice. Gas Chromatography (GC) would require derivatization to increase volatility and thermal stability, adding complexity to the sample preparation process.

The absence of a significant chromophore in the molecule's structure presents a detection challenge for standard UV-Vis detectors. Therefore, alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are more suitable for direct and sensitive quantification. Derivatization to introduce a UV-active moiety is also a viable, albeit more complex, strategy.[7][8]

This guide will focus on a primary method using Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD) due to its universality and robustness for non-chromophoric compounds. An alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method will also be discussed for its high sensitivity and specificity.

Primary Analytical Method: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The Charged Aerosol Detector (CAD) provides a near-universal response for non-volatile and semi-volatile analytes, independent of their optical properties. The eluent from the HPLC column is nebulized, and the resulting droplets evaporate, leaving behind analyte particles. These particles are then charged and the total charge is measured, which is proportional to the analyte concentration.

Experimental Workflow for RP-HPLC-CAD Analysis

RP-HPLC-CAD Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing & Quantification s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., Water/Acetonitrile) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 Detection by CAD h2->h3 d1 Peak Integration h3->d1 Chromatographic Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Caption: Workflow for the quantification of this compound using RP-HPLC-CAD.

Detailed Protocol for RP-HPLC-CAD

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA).

  • Reference standard of this compound (purity ≥ 98%).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 35 °C, Gas Pressure: 35 psi (or as per manufacturer's recommendation)

Rationale for Choices:

  • A C18 column is a robust choice for retaining the moderately polar analyte.

  • An ion-pairing agent like HFBA is used to improve peak shape and retention of the basic amine on the reversed-phase column.[9]

  • A gradient elution ensures efficient elution of the analyte and any potential impurities with different polarities.

3. Preparation of Solutions:

  • Diluent: A mixture of Water and Acetonitrile (90:10 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[3][4][5][6]

Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This can be demonstrated by analyzing a placebo and spiked samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.[11] The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For this compound, Electrospray Ionization (ESI) in positive ion mode would be highly effective due to the presence of the basic nitrogen atoms, which are readily protonated.

Experimental Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Processing & Quantification ls1 Weigh Standard & Sample ls2 Dissolve in Mobile Phase A ls1->ls2 ls3 Vortex & Sonicate ls2->ls3 ls4 Filter through 0.22 µm Syringe Filter ls3->ls4 lcms1 Inject into LC System ls4->lcms1 Prepared Sample lcms2 Separation on C18 Column lcms1->lcms2 lcms3 Ionization (ESI+) lcms2->lcms3 lcms4 Mass Analysis (e.g., SIM or MRM) lcms3->lcms4 ld1 Extract Ion Chromatogram lcms4->ld1 Mass Spectral Data ld2 Peak Integration ld1->ld2 ld3 Quantification ld2->ld3

Caption: Workflow for the quantification of this compound using LC-MS.

Brief Protocol for LC-MS
  • Chromatographic Conditions: Similar to the HPLC-CAD method, but with a mobile phase that is compatible with MS (e.g., using formic acid instead of a non-volatile ion-pairing agent).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ or Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity if a suitable fragment ion can be identified.

  • Sample Preparation: Similar to the HPLC-CAD method, ensuring the final concentration is appropriate for the high sensitivity of the MS detector.

Conclusion

The accurate quantification of this compound is essential for ensuring the quality of pharmaceutical products. The RP-HPLC-CAD method detailed in this guide offers a robust and reliable approach for routine analysis. For applications requiring higher sensitivity or specificity, the LC-MS method provides a powerful alternative. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. Regardless of the method chosen, proper validation in accordance with ICH guidelines is a critical prerequisite for its implementation in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Validation of Impurity Methods, Part II - Chromatography Online. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - EC-UNDP. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Analytical method validation: A brief review. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • III Analytical Methods. [Link]

  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

  • 1-(4-Aminobutyl)guanidine - MDPI. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. [Link]

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate. [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Aminomethyl-1-n-butylpiperidine 2HCl in high-throughput screening (HTS) assays. While specific biological activities for this compound are not extensively documented in publicly available literature, its chemical structure, featuring a substituted piperidine ring, is a common motif in medicinal chemistry.[1][2] This guide, therefore, presents a series of detailed, exemplary protocols for evaluating the potential bioactivity of this compound and similar small molecules across various HTS platforms. The protocols are designed to be self-validating and are grounded in established principles of assay development and execution, providing a robust framework for hit identification and characterization.

Introduction: The Rationale for Screening this compound

This compound is a small molecule featuring a piperidine scaffold, a privileged structure in drug discovery known for its presence in numerous approved drugs. The aminomethyl and n-butyl substitutions offer potential interaction points with biological targets. The piperidine ring itself is a versatile scaffold found in compounds targeting a wide range of biological systems, including neurological disorders.[1][2] Given the lack of specific target information for this compound, a dual-pronged screening approach is recommended: a target-based screen to investigate interactions with a specific biomolecule and a phenotypic screen to assess its effects on cellular systems in a more holistic manner.[3][4][5][6]

This guide will detail protocols for three distinct and powerful HTS technologies:

  • Fluorescence Polarization (FP) Assay: A homogenous, solution-based assay ideal for monitoring molecular binding events, particularly the displacement of a fluorescent ligand from a protein target.[7][8][9][10]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based immunoassay suitable for detecting a wide range of analytes and biomolecular interactions.[11][12][13][14]

  • Cell-Based Phenotypic Screening: An approach that identifies compounds inducing a desired change in cellular characteristics, offering insights into complex biological mechanisms without prior knowledge of a specific target.[3][4][5][6][15]

These protocols are presented as templates that can be adapted to specific biological questions and available resources.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the parent compound and related structures is presented in Table 1. These properties are crucial for designing appropriate assay conditions, such as solvent selection and concentration ranges.

PropertyValue (for related structures)Source
Molecular FormulaC10H24N2 · 2HClInferred
Molecular Weight245.24 g/mol Inferred
AppearanceWhite powder (for related compounds)[1]
SolubilityExpected to be soluble in aqueous buffersGeneral chemical principles
Purity≥ 99% (TLC for related compounds)[1]

Table 1: Physicochemical properties of this compound and related compounds.

Target-Based Screening: Fluorescence Polarization (FP) Assay

3.1. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[8] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein), the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization in the emitted light. A test compound that displaces the tracer from the protein will cause a decrease in the FP signal, indicating a binding event.[7][8][9][10][16]

3.2. Exemplary Protocol: Competitive Binding FP Assay

This protocol describes a competitive binding assay to identify small molecules that inhibit the interaction between a hypothetical protein target and a fluorescently labeled ligand.

3.2.1. Materials and Reagents

  • Protein Target: Purified to >95% homogeneity.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind the protein target.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control: A known inhibitor of the protein-ligand interaction.

  • Negative Control: Assay buffer with DMSO.

  • Microplates: 384-well, black, low-binding microplates.[16]

  • Plate Reader: Equipped with fluorescence polarization capabilities.

3.2.2. Experimental Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_protein Prepare Protein Dilution add_protein Add Protein Solution prep_protein->add_protein prep_tracer Prepare Tracer Dilution add_tracer Add Tracer Solution prep_tracer->add_tracer prep_compound Prepare Compound Plate add_compound Dispense Compound/ Controls to Assay Plate prep_compound->add_compound add_compound->add_protein incubate1 Incubate add_protein->incubate1 incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_plate Read FP Signal incubate2->read_plate analyze_data Calculate Z' and Identify Hits read_plate->analyze_data

Figure 1: Workflow for a competitive binding Fluorescence Polarization assay.

3.2.3. Detailed Protocol

  • Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plate.

  • Reagent Preparation:

    • Determine the optimal concentration of the fluorescent tracer and protein target through preliminary experiments to achieve a stable and robust assay window.[16]

    • Prepare working solutions of the protein and tracer in the assay buffer.

  • Assay Assembly:

    • Add the protein solution to all wells of the assay plate except for the "no protein" controls.

    • Add assay buffer to the "no protein" control wells.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for protein-compound interaction.

    • Add the fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Data Acquisition: Read the fluorescence polarization signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]

    • Identify hits based on a statistically significant decrease in the FP signal compared to the negative controls.

Target-Based Screening: AlphaLISA® Assay

4.1. Principle of the Assay

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions with high sensitivity.[12] The assay utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[11][14] This technology is highly versatile and can be adapted to various assay formats, including sandwich immunoassays and competition assays.[11][12][13]

4.2. Exemplary Protocol: Competitive AlphaLISA® Assay

This protocol outlines a competitive assay to screen for inhibitors of a protein-protein interaction (PPI).

4.2.1. Materials and Reagents

  • Protein A: Biotinylated.

  • Protein B: Labeled with an antibody-conjugatable tag (e.g., FLAG-tag).

  • Anti-FLAG Acceptor Beads: AlphaLISA® Acceptor beads conjugated with an anti-FLAG antibody.

  • Streptavidin Donor Beads: AlphaLISA® Donor beads coated with streptavidin.

  • Assay Buffer: e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

  • Test Compound: this compound in DMSO.

  • Positive Control: A known inhibitor of the PPI.

  • Negative Control: Assay buffer with DMSO.

  • Microplates: 384-well, white, opaque microplates.

4.2.2. Experimental Workflow

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_proteins Prepare Protein A & B Mix add_proteins Add Protein Mix prep_proteins->add_proteins prep_beads Prepare Acceptor Bead Mix add_acceptor Add Acceptor Beads prep_beads->add_acceptor prep_compound Prepare Compound Plate add_compound Dispense Compound/ Controls prep_compound->add_compound add_compound->add_proteins incubate1 Incubate add_proteins->incubate1 incubate1->add_acceptor incubate2 Incubate add_acceptor->incubate2 add_donor Add Donor Beads (in the dark) incubate2->add_donor incubate3 Incubate (in the dark) add_donor->incubate3 read_plate Read AlphaLISA Signal incubate3->read_plate analyze_data Calculate Z' and Identify Hits read_plate->analyze_data

Figure 2: Workflow for a competitive AlphaLISA® assay.

4.2.3. Detailed Protocol

  • Compound Plating: Prepare and dispense the test compound as described in the FP assay protocol.

  • Reagent Preparation:

    • Optimize the concentrations of Protein A, Protein B, and the Acceptor and Donor beads in preliminary experiments.

    • Prepare working solutions of the reagents in the assay buffer.

  • Assay Assembly:

    • Add a mixture of biotinylated Protein A and FLAG-tagged Protein B to all wells.

    • Incubate to allow for compound-protein interaction.

    • Add the anti-FLAG Acceptor beads to all wells.

    • Incubate to allow for the binding of Protein B to the Acceptor beads.

    • Add the Streptavidin Donor beads to all wells under subdued light.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible reader.

  • Data Analysis:

    • Assess assay quality using the Z' factor.[14]

    • Identify hits as compounds that cause a significant reduction in the AlphaLISA® signal.

Cell-Based Phenotypic Screening

5.1. Principle of the Assay

Phenotypic screening identifies compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism.[3][4][5][6][15] This approach is target-agnostic, meaning it does not require prior knowledge of the molecular target, and can reveal novel mechanisms of action.[3][4][5] High-content screening (HCS) is a powerful form of phenotypic screening that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.[15]

5.2. Exemplary Protocol: Neurite Outgrowth Assay

This protocol describes a high-content screening assay to identify compounds that promote neurite outgrowth in a neuronal cell line, a phenotype relevant to neurodegenerative diseases.

5.2.1. Materials and Reagents

  • Cell Line: A neuronal cell line capable of differentiation and neurite extension (e.g., PC12, SH-SY5Y).

  • Cell Culture Medium: Appropriate for the chosen cell line, including supplements for differentiation (e.g., Nerve Growth Factor, NGF).

  • Test Compound: this compound in DMSO.

  • Positive Control: A known inducer of neurite outgrowth (e.g., NGF).

  • Negative Control: Vehicle (DMSO) treated cells.

  • Staining Reagents: e.g., Hoechst 33342 (for nuclei) and a neuronal marker like beta-III tubulin antibody followed by a fluorescently labeled secondary antibody.

  • Microplates: 384-well, clear-bottom, black-walled microplates suitable for imaging.

  • High-Content Imaging System: An automated microscope and image analysis software.

5.2.2. Experimental Workflow

Phenotypic_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells in Microplates incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compound Add Compound/ Controls incubate_attach->add_compound incubate_treat Incubate for Phenotypic Change add_compound->incubate_treat fix_cells Fix Cells incubate_treat->fix_cells permeabilize Permeabilize fix_cells->permeabilize block Block permeabilize->block primary_ab Add Primary Antibody block->primary_ab secondary_ab Add Secondary Antibody & Nuclear Stain primary_ab->secondary_ab acquire_images Acquire Images secondary_ab->acquire_images analyze_images Analyze Images for Neurite Outgrowth acquire_images->analyze_images identify_hits Identify Hits analyze_images->identify_hits

Sources

Application Notes & Protocols for the Use of 4-Aminomethyl-1-n-butylpiperidine 2HCl as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the characterization and application of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (hereafter referred to as 4AB-HCl) as a chemical probe. As a novel piperidine-based small molecule, its utility in biological research is contingent upon rigorous validation of its potency, selectivity, and mechanism of action.[1][2] These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols for target engagement, selectivity profiling, and cellular application, framed within the best practices of chemical biology.[3][4]

Introduction: The Piperidine Scaffold and the Chemical Probe Concept

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[5][6] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for developing potent and selective modulators of protein function.[7] 4-Aminomethyl-1-n-butylpiperidine is a derivative that combines a basic piperidine nitrogen, a flexible n-butyl group, and a primary aminomethyl moiety, suggesting potential interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes where charged and hydrophobic interactions are critical.[8]

A chemical probe is a small molecule used to study the function of a specific protein target in a complex biological system.[3] Unlike a drug, a probe's primary purpose is not therapeutic but rather to generate robust and reproducible data for target validation and hypothesis testing.[1] Consequently, the standards for a high-quality chemical probe are exceptionally high, demanding proven potency, selectivity, and a well-understood mechanism of action.[9][10]

This guide will treat 4AB-HCl as a candidate probe and outline the necessary steps to validate its use. For the purpose of illustrating concrete protocols, we will proceed with the hypothetical primary target: Sigma-1 Receptor (σ1R) , a chaperone protein at the mitochondria-associated ER membrane with known affinity for piperidine-based ligands.[8]

Physicochemical Properties of 4AB-HCl

A thorough understanding of the probe's chemical properties is essential for designing robust experiments and interpreting results.

PropertyValueSource / Method
IUPAC Name (1-butylpiperidin-4-yl)methanamine dihydrochloride---
Molecular Formula C₁₀H₂₄Cl₂N₂---
Molecular Weight 243.22 g/mol ---
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in water, DMSO, MethanolExperimental
pKa (predicted) ~9.5-10.5 (piperidine N), ~10.0-11.0 (aminomethyl N)ChemAxon/pKa predictor
LogP (predicted) ~1.5 - 2.5 (for free base)CLogP calculation

Note: The user must experimentally verify these properties for their specific batch of 4AB-HCl.

The Foundational Principle: Probe Validation Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Characterization a Biochemical Potency Assay (e.g., Radioligand Binding) b Target Engagement Assay (e.g., SPR, ITC) c Selectivity Profiling (Broad Panel Screening) d Inactive Control Synthesis (>100x less active analog) g Phenotypic Assay with Controls (Probe vs. Inactive Control vs. Genetic KO) c->g d->g e Cellular Target Engagement (e.g., CETSA, NanoBRET) f On-Target Functional Assay (e.g., Ca2+ flux, downstream signaling)

Caption: Chemical Probe Validation Workflow.

Experimental Protocols

The following protocols are detailed methodologies for key validation experiments. Researchers should adapt concentrations and conditions based on their specific cell lines and assay formats.

Protocol 4.1: Primary Target Potency - Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 4AB-HCl for the hypothetical target, σ1R, by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • HEK293 cell membranes expressing human σ1R.

  • Radioligand: -pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • 4AB-HCl stock solution (10 mM in DMSO).

  • Scintillation vials and cocktail.

  • Glass fiber filters (GF/B).

Procedure:

  • Prepare serial dilutions of 4AB-HCl in assay buffer, ranging from 1 nM to 100 µM.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of diluted 4AB-HCl, vehicle (for total binding), or haloperidol (for non-specific binding).

  • Add 25 µL of -pentazocine to a final concentration of ~1-2 nM.

  • Initiate the binding reaction by adding 150 µL of σ1R-expressing membranes (final protein concentration ~50-100 µ g/well ).

  • Incubate for 120 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash filters three times with ice-cold assay buffer.

  • Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 4AB-HCl. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Quality Criteria: A high-quality probe should exhibit a biochemical potency (Kᵢ or IC₅₀) of <100 nM .[1][9]

Protocol 4.2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA verifies that 4AB-HCl directly binds to and stabilizes σ1R inside intact cells, a critical step to confirm bioavailability and on-target interaction.[11]

Materials:

  • Human cell line endogenously expressing σ1R (e.g., U2OS).

  • 4AB-HCl and an inactive structural analog (negative control).[12]

  • PBS and complete cell culture medium.

  • Protein lysis buffer with protease inhibitors.

  • Antibodies for Western Blotting (anti-σ1R, anti-GAPDH).

Procedure:

  • Culture cells to ~80% confluency. Harvest and resuspend in culture medium at 10-20 million cells/mL.

  • Treat cell suspensions with 4AB-HCl (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour at 37°C. Include the inactive control as a separate treatment.

  • Aliquot 100 µL of each treated cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

  • Analyze the supernatant fractions for σ1R levels by Western Blot. Use GAPDH as a loading control, which should not show a thermal shift with a specific probe.

  • Data Analysis: Quantify band intensities. For each treatment, plot the percentage of soluble σ1R remaining relative to the non-heated control against the temperature. A rightward shift in the melting curve for the 4AB-HCl-treated sample compared to the vehicle indicates target stabilization and engagement.

Quality Criteria: The probe must demonstrate target engagement in a cellular context at concentrations ≤1 µM .[1][3]

G cluster_0 CETSA Workflow A 1. Treat Cells (Probe vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble and Precipitated Fractions C->D E 5. Analyze Soluble Fraction (Western Blot for Target) D->E F 6. Plot Melting Curve (% Soluble vs. Temp) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 4.3: Selectivity and Off-Target Profiling

A probe is only as good as its selectivity. It is crucial to demonstrate that 4AB-HCl does not interact with a wide range of other proteins, especially those structurally related to the target or known to cause confounding phenotypes.

Procedure:

  • In-Family Selectivity: Test 4AB-HCl against other relevant receptors, such as σ2R, and other common piperidine-binding targets (e.g., histamine H3, muscarinic receptors) using appropriate binding or functional assays.[8]

  • Broad Panel Screening: Submit 4AB-HCl for commercial broad-panel screening (e.g., Eurofins SafetyScreen, CEREP panel). This service tests the compound at a fixed concentration (typically 1-10 µM) against hundreds of kinases, GPCRs, ion channels, and enzymes.

  • Proteome-wide Analysis (Optional but recommended): For a deeper understanding, consider unbiased chemoproteomic approaches like affinity chromatography coupled to mass spectrometry (if a derivatized probe is available) or thermal proteome profiling (TPP).

Quality Criteria:

  • The probe should be >30-fold selective for its primary target over other members of the same protein family.[2][9]

  • In broad panel screens, no significant activity (>50% inhibition) should be observed at 1 µM for other targets. Any identified off-targets must be disclosed and considered when interpreting phenotypic data.

Application in Biological Systems: A Guideline

Once validated, 4AB-HCl can be used to probe the function of σ1R.

Experimental Design Considerations:

  • Concentration: Use the lowest effective concentration that shows maximal on-target activity, ideally not exceeding 10-fold above the cellular EC₅₀. Avoid using high micromolar concentrations where off-target effects become more likely.[3][4]

  • Controls are Critical: Every experiment must include appropriate controls.[2][12]

    • Negative Control: A structurally similar but biologically inactive analog of 4AB-HCl. This helps to control for phenotypes caused by the chemical scaffold itself or off-targets shared between the two molecules.[12]

    • Genetic Controls: Compare the phenotypic effect of 4AB-HCl in wild-type cells versus cells where σ1R has been knocked out or knocked down (e.g., using CRISPR or siRNA). The probe should have no effect in the knockout cells.[9]

Conclusion

4-Aminomethyl-1-n-butylpiperidine 2HCl represents a potential chemical tool for biological exploration. However, its designation as a "chemical probe" is an earned title, not a starting point. The rigorous, multi-faceted validation process outlined in these notes—spanning biochemical potency, cellular target engagement, and comprehensive selectivity profiling—is non-negotiable. By adhering to these principles and employing the detailed protocols, researchers can generate robust, reproducible, and meaningful data, thereby advancing our understanding of the target biology .

References

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]

  • Gao, Y., Ma, M., Li, W., & Lei, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]

  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Toure, M., & Crews, C. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing. [Link]

  • Blagg, J., & Workman, P. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Cell. [Link]

  • Chemical Probes Portal. Controls for chemical probes. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Antolin, A. A., et al. (2021). The era of high-quality chemical probes. Signal Transduction and Targeted Therapy. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Neuro Probe. Experiment Design. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Ozerov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl). This document, prepared by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered in research and development settings. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Overview: Understanding the Compound's Nature

4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is a bifunctional amine, possessing both a primary aminomethyl group and a tertiary piperidine nitrogen. The "2HCl" designation is critical; it signifies that the compound is supplied as a dihydrochloride salt. In this form, both nitrogen atoms are protonated, creating a dicationic species. This salt form is intentionally designed for significantly enhanced aqueous solubility compared to its neutral "free base" counterpart. However, this solubility is critically dependent on maintaining an appropriate pH environment.

Section 1: Core Solubility & Handling FAQs

This section addresses the most frequently asked questions regarding the solubility of 4-Aminomethyl-1-n-butylpiperidine 2HCl.

Q1: Why is my this compound not dissolving, even in water?

A1: This is a common issue that typically stems from one of four factors:

  • Incorrect Solvent Choice: While the dihydrochloride salt is optimized for aqueous solutions, it will exhibit very poor solubility in non-polar organic solvents like hexane or ether.[1] Even in polar aprotic solvents like DMSO or DMF, the solubility of the salt form may be limited compared to water.

  • Solution pH: The compound's solubility is highest in an acidic environment (typically pH < 6.0). If your water is slightly alkaline or if you are attempting to dissolve it directly into a neutral or basic buffer (e.g., PBS pH 7.4), the protonated amine salts can convert to their less soluble free base form, causing cloudiness or preventing dissolution altogether.[2][3][4]

  • Concentration: Every compound has a solubility limit. Attempting to create a supersaturated solution will result in undissolved material. Start by preparing a stock solution at a known concentration (e.g., 10-50 mM) in an appropriate acidic solvent.

  • Dissolution Kinetics: Some salts can take time to dissolve fully. Ensure you are using adequate agitation (vortexing, stirring) and consider gentle warming (e.g., 37°C) to expedite the process.

Q2: What is the ideal solvent for creating a stock solution?

A2: The recommended solvent for a primary stock solution is sterile, deionized water, preferably acidified. Preparing a stock in a dilute acidic vehicle like 10-50 mM HCl can ensure the compound remains fully protonated and soluble.[5] For applications requiring an organic co-solvent, DMSO is a common choice, though solubility should be confirmed for your desired concentration.[5]

Q3: I dissolved the compound in water, but it precipitated after adding it to my cell culture media or PBS buffer. What happened?

A3: This is a classic pH-shift precipitation. Your stock solution was likely acidic, maintaining the compound in its soluble, protonated state. When you added this to a physiological buffer equilibrated to pH ~7.4, the higher pH caused deprotonation of one or both amine groups. The resulting neutral or monocationic species is significantly less water-soluble, causing it to precipitate.[2]

Q4: How should I properly store the solid compound and my prepared solutions?

A4:

  • Solid Compound: The solid dihydrochloride salt should be stored in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere as recommended by the supplier.[6][7] Amines can be sensitive to air and moisture.

  • Aqueous Solutions: For maximum stability, sterile-filter the solution and store at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • DMSO Solutions: If stored at low temperatures, DMSO solutions can sometimes freeze and cause the compound to precipitate.[5] Storing DMSO stocks at room temperature is often acceptable if stability permits.[5]

Section 2: The Science of Solubility: pH-Dependence

The solubility of this compound is governed by the protonation state of its two amine functional groups. Understanding this relationship is key to preventing precipitation.

Amines are basic functional groups that accept protons to form charged salts.[8][9] The equilibrium between the uncharged (free base) and charged (protonated salt) forms is dictated by the solution's pH relative to the pKa of the amine.

  • At Low pH (pH < pKa): The amine is predominantly in its protonated, charged, and water-soluble form.

  • At High pH (pH > pKa): The amine is predominantly in its deprotonated, neutral, and less water-soluble free base form.

For this compound, both nitrogens are protonated. To maintain maximum solubility, the solution pH must be kept well below the pKa of both amine groups, ensuring the molecule remains a dication.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) Soluble Dicationic Form (Fully Protonated) High Solubility Insoluble Neutral/Monocationic Form (Deprotonated) Low Solubility Soluble->Insoluble Add Base (Increase pH) Insoluble->Soluble Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of 4-Aminomethyl-1-n-butylpiperidine.

Section 3: Troubleshooting Workflow & Protocols

Follow this systematic approach to diagnose and resolve solubility issues.

Part 1: Systematic Troubleshooting Guide

G start Start: Solubility Issue solvent_check 1. What is the solvent? start->solvent_check is_aqueous Is it an aqueous-based solvent (Water, Buffer, Media)? solvent_check->is_aqueous is_organic Is it a pure organic solvent (DMSO, EtOH)? solvent_check->is_organic conc_check 2. Check Concentration Is it >50 mM? is_aqueous->conc_check Yes fail_organic Issue: Poor salt solubility in organic solvents. Action: Use water or acidified water first. is_aqueous->fail_organic No is_organic->conc_check Yes is_organic->fail_organic No ph_check 3. Check pH Is the final pH > 6.5? conc_check->ph_check No fail_conc Issue: Potential supersaturation. Action: Try a lower concentration (e.g., 10 mM). conc_check->fail_conc Yes success Success: Compound Dissolved ph_check->success No fail_ph Issue: pH is too high. Action: Use Protocol 1 & 2. Prepare an acidic stock. ph_check->fail_ph Yes

Caption: Step-by-step workflow for troubleshooting solubility.

Part 2: Experimental Protocols
Protocol 1: Preparation of a Concentrated Acidic Stock Solution

This protocol is the most reliable method for solubilizing the compound.

  • Calculate Mass: Determine the mass of this compound required to make a 100 mM stock solution in your desired volume (e.g., 10 mL).

  • Prepare Solvent: Use sterile, deionized water. For enhanced stability, you can use a 10 mM HCl solution as the solvent.

  • Dissolution: Add the solvent to the vial containing the compound.

  • Agitation: Vortex vigorously for 1-2 minutes.

  • Gentle Heat (Optional): If the compound is slow to dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Sterile filter (0.22 µm) the stock solution and store in appropriate aliquots.

Protocol 2: Dilution into Neutral Buffers (e.g., PBS, pH 7.4)

To avoid precipitation, a stepwise dilution method is strongly recommended. Never add the compound directly to a large volume of neutral buffer.

  • Prepare Stock: Create a concentrated acidic stock solution (e.g., 100 mM) as described in Protocol 1.

  • Intermediate Dilution: Perform an intermediate dilution of your stock into a small volume of the final buffer. For example, dilute your 100 mM stock 1:10 in PBS to achieve a 10 mM intermediate solution. Vortex immediately. This small volume helps manage the localized pH shift.

  • Final Dilution: Add the required volume of the 10 mM intermediate solution to your final experimental volume of buffer to achieve the desired working concentration (e.g., 10 µM, 100 µM).

  • Observe: The final solution should remain clear. If cloudiness appears, it indicates that the final concentration is above the solubility limit at that pH. In this case, consider using a co-solvent.

Part 3: Quantitative Solubility Data

The following table provides expected solubility trends. Exact values should be determined empirically.

Solvent SystemExpected SolubilityRationale & Comments
Water (pH < 6.0) High The compound is a salt designed for aqueous solubility; acidic pH ensures both amine groups are protonated and charged.[2][9]
PBS (pH 7.4) Low to Moderate At neutral pH, the compound may begin to deprotonate, reducing its charge and aqueous solubility. Precipitation is a high risk.
DMSO Moderate Polar aprotic solvents can dissolve many organic salts, but water is generally superior for hydrochloride salts.
Ethanol / Methanol Moderate to High Polar protic solvents are often effective for dissolving amine salts. Piperidine itself is miscible with ethanol.[10]
Hexane / Ether Very Low The ionic nature of the dihydrochloride salt makes it incompatible with non-polar solvents.[1]
References
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Piperidine. Retrieved from [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Optimizing 4-Aminomethyl-1-n-butylpiperidine 2HCl in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (CAS: 62281-15-6). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting, and detailed protocols for effectively determining the optimal concentration of this compound in your experimental assays. As a substituted piperidine, this molecule belongs to a class of compounds prevalent in medicinal chemistry, making a rigorous understanding of its application essential for generating robust and reproducible data.[1][2]

Part 1: Foundational Knowledge & Handling FAQs

This section addresses the most common initial questions regarding the physical properties, handling, and preparation of 4-Aminomethyl-1-n-butylpiperidine 2HCl.

Q1: What are the fundamental properties of this compound?

Understanding the basic physicochemical properties is the first step in designing any experiment. While extensive data for this specific molecule is not broadly published, we can infer key characteristics from its structure and from related piperidine compounds. The presence of the dihydrochloride (2HCl) salt form is critical, as it generally enhances aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property Value / Information Source / Rationale
CAS Number 62281-15-6 Chemical Identifier.[3]
Molecular Formula C10H24Cl2N2 Inferred from structure.
Molecular Weight 243.22 g/mol Inferred from structure.
Appearance Likely a white to off-white solid. Based on common hydrochloride salts of amines.[4]
Solubility Expected to be soluble in water and methanol. The 2HCl form enhances polarity. Related Boc-protected piperidines are soluble in methanol.[5][6]

| Storage | Store at 2-8°C, sealed in a dry, dark place. | Standard for many amine hydrochlorides to prevent degradation and moisture absorption.[4][6][7] |

Q2: How should I prepare a high-concentration stock solution?

Proper stock solution preparation is paramount for accurate and reproducible downstream dilutions.

Causality: Using a high-concentration stock (typically in the 10-100 mM range) minimizes the volume of solvent added to your final assay, preventing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice, but for hydrochloride salts, sterile water or PBS should be your first choice to assess solubility.

Step-by-Step Protocol:

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 100 mM stock, you need 24.32 mg).

  • Initial Solvent Test: Begin with a small amount of sterile, nuclease-free water. The 2HCl salt should readily dissolve. If solubility is limited, DMSO can be used.

  • Dissolution: Add the calculated mass to your chosen solvent. Vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Sterilization: If using an aqueous stock for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.

Q3: What are the critical safety precautions for handling this compound?
  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Inhalation/Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[9][12] In case of contact, flush the affected area with copious amounts of water.[9]

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal procedures.[9][11]

Part 2: Assay Optimization & Troubleshooting Workflow

Optimizing the concentration is a systematic process of identifying the effective range of the compound in your specific assay.

The Optimization Workflow

The goal is to generate a dose-response curve, which plots the biological effect as a function of compound concentration. This allows for the determination of key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

G prep Prepare High-Conc Stock (e.g., 100 mM in H2O/DMSO) range_find Range-Finding Experiment (Log-Spaced Doses, e.g., 1 µM to 1 mM) prep->range_find Initial Step broad_curve Broad Dose-Response (10-12 points centered on estimated EC50/IC50) range_find->broad_curve Activity Detected no_effect No or Weak Effect? range_find->no_effect precip Precipitation/Toxicity? broad_curve->precip narrow_curve Refined Dose-Response (Tighter spacing around EC50/IC50) confirm Confirmation & Replicates (N≥3 experiments) narrow_curve->confirm Results are clear troubleshoot Go to Troubleshooting Guide (Part 3) confirm->troubleshoot Poor Reproducibility no_effect->broad_curve No, adjust range & retry no_effect->troubleshoot Yes precip->narrow_curve No precip->troubleshoot Yes G start START: No Activity Observed check_compound 1. Check Compound Integrity - Confirm correct compound - Prepare fresh stock solution - Verify solubility in assay media start->check_compound check_compound->start Issue Found check_assay 2. Verify Assay Performance - Run positive/negative controls - Check reagent viability - Confirm instrument settings check_compound->check_assay Compound OK check_assay->start Issue Found check_conc 3. Re-evaluate Concentration Range - Is the range too low? - Perform a wider range-finding experiment - Consult literature for similar scaffolds check_assay->check_conc Assay OK result Problem Identified check_conc->result Range Adjusted

Caption: A logical workflow for troubleshooting lack of activity.

Q5: My results are not reproducible. What are the common causes of variability?

Reproducibility is the cornerstone of trustworthy science. Inconsistency often points to subtle variations in protocol execution.

Table 2: Common Sources of Experimental Variability

Potential Cause Recommended Solution Rationale
Stock Solution Degradation Prepare fresh stock solutions from solid material. Aliquot stocks to avoid freeze-thaw cycles. The aminomethyl and n-butyl groups can be susceptible to oxidation or hydrolysis over time, especially in aqueous solutions.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks. Small volume errors in the initial dilution steps are magnified throughout the serial dilution process.
Inconsistent Cell Conditions Ensure cell passage number, confluency, and serum batches are consistent between experiments. Cellular responses can vary significantly with passage number and culture density, altering their sensitivity to a compound.

| Assay Timing and Incubation | Use a multichannel pipette or automated liquid handler for simultaneous additions. Ensure incubation times are precisely controlled. | Staggered addition of the compound or detection reagents can lead to drift in the signal across a 96-well plate. |

Q6: I'm observing cellular toxicity or compound precipitation at high concentrations. What should I do?
  • Toxicity: If you observe widespread cell death (via microscopy or viability assays) that does not follow a typical dose-response, you may be seeing non-specific toxicity. This is common at high concentrations. The solution is to lower the maximum concentration tested and focus on the specific, non-toxic range.

  • Precipitation: Compound crashing out of solution is a major artifact.

    • Cause: The concentration exceeds the compound's solubility limit in the final assay buffer, which may have a different pH or composition than your stock solvent.

    • Verification: Visually inspect the wells of your assay plate under a microscope for crystals or precipitate.

    • Solution: Determine the compound's solubility limit directly in the assay buffer (see Protocol 1 below). Do not test concentrations above this limit. If higher concentrations are needed, consider reformulating with a small percentage of a co-solvent like DMSO, but ensure you have a vehicle control to account for solvent effects.

Part 4: Key Experimental Protocols

These protocols provide a self-validating framework for your experiments.

Protocol 1: Aqueous Solubility Limit Determination
  • Prepare Supersaturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of your final assay buffer in a microcentrifuge tube.

  • Equilibrate: Rotate the mixture at room temperature for 1-2 hours to allow it to reach equilibrium.

  • Separate Phases: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

  • Sample Supernatant: Carefully collect the clear supernatant. This is your saturated solution.

  • Quantify: Analyze the concentration of the compound in the supernatant using a suitable method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy if the compound has a chromophore). This concentration is your solubility limit. Do not exceed this in your assays.

Protocol 2: Performing a 10-Point Dose-Response Experiment

This protocol assumes a starting concentration of 100 µM and a 1:3 serial dilution.

  • Prepare Master Plate: In a 96-well "master" or "dilution" plate (not your final assay plate), prepare your serial dilutions.

    • Well A1 (Highest Conc.): Add your compound stock to the dilution buffer to create your highest desired concentration (e.g., 2X or 4X the final 100 µM).

    • Wells B1-J1: Add an appropriate volume of dilution buffer to these wells.

    • Serial Dilution: Transfer a portion of the solution from A1 to B1, mix thoroughly, then transfer from B1 to C1, and so on, down to well J1. Discard the excess from J1.

    • Controls: Include wells for a "vehicle control" (buffer/DMSO only) and a "positive control" for your assay.

  • Transfer to Assay Plate: Transfer the diluted compounds from your master plate to your final cell or biochemical assay plate.

  • Incubate: Incubate for the predetermined time required for your biological assay.

  • Develop & Read: Add detection reagents and read the plate on the appropriate instrument (e.g., spectrophotometer, fluorometer).

  • Analyze: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the EC₅₀/IC₅₀.

Table 3: Example Serial Dilution Calculation (1:3 Dilution)

Well Concentration (µM) Volume from Previous Well Volume of Buffer
A1 100 - -
B1 33.3 50 µL from A1 100 µL
C1 11.1 50 µL from B1 100 µL
D1 3.70 50 µL from C1 100 µL

| ... | ... | ... | ... |

References

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-(Aminomethyl)piperidine. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Stability and Degradation of 4-Aminomethyl-1-n-butylpiperidine 2HCl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminomethyl-1-n-butylpiperidine 2HCl. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and potential degradation pathways of this compound in solution. We will explore common questions, troubleshoot potential experimental issues, and provide detailed protocols to help you ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. Could the compound be degrading in my experimental setup?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatographic analyses over time, are a strong indicator of compound instability. This compound, as a piperidine derivative with a primary amine, has functional groups that can be susceptible to degradation under various conditions. It is crucial to assess the stability of the molecule in your specific solvent, pH, temperature, and light conditions. A forced degradation study is the most effective way to understand your compound's stability profile.

Q2: What are the most probable degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely routes based on its structure, which includes a tertiary amine within the piperidine ring and a primary aminomethyl group. Potential pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products from ring-opening. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents in your solution.

  • pH-Dependent Hydrolysis: Although the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze degradation reactions. The stability of similar piperidine-containing compounds has been shown to be pH-dependent.

  • Thermal Degradation: At elevated temperatures, complex degradation reactions can occur. For some piperazine compounds, a primary degradation pathway involves the nucleophilic attack of one piperazine molecule on another, leading to ring-opened structures.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms. For some complex piperidine-containing molecules, this can lead to isomerization or other structural changes.

Q3: How does the dihydrochloride (2HCl) salt form affect the stability of the compound in solution?

A3: The dihydrochloride salt form means that in an unbuffered aqueous solution, the pH will be acidic. This acidic environment can influence the stability. For some related compounds, extreme pH, both acidic and basic, can catalyze hydrolysis. You should measure the pH of your stock solutions and consider buffering if you suspect pH is a contributing factor to degradation.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if the new peaks match.2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).3. Characterize the new peaks using mass spectrometry to identify potential degradation products.
Loss of compound potency or decreasing peak area over a short period. Rapid degradation under the specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline.2. Investigate the effect of temperature by preparing and analyzing samples at both room temperature and refrigerated conditions (e.g., 4°C).3. Protect your solution from light by using amber vials or covering your containers with aluminum foil.
Precipitate formation in the solution upon standing. 1. Formation of a less soluble degradation product.2. Change in pH affecting the solubility of the dihydrochloride salt.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.2. Review the solvent system and concentration; degradation products may have different solubility profiles.3. Measure the pH of the solution before and after precipitate formation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC (see Protocol 2).

Protocol 2: RP-HPLC Method for Purity and Stability Analysis

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

Parameter Recommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm (or PDA to check for other absorbing species)
Injection Volume 10 µL

Method Development Notes:

  • The primary amine in the molecule may cause peak tailing. The use of an ion-pairing agent like TFA in the mobile phase helps to improve peak shape.

  • This method should be validated for specificity, linearity, accuracy, and precision to be considered a "stability-indicating method."

Visualizations

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, RT, 24h) Stock->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, RT, 24h) Stock->Base Expose to stress Oxidation Oxidation (3% H2O2, RT, 8h) Stock->Oxidation Expose to stress Thermal Thermal Stress (80°C, 48h) Stock->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to stress Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Sample at time points Base->Analyze Sample at time points Oxidation->Analyze Sample at time points Thermal->Analyze Sample at time points Photo->Analyze Sample at time points Compare Compare stressed samples to unstressed control Analyze->Compare

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_oxidation Oxidative Stress cluster_thermal Thermal Stress cluster_photo Photolytic Stress cluster_ph pH Stress (Acid/Base) Parent 4-Aminomethyl-1-n-butylpiperidine N_Oxide N-Oxide Formation Parent->N_Oxide [O] Ring_Opening Ring-Opening Products Parent->Ring_Opening [O] Thermal_Deg Complex Thermal Degradants Parent->Thermal_Deg Heat Photo_Deg Photodegradation Products Parent->Photo_Deg hv Hydrolysis_Deg Hydrolytic Products Parent->Hydrolysis_Deg H+ / OH-

Caption: Potential degradation pathways for the molecule.

Data Summary Template

The following table can be used to summarize the results from your forced degradation study.

Stress Condition Time (hours) Initial Purity (%) Purity after Stress (%) % Degradation Number of Degradation Products Major Degradation Product (RT)
Control (Unstressed)4899.599.40.10-
0.1 M HCl (RT)2499.5
0.1 M NaOH (RT)2499.5
3% H₂O₂ (RT)899.5
Thermal (80°C)4899.5
Photolytic (ICH Q1B)-99.5

References

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Benchchem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • Thermo Scientific Chemicals. (n.d.). 4-Aminomethyl-1-Boc-piperidine, 97% 25 g.
  • PubMed. (2014, February 6). The influence of pH and temperature on the stability of N-[(piperidine)
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • ResearchGate. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

Technical Support Center: A-Z Guide to Mitigating Off-Target Effects of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for understanding, identifying, and mitigating the potential off-target effects of the novel compound 4-Aminomethyl-1-n-butylpiperidine 2HCl . While this molecule may hold specific therapeutic promise, ensuring that its observed biological effects are due to its intended mechanism of action is paramount for the integrity of your research and the safety of future applications.

This document is structured to provide both high-level strategy and detailed, practical protocols. We will move from foundational concepts to actionable troubleshooting and experimental design, empowering you to conduct robust and reproducible experiments.

Understanding Your Compound: this compound

At present, 4-Aminomethyl-1-n-butylpiperidine and its dihydrochloride salt are primarily recognized as synthetic building blocks or chemical intermediates.[1][2] There is limited publicly available data on its specific biological activities or intended targets. The piperidine scaffold is a common motif in many biologically active compounds, known to interact with a wide range of protein classes, including GPCRs, ion channels, and enzymes.[1]

This lack of a defined primary target underscores the critical need for a proactive and systematic approach to off-target profiling. Any observed phenotype in your experiments should be rigorously tested to ensure it is not an artifact of unintended molecular interactions. It is estimated that a typical small molecule drug interacts with 6-11 distinct protein targets.[3]

Troubleshooting Guide & FAQs

This section is designed to directly address the common questions and challenges that arise when working with a novel chemical entity.

Q1: I'm starting a new project with this compound. What are the first steps to anticipate potential off-target effects?

A1: A proactive, multi-pronged approach is essential. Before initiating extensive cellular or in vivo experiments, a combination of computational prediction and broad, initial experimental screening is recommended.

  • Step 1: In Silico (Computational) Prediction: Utilize computational tools to predict potential off-target interactions. These methods leverage large databases of known drug-target interactions and chemical similarity principles to generate a list of testable hypotheses.[4][5] This is a cost-effective first pass to identify potential liabilities.

  • Step 2: Broad Liability Screening: If resources permit, screen the compound against a broad panel of common off-target liabilities. Many contract research organizations (CROs) offer standardized panels that include kinases, GPCRs, ion channels, and transporters. This can quickly flag interactions with well-characterized protein families known to cause adverse effects.

  • Step 3: Physicochemical Property Analysis: Analyze the compound's properties. High lipophilicity or the presence of reactive functional groups can increase the likelihood of non-specific binding and off-target effects.

Q2: My compound is showing an interesting phenotype in my cellular assay. How can I confirm this is an "on-target" effect and not an artifact?

A2: This is a crucial validation step. The key is to demonstrate that the observed phenotype is directly linked to the engagement of the intended target.

  • Establish a Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. If the effect occurs over a very narrow or unusually broad concentration range, it may suggest non-specific effects or toxicity.

  • Use a Negative Control: Synthesize or acquire a structurally similar analog of this compound that is predicted to be inactive against your hypothesized target. This "negative control" compound should not produce the same phenotype. If it does, the effect is likely due to a shared off-target or a general property of the chemical scaffold.

  • Target Engagement Assays: Directly measure whether your compound binds to its intended target within the cell at concentrations that correlate with the observed phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[6][7][8]

Q3: How can I experimentally identify the unknown protein targets (both on- and off-target) of my compound?

A3: Unbiased, proteome-wide approaches are the gold standard for de-orphaning a novel compound. These methods aim to identify all proteins that physically interact with your molecule in a biological sample.

  • Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful technique where your compound is immobilized on a solid support (like beads) to "fish" for its binding partners in a cell lysate.[9][10][11] The captured proteins are then identified using mass spectrometry.[12][13]

  • Chemical Proteomics: This approach uses a modified version of your compound (a chemical probe) that can be used to covalently label or enrich interacting proteins directly in cells or lysates.[14]

Q4: What are the best practices for experimental design to minimize the influence of potential off-target effects?

A4: Rigorous experimental design is your best defense against being misled by off-target effects.

  • Use the Lowest Effective Concentration: Always use the lowest concentration of the compound that produces the desired on-target effect. Higher concentrations dramatically increase the risk of engaging lower-affinity off-targets.

  • Orthogonal Approaches: Confirm key results using an orthogonal method. For example, if your compound inhibits an enzyme and causes a specific cellular phenotype, try to replicate that phenotype by knocking down the enzyme's gene using RNAi or CRISPR.[15][16] If the results match, it strengthens the link between target engagement and the observed effect.

  • Control for Nuisance Variables: Employ principles like randomization and blocking in your experimental setup to minimize the impact of uncontrolled variables that could be confounded with your compound's effects.[17][18]

Key Experimental Protocols & Workflows

To provide practical guidance, we've outlined a workflow for target validation and identification.

Workflow for Investigating Compound-Induced Phenotypes

This workflow provides a logical sequence of experiments to determine if an observed cellular effect is due to a specific on-target interaction.

G A Observe Phenotype with This compound B Establish Dose-Response Curve (Is it specific?) A->B C Test Inactive Analog (Negative Control) B->C If specific D Phenotype Confirmed as Likely Off-Target or Artifact B->D If non-specific C->D If analog shows same phenotype E Confirm Target Engagement in Cells (e.g., CETSA) C->E If analog is inactive F Phenotype Does NOT Correlate with Target Engagement E->F If no engagement G Phenotype Correlates with Target Engagement E->G If engagement confirmed H Orthogonal Validation (e.g., Genetic Knockdown) G->H I High Confidence: Phenotype is On-Target H->I

Caption: A decision-making workflow for validating a compound-induced phenotype.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20] This allows you to confirm that your compound is physically interacting with its target inside a cell.

Objective: To determine if this compound engages a specific target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • This compound and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge for separating soluble/insoluble fractions.

  • SDS-PAGE and Western Blotting reagents and antibodies for the target protein.

Methodology:

  • Compound Treatment: Treat cultured cells with the desired concentration of your compound or with DMSO as a vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release their protein content. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[6]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western Blot.

  • Data Interpretation: Plot the band intensity for your target protein against the temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 2: Unbiased Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general approach for identifying unknown binding partners of your compound.

Objective: To identify the spectrum of proteins that bind to this compound from a complex cell lysate.

Workflow Diagram:

G cluster_prep Preparation cluster_capture Capture & Wash cluster_analysis Analysis A Immobilize Compound on Affinity Matrix (Beads) C Incubate Lysate with Compound-Beads A->C B Prepare Cell Lysate B->C D Wash Beads to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Identify & Quantify Proteins G->H

Caption: A generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Methodology:

  • Probe Immobilization: Covalently attach 4-Aminomethyl-1-n-butylpiperidine (or a derivative with a suitable linker) to an affinity matrix, such as NHS-activated sepharose beads. A control matrix (beads only or beads with a scrambled/inactive molecule) is essential.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissue of interest. It is crucial to use lysis buffers that do not disrupt protein-protein or protein-drug interactions.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and the control beads. Proteins that bind to the compound will be captured on the beads.[11]

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the linker.

  • Elution: Elute the specifically bound proteins from the beads, often by changing pH, using a high salt concentration, or by competitive elution with an excess of the free compound.

  • Sample Preparation for MS: The eluted proteins are typically separated by SDS-PAGE, and the gel is stained. The entire protein lane is excised, cut into smaller pieces, and subjected to in-gel digestion with trypsin.[12]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: The MS data is searched against a protein database to identify the proteins. True interactors should be significantly enriched in the sample from the compound-conjugated beads compared to the control beads.

Data Summary & Interpretation

Properly organizing and interpreting your data is as important as the experiment itself.

Table 1: Example Data from a Broad Kinase Screen
Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMInterpretation
Target Kinase A85%98%Potential On-Target
Kinase B5%15%Likely No Significant Interaction
Kinase C55%89%Potential Off-Target
Kinase D62%91%Potential Off-Target

This table illustrates how to summarize screening data to quickly identify both the desired on-target activity and potential off-target liabilities that require further investigation.

Table 2: Interpreting AP-MS Results
Protein IDSpectral Counts (Compound)Spectral Counts (Control)Fold EnrichmentBiological Function
P12345150275xHypothesized Target
Q6789045145xSerine/Threonine Kinase
R54321380-Ion Channel Subunit
S11223541.25xCommon Contaminant (e.g., Keratin)

This table shows how to organize AP-MS data. Proteins with high fold-enrichment are strong candidates for being true interactors. Proteins with low enrichment or those known to be common contaminants can typically be disregarded.

By adopting the systematic and rigorous approaches outlined in this guide, you can confidently characterize the biological activity of this compound, ensuring the integrity of your data and advancing your research on a solid scientific foundation.

References
  • Creative Proteomics. Affinity Purification Mass Spectrometry (AP-MS). [9]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [10]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [6]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [11]

  • Ambhore, S. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [4]

  • Integrated DNA Technologies. Identifying CRISPR editing off-target sites. [21]

  • Manghwar, H., et al. (2020). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. MDPI. [22]

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [5]

  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [23]

  • CIGH - UNIL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [12]

  • Creative Proteomics. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis. [13]

  • de Mello, J. C., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [24]

  • Bae, S., et al. (2024). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [25]

  • Kandasamy, K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [26]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [7]

  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [14]

  • Wikipedia. Thermal shift assay. [19]

  • BenchChem. Technical Support Center: Investigating Off-Target Effects of Small Molecules. [3]

  • JMP. Key Principles of Experimental Design. [17]

  • Wing, M. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [8]

  • Horizon Discovery. Reducing off-target effects in RNA interference experiments. [15]

  • Dai, L., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [20]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. [16]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [27]

  • Chem-Impex. 1-Boc-4-(aminomethyl)piperidine. [1]

  • Thermo Scientific Chemicals. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g. [28]

  • PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [29]

  • Tellez, E., et al. (2021). Using design of experiments to guide genetic optimization of engineered metabolic pathways. PMC - PubMed Central. [18]

  • Sigma-Aldrich. 4-(Aminomethyl)piperidine 96%.

  • ChemicalBook. 1-Boc-4-(aminomethyl)piperidine. [2]

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Improving the yield and purity of 4-Aminomethyl-1-n-butylpiperidine 2hcl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminomethyl-1-n-butylpiperidine 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route for higher yield and purity.

Introduction

4-Aminomethyl-1-n-butylpiperidine is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted piperidine ring, is a common motif in bioactive molecules. The successful synthesis of its dihydrochloride salt with high yield and purity is crucial for subsequent applications. This guide will walk you through a common synthetic pathway, address potential challenges, and provide solutions grounded in established chemical principles.

A prevalent synthetic route involves a three-step process:

  • Formation of the Piperidine Core: Starting from isonipecotamide, dehydration yields 4-cyanopiperidine.

  • Reduction of the Nitrile: The cyano group of 4-cyanopiperidine is reduced to a primary amine, forming 4-aminomethylpiperidine.

  • N-Alkylation and Salt Formation: The secondary amine on the piperidine ring is alkylated with an n-butyl group, followed by conversion to the dihydrochloride salt.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Troubleshooting Guide

Low yields and impurities are common hurdles in multi-step organic synthesis. The following table outlines potential problems you may encounter during the synthesis of this compound, their probable causes, and scientifically-backed solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Step 1: Low yield of 4-cyanopiperidine Incomplete dehydration of isonipecotamide.[1][2][3]Optimize Dehydrating Agent and Conditions: Thionyl chloride in the presence of a formamide in a suitable diluent can be an effective system.[1] Ensure dropwise addition of thionyl chloride at low temperatures (e.g., 0°C) to control the exothermic reaction.
Difficult product isolation.[2][3]Improve Work-up Procedure: Traditional extraction methods can be laborious and lead to product loss.[2][3] Consider a procedure where the hydrochloride salt is precipitated from the reaction mixture, filtered, and washed.
Step 2: Incomplete reduction of 4-cyanopiperidine Ineffective reducing agent or conditions.Select an Appropriate Reducing Agent: Catalytic hydrogenation (e.g., using a Palladium or Nickel catalyst) is a common method for reducing nitriles to primary amines.[4] Ensure the catalyst is active and the reaction is run under appropriate pressure and temperature.
Formation of side products (e.g., secondary or tertiary amines).Optimize Reaction Conditions: The formation of byproducts can be minimized by careful control of reaction parameters. For catalytic hydrogenation, the choice of catalyst and solvent can influence selectivity.
Step 3: Low yield in N-alkylation Incomplete reaction of 4-aminomethylpiperidine with n-butyl bromide.[5]Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF to facilitate the reaction.[5]
Formation of quaternary ammonium salt (over-alkylation).[6]Control Stoichiometry: Use a slight excess of the amine or add the alkylating agent (n-butyl bromide) slowly to the reaction mixture to minimize the formation of the dialkylated product.[5]
General: Product Purity Issues Presence of starting materials or side products from any of the steps.Effective Purification: Column chromatography is a standard method for purifying organic compounds. For piperidine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can prevent the product from tailing on the silica gel.[7]
Difficulty in handling the final product (e.g., oily substance).[7]Salt Formation and Crystallization: Conversion to the dihydrochloride salt often facilitates purification and handling by inducing crystallization.[7] Ensure the use of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) to precipitate the salt.

Visualizing the Synthetic Workflow

Synthesis_Workflow Isonipecotamide Isonipecotamide Cyanopiperidine 4-Cyanopiperidine Isonipecotamide->Cyanopiperidine Dehydration (e.g., SOCl2) Aminomethylpiperidine 4-Aminomethylpiperidine Cyanopiperidine->Aminomethylpiperidine Nitrile Reduction (e.g., Catalytic Hydrogenation) Target_Molecule This compound Aminomethylpiperidine->Target_Molecule N-Alkylation (n-BuBr) & Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for achieving high yield in the synthesis of 4-cyanopiperidine?

A1: The dehydration of isonipecotamide is a crucial step. Many older methods using reagents like phosphorus oxychloride often result in low yields and complicated work-ups.[2][3] A more modern and efficient approach involves the use of thionyl chloride in the presence of a formamide, which has been shown to improve yields significantly.[1] Careful control of the reaction temperature during the addition of thionyl chloride is essential to prevent side reactions.

Q2: I am observing the formation of multiple byproducts during the N-alkylation step. How can I improve the selectivity for the desired mono-alkylated product?

A2: The formation of over-alkylated products, such as the quaternary ammonium salt, is a common issue.[6] To favor mono-alkylation, you can employ a strategy of competitive deprotonation/protonation.[8] By carefully selecting the base and reaction conditions, you can selectively deprotonate the starting primary amine, making it more nucleophilic than the secondary amine product. Additionally, slow, controlled addition of the n-butyl bromide to the reaction mixture ensures that the concentration of the alkylating agent remains low, thus disfavoring the second alkylation event.[5]

Q3: My final product, this compound, is difficult to purify by column chromatography. Are there alternative purification strategies?

A3: Piperidine derivatives can indeed be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing. One approach is to add a small amount of a volatile base, like triethylamine, to your eluent to suppress this interaction.[7] However, a more effective method for purifying the final product is through crystallization of its dihydrochloride salt. After the N-alkylation step, you can isolate the crude free base and then treat it with a solution of anhydrous HCl in a suitable solvent like isopropanol or dioxane. This will precipitate the dihydrochloride salt, often in a much purer form, leaving many of the impurities in the solution.

Q4: What analytical techniques are recommended for determining the purity of the final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and detecting non-volatile impurities.[9] Gas Chromatography (GC), potentially after derivatization of the amine, can also be used for purity analysis of volatile compounds.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative purity assessment (qNMR).[9][10] Mass Spectrometry (MS) will confirm the molecular weight of your compound.[11]

Q5: Can I use a different alkylating agent instead of n-butyl bromide?

A5: Yes, other alkylating agents can be used, but the reaction conditions may need to be adjusted. Alkyl iodides are generally more reactive than bromides, which could lead to a faster reaction but also potentially more over-alkylation. Alkyl chlorides are less reactive and may require more forcing conditions. If you are performing a reductive amination as an alternative to direct alkylation, you would use butyraldehyde in the presence of a reducing agent.[4][12]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanopiperidine Hydrochloride

This protocol is based on improved methods for the dehydration of isonipecotamide.[1]

  • To a stirred suspension of isonipecotamide (1 equivalent) and dibutylformamide (2 equivalents) in toluene, add thionyl chloride (3 equivalents) dropwise at 0°C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The solid product, 4-cyanopiperidine hydrochloride, can be isolated by filtration.

  • Wash the solid with the diluent (toluene) and then dry under vacuum.

Protocol 2: Synthesis of 4-Aminomethylpiperidine

This protocol outlines the catalytic hydrogenation of 4-cyanopiperidine.

  • Dissolve 4-cyanopiperidine hydrochloride in a suitable solvent such as methanol.

  • Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas (the optimal pressure will depend on the specific catalyst and equipment).

  • Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases and the reaction is complete (monitored by GC-MS or LC-MS).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-aminomethylpiperidine, which can be used directly in the next step or purified further.

Protocol 3: Synthesis of this compound

This protocol describes the N-alkylation and subsequent salt formation.

  • Dissolve 4-aminomethylpiperidine (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add n-butyl bromide (1-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of anhydrous HCl in isopropanol or dioxane until the pH is acidic and a precipitate forms.

  • Stir the resulting suspension at a low temperature to maximize precipitation.

  • Filter the solid, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify_Step Identify the Problematic Step (via in-process analysis) Start->Identify_Step Step1_Issue Step 1: Dehydration Identify_Step->Step1_Issue Step2_Issue Step 2: Reduction Identify_Step->Step2_Issue Step3_Issue Step 3: N-Alkylation Identify_Step->Step3_Issue Purification_Issue Final Purification Identify_Step->Purification_Issue Solution1 Optimize Dehydrating Agent & Conditions Step1_Issue->Solution1 Low Yield Solution2 Choose Appropriate Reducing Agent & Optimize Conditions Step2_Issue->Solution2 Incomplete Reaction Solution3 Control Stoichiometry, Optimize Base & Solvent Step3_Issue->Solution3 Low Yield/Byproducts Solution4 Optimize Chromatography & Crystallization Purification_Issue->Solution4 Impure Product

Caption: A logical workflow for troubleshooting the synthesis.

References

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Technical Support Center: Protocol Modification & Troubleshooting for Piperidine-Based Compounds in Cell Line-Specific Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing novel piperidine-based compounds in their experimental workflows. This guide is structured to provide both foundational knowledge and advanced troubleshooting strategies when working with compounds like 4-Aminomethyl-1-n-butylpiperidine 2HCl and its derivatives.

Given that specific biological activity for this compound is not extensively documented in peer-reviewed literature, we will use a representative, hypothetical piperidine-based molecule—which we'll call "Piprinostat" —to illustrate the principles of protocol adaptation and troubleshooting. We will assume Piprinostat is an experimental inhibitor of a key cellular signaling pathway (e.g., a histone deacetylase, or HDAC) to provide a concrete basis for our recommendations.

This guide is designed to empower you with the scientific reasoning necessary to adapt general protocols to your specific cell lines and experimental questions, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - First Principles for Piprinostat

This section addresses the most common initial questions when incorporating a new small molecule inhibitor into your cell-based assays.

Q1: What is the recommended solvent for reconstituting Piprinostat?

A1: The choice of solvent is critical for ensuring compound stability and avoiding cellular toxicity. While this compound is a dihydrochloride salt suggesting water solubility, many organic small molecules require a non-aqueous solvent.

  • Primary Recommendation: High-purity, sterile Dimethyl Sulfoxide (DMSO) is the industry standard for dissolving most small molecule inhibitors for cell culture use.

  • Causality: DMSO is a highly effective aprotic solvent that can dissolve a wide range of hydrophobic and hydrophilic compounds. It is also miscible with water and cell culture media, allowing for easy dilution to working concentrations.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot this stock into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

Q2: What is a safe starting concentration for Piprinostat in a new cell line?

A2: The optimal concentration is highly cell line-dependent. Therefore, a dose-response experiment is the essential first step.

  • Recommended Starting Range: For a novel compound, it is advisable to test a wide range of concentrations. A logarithmic or semi-logarithmic dilution series is most efficient. A typical starting range could be from 1 nM to 100 µM.

  • Experimental Workflow:

    • Seed your cells at the desired density for your endpoint assay (e.g., proliferation, viability).

    • Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).

    • Prepare serial dilutions of Piprinostat in your complete cell culture medium.

    • Treat the cells and incubate for a relevant duration (e.g., 24, 48, or 72 hours).

    • Perform a viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

  • Trustworthiness: Always include a "vehicle control" group. This group receives the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Piprinostat used. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Q3: How do I determine the optimal incubation time for my experiment?

A3: The ideal incubation time depends on the biological question you are asking.

  • For Signaling Pathway Analysis (e.g., Western Blot for target phosphorylation): These events are often rapid. A time-course experiment with short time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h) is recommended.

  • For Gene Expression Analysis (e.g., qPCR): Changes in transcription can take longer. Consider time points in the range of 4h, 8h, 12h, and 24h.

  • For Phenotypic Endpoints (e.g., Apoptosis, Cell Cycle Arrest, Proliferation): These are typically downstream effects that require longer incubation. Standard time points are 24h, 48h, and 72h. A 72-hour time point is often sufficient to observe significant effects on cell proliferation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered when using a new piperidine-based compound like Piprinostat.

Problem Potential Causes Troubleshooting Steps & Solutions
High Variability Between Replicates 1. Inconsistent cell seeding. 2. "Edge effects" in multi-well plates. 3. Pipetting errors during compound dilution/addition. 4. Compound precipitation in media.1. Cell Seeding: Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column. 2. Edge Effects: Avoid using the outermost wells of a 96-well plate for experimental conditions, as they are prone to evaporation. Fill these wells with sterile PBS or media. 3. Pipetting: Use calibrated pipettes. Prepare a master mix of the compound in media for each concentration to add to replicate wells. 4. Precipitation: Visually inspect the media after adding the compound stock. If cloudiness or precipitate is observed, the compound may be exceeding its solubility limit. Consider lowering the stock concentration or using a different solvent system if possible.
Unexpected Cytotoxicity at All Concentrations 1. Solvent (DMSO) toxicity. 2. Compound is highly potent and cytotoxic in the tested range. 3. Cell line is hypersensitive. 4. Contamination (mycoplasma, bacterial).1. Solvent Control: Ensure the final DMSO concentration in your media is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a DMSO-only dose-response curve to confirm. 2. Lower Concentration Range: Test a much lower concentration range (e.g., picomolar to nanomolar). 3. Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments. Reduce the initial seeding density or shorten the incubation time. 4. Contamination Check: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
No Observable Effect (Even at High Concentrations) 1. Compound is inactive in the chosen cell line. 2. Compound degradation. 3. Insufficient incubation time. 4. Assay is not sensitive enough. 5. Cell line lacks the drug target.1. Target Expression: Verify that your cell line expresses the target of Piprinostat (e.g., the specific HDAC isoform) using Western Blot or qPCR. If the target is absent, the compound will have no on-target effect. 2. Compound Integrity: Use a fresh aliquot of the compound stock. Avoid multiple freeze-thaw cycles. Confirm the compound's identity and purity if possible. 3. Increase Incubation Time: Extend the treatment duration (e.g., from 48h to 72h or 96h). 4. Use a Positive Control: Include a known, well-characterized inhibitor of the same target (e.g., a commercial HDAC inhibitor like SAHA) to validate that the assay and cell line are responsive. 5. Select a Different Cell Line: If target expression is confirmed but there is still no effect, the cell line may have redundant or compensatory pathways. Test the compound in a panel of different cell lines.

Section 3: Experimental Workflows & Protocol Modification

Workflow 1: Cell Line-Specific IC50 Determination

This workflow is the foundational experiment for adapting any protocol to a new cell line. It establishes the specific dose-response relationship.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for A549 lung cancer cells, 10,000 cells/well for MCF-7 breast cancer cells). Incubate for 18-24 hours.

  • Compound Preparation: Prepare a 2X master dilution plate. If your final desired concentrations are 100, 50, 25, 12.5 µM etc., the 2X plate will have concentrations of 200, 100, 50, 25 µM.

  • Treatment: Remove old media from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. This minimizes pipetting variability.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, MTS) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the no-cell control (0% viability). Plot the results as % Viability vs. log[Concentration] and fit a non-linear regression curve to calculate the IC50 value.

Diagram: Workflow for IC50 Determination

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_readout Day 5: Readout & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 18-24h (Adhesion & Recovery) seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_dilutions Prepare 2X Serial Dilutions of Piprinostat prep_dilutions->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate_72h->add_reagent read_plate Measure Signal (Spectrophotometer) add_reagent->read_plate analyze_data Normalize Data & Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 value of a compound in a specific cell line.

Workflow 2: Confirming On-Target Activity

After determining the IC50, it is crucial to confirm that the observed phenotype (e.g., loss of viability) is due to the compound acting on its intended target. For our hypothetical HDAC inhibitor, Piprinostat, this would involve measuring the acetylation of a known HDAC substrate.

Methodology:

  • Treatment: Treat cells (e.g., HeLa) with Piprinostat at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 6-24 hours). Include a vehicle control and a known positive control inhibitor.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot: Separate the protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target marker (e.g., Acetylated-Histone H3) and a loading control (e.g., β-Actin or GAPDH).

  • Analysis: An increase in the acetylated histone signal with increasing concentrations of Piprinostat would confirm on-target activity.

Diagram: Hypothetical Signaling Pathway for Piprinostat

Signaling_Pathway Piprinostat Piprinostat HDAC HDAC Enzyme Piprinostat->HDAC Inhibition Histone Histone Protein (Lysine-Ac) HDAC->Histone Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Enables Transcription HAT HAT Enzyme HAT->Histone Acetylation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Leads to

Caption: Hypothetical mechanism of action for the HDAC inhibitor Piprinostat.

References

  • Best Practices in Preclinical Cancer Drug Discovery: A guide from the National Cancer Institute emphasizing the importance of controls and robust assay design. Source: Nature Reviews Cancer, URL: [Link]

Technical Support Center: Interpreting Unexpected Results in Experiments with 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (CAS: 62281-15-6). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional building block. Unexpected experimental outcomes are a common challenge in synthesis. This guide provides a framework for troubleshooting, grounded in the specific chemical nature of this reagent, to help you navigate these challenges effectively.

Introduction: Understanding the Molecule

4-Aminomethyl-1-n-butylpiperidine dihydrochloride is a piperidine derivative featuring two key functional groups: a primary amine (on the C4-methyl substituent) and a tertiary amine (the N-butylated piperidine ring). It is supplied as a dihydrochloride salt, a critical feature that dictates its solubility, stability, and reactivity. Understanding the interplay between these three components is the foundation for successful experimentation and for diagnosing unexpected results.

Section 1: Frequently Asked Questions - Handling and Initial Setup

This section addresses common preliminary questions regarding the physicochemical properties and handling of the reagent.

Q1: Why is the compound supplied as a dihydrochloride salt?

A: The dihydrochloride form offers several advantages over the free base. Firstly, it significantly enhances stability. Primary and tertiary amines are susceptible to atmospheric oxidation and can react with carbon dioxide to form carbonate salts, leading to impurities over time.[1] The salt form protects the lone pairs on the nitrogen atoms, mitigating these degradation pathways. Secondly, the salt form often improves solubility in polar protic solvents like water and alcohols, though it can decrease solubility in many aprotic organic solvents.

Q2: My compound won't dissolve in my reaction solvent (e.g., Dichloromethane, THF). What's wrong?

A: This is an expected result due to the ionic nature of the dihydrochloride salt. Salts of this type have very limited solubility in nonpolar or moderately polar aprotic solvents. To achieve solubility and render the primary amine nucleophilic for a reaction, you must first liberate the free base in situ or as a separate extraction step. This is a critical first step in most synthetic protocols.

Q3: How should I properly store this reagent?

A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to minimize exposure to moisture and atmospheric CO₂.[1][2] Amine salts can be hygroscopic, and absorbing water can impact weighing accuracy and introduce a competing nucleophile (water) into sensitive reactions.

Q4: What are the key safety precautions for handling this compound?

A: Like many amine derivatives, 4-Aminomethyl-1-n-butylpiperidine 2HCl should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] The free base form is expected to be corrosive and can cause skin and eye burns.[3][4] Always work in a well-ventilated fume hood. In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention.[4]

Section 2: Troubleshooting Unexpected Reaction Outcomes

This section provides a problem-and-solution framework for common synthetic challenges.

Issue 1: Low or No Conversion in Acylation/Sulfonylation Reactions

You are attempting to acylate the primary amine with an acid chloride or anhydride but observe only starting material in your reaction monitoring (TLC, LC-MS).

The primary amine is protonated (as -CH₂NH₃⁺) and is therefore not nucleophilic. You must add a base to deprotonate it to the free amine (-CH₂NH₂). The tertiary piperidine nitrogen is also protonated. Therefore, you need at least two equivalents of base just to neutralize the starting material before you can even begin the reaction. An additional equivalent is often needed to scavenge the HCl or carboxylic acid generated during the acylation itself.

start Low Conversion in Acylation check_base Did you add at least 2 eq. of base to neutralize the salt? start->check_base add_base Add a suitable base (e.g., Triethylamine, DIPEA). Use 2.2 to 3.0 eq. check_base->add_base No check_solubility Is the reaction mixture a clear, homogeneous solution? check_base->check_solubility Yes add_base->check_solubility change_solvent Switch to a more polar aprotic solvent (e.g., DMF, NMP) or a biphasic system (DCM/aq. NaHCO₃). check_solubility->change_solvent No check_reagent Is the acylating agent (e.g., Ac₂O, BzCl) fresh and reactive? check_solubility->check_reagent Yes change_solvent->check_reagent use_catalyst For less reactive agents (e.g., anhydrides), add a catalytic amount of DMAP. check_reagent->use_catalyst No/Unsure success Reaction Proceeds check_reagent->success Yes use_catalyst->success

Caption: Troubleshooting workflow for acylation reactions.

Reaction ConditionRecommended BaseEquivalentsRecommended Solvent(s)Rationale & Comments
Standard AcylationTriethylamine (TEA), DIPEA2.2 - 3.0Dichloromethane (DCM), DMFNon-nucleophilic bases prevent competition with the primary amine. Use of excess ensures complete neutralization.[5]
Aqueous/BiphasicNaHCO₃, K₂CO₃Sufficient to make aqueous layer basic (pH > 9)DCM / Water, Ethyl Acetate / WaterThe inorganic base remains in the aqueous phase, simplifying workup. Vigorous stirring is essential.
Sensitive Substrates2,6-Lutidine, Proton-Sponge2.2 - 3.0Acetonitrile (MeCN), DCMUsed when TEA or DIPEA might cause side reactions. More expensive.
Issue 2: Appearance of an Unexpected Side Product with a Similar Mass

You observe a new product by LC-MS that has the same mass as your desired product, or you see evidence of double addition.

While the primary amine is more nucleophilic and less sterically hindered, the tertiary piperidine nitrogen can still react under certain conditions, especially with highly reactive electrophiles (e.g., sulfonyl chlorides, small alkyl halides) or at elevated temperatures. This can lead to the formation of a quaternary ammonium salt.[5][6]

  • Solution:

    • Lower the reaction temperature: Run the reaction at 0 °C or even lower to improve selectivity.

    • Slow addition: Add the electrophile slowly using a syringe pump to maintain a low concentration, favoring reaction at the more nucleophilic primary amine.[5]

In complex syntheses, unexpected cyclizations or rearrangements can occur. For instance, an intramolecular reaction between the primary amine and another functional group on the molecule can lead to the formation of a new heterocyclic system.[7]

  • Solution:

    • Protecting Group Strategy: If intramolecular reactions are a concern, consider protecting the primary amine after its initial desired reaction before proceeding with subsequent steps.

    • Structural Analysis: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, COSY, HMBC) to rigorously confirm the structure of the unexpected product.

Section 3: Interpreting Unexpected Analytical Results

Even when a reaction appears successful, analytical data can be confusing.

Q1: My HPLC/LC-MS shows two peaks for my purified product. Is it impure?

A: Not necessarily. This is a common artifact when analyzing amines, especially on reverse-phase columns (like C18) with acidic mobile phases (e.g., containing TFA or formic acid).[8]

  • Cause: The two peaks may represent the protonated and non-protonated forms of your amine interacting differently with the stationary phase. The hydrochloride salt of a similar compound is reported to elute as a single peak, while the free base can show two.[8]

  • Troubleshooting:

    • Adjust Mobile Phase pH: Add a buffer to the mobile phase to ensure the analyte is in a single ionic state throughout the analysis.

    • Change Solvent: Ensure the sample is fully dissolved in the mobile phase before injection. Poor solubility can lead to peak splitting.

    • Confirm with NMR: A clean ¹H NMR spectrum is the best confirmation of purity. If the NMR is clean, the HPLC artifact is likely chromatographic in nature.

Q2: The ¹H NMR spectrum of my product is broad or shows more signals than expected. Why?

A: This can be due to several factors:

  • Residual Paramagnetic Impurities: Trace metals from catalysts can cause significant peak broadening. Stirring a solution of the compound with a small amount of activated carbon and filtering can sometimes remove these.

  • Rotational Isomers (Rotamers): If you have formed an amide or carbamate, rotation around the C-N bond can be slow on the NMR timescale, leading to two distinct sets of signals for the atoms near the newly formed bond.

    • Solution: Acquiring the NMR spectrum at a higher temperature can often cause these signals to coalesce into a single, sharp peak as the rate of rotation increases.

  • Aggregation: Polar molecules can sometimes aggregate in solution, leading to broad peaks.

    • Solution: Try acquiring the spectrum at a lower concentration or in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆).

Appendix A: Experimental Protocols

Protocol 1: General Procedure for Liberating the Free Base for Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add the chosen aprotic solvent (e.g., DCM, DMF) to the flask. The salt will likely not dissolve completely.

  • Basification: Cool the slurry to 0 °C in an ice bath. Add a non-nucleophilic organic base (e.g., Triethylamine) dropwise (2.2 eq).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction should become more homogeneous as the free base and triethylamine hydrochloride salt are formed.

  • Filtration (Optional): The resulting hydrochloride salt of the base (e.g., triethylamine hydrochloride) may precipitate. It can be filtered off before adding the next reagent, though this is often not necessary.

  • Proceed: The solution now contains the active, nucleophilic free base and is ready for the subsequent reaction step.

Protocol 2: Standard Acylation of the Primary Amine
  • Preparation: Prepare the free base in situ as described in Protocol 1, using 3.0 equivalents of triethylamine.

  • Addition: While maintaining the temperature at 0 °C, add the acylating agent (e.g., Acetyl Chloride, 1.05 eq) dropwise as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Appendix B: Visualization of Chemical Equilibria

The reactivity of the molecule is governed by its protonation state, which is dependent on the pH of the solution.

Diprotonated R-NH₃⁺ (2HCl Salt) Non-nucleophilic Monoprotonated R-NH₂ (HCl Salt) Primary Amine is Free Diprotonated->Monoprotonated + Base (1 eq) Monoprotonated->Diprotonated + Acid (1 eq) FreeBase R-NH₂ (Free Base) Fully Nucleophilic Monoprotonated->FreeBase + Base (1 eq) FreeBase->Monoprotonated + Acid (1 eq)

Caption: pH-dependent equilibrium of the amine functional groups.

References

  • BenchChem. (2025).
  • Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • United States Biological. (n.d.).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2023).
  • Rashid, M. H. O., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Applied Pharmaceutical Science, 6(09), 001-009.
  • Fisher Scientific. (2011). tert-Butyl 4-(aminomethyl)tetrahydropyridine-1(2H)
  • Fisher Scientific. (2025). 4-(Boc-aminomethyl)
  • ChemicalBook. (n.d.). This compound CAS#: 62281-15-6.
  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. [Link]

  • ChemicalBook. (2025). 4-(Aminomethyl)piperidine.
  • Chemistry LibreTexts. (2024). Reactions of Amines. [Link]

Sources

Minimizing in vivo toxicity of 4-Aminomethyl-1-n-butylpiperidine 2hcl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Aminomethyl-1-n-butylpiperidine 2HCl

A Guide to Minimizing In Vivo Toxicity for Novel Piperidine Derivatives

Disclaimer: Detailed public toxicity data for this compound is limited. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing and minimizing the in vivo toxicity of novel piperidine derivatives, using this compound as a representative case study. The principles and protocols described herein are based on established preclinical toxicology practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating in vivo studies with a novel piperidine compound.

Q1: What are the expected class-specific toxicities for piperidine derivatives?

A1: The piperidine ring is a common scaffold in many pharmaceuticals.[1][2] However, the parent piperidine molecule and some of its derivatives are known to exhibit moderate acute toxicity. Key concerns include:

  • Corrosivity: As secondary amines, piperidines can be corrosive, causing severe skin burns and eye damage.[3]

  • Neurotoxicity: Sublethal effects observed in animal studies include decreased motor activity, tremors, and convulsions.[4]

  • Respiratory Effects: Inhalation can be toxic, leading to respiratory distress and irritation.[4]

  • Oral Toxicity: The median lethal dose (LD50) in rats for piperidine ranges from 133 to 740 mg/kg, indicating moderate acute oral toxicity.

It is crucial to assume that a novel derivative like this compound may share some of these properties until proven otherwise through rigorous testing.

Q2: I'm observing unexpected weight loss in my animal models treated with this compound. What could be the cause?

A2: Unexpected weight loss is a common indicator of systemic toxicity. For a piperidine derivative, this could stem from several factors:

  • Gastrointestinal Distress: If administered orally, the compound may cause irritation to the GI tract, leading to reduced food and water intake.

  • Systemic Stress: The compound could be inducing a stress response, leading to a catabolic state.

  • Off-Target Effects: The molecule may be interacting with unintended biological targets that regulate metabolism.

  • Liver or Kidney Toxicity: Damage to these organs can impair metabolism and overall health, leading to weight loss. A preclinical toxicity evaluation should include haematological and biochemical profiling to investigate such effects.[5]

We recommend a dose-response study to determine if the effect is dose-dependent, and histopathological analysis of key organs to identify any tissue damage.

Q3: How can I reformulate my compound to potentially reduce local irritation at the injection site?

A3: Local irritation is a common issue, especially with amine-containing compounds. Consider the following formulation strategies:

  • pH Adjustment: Ensure the pH of your formulation is as close to physiological pH (7.4) as possible.

  • Use of Excipients: Incorporating solubility-enhancing and irritation-mitigating excipients, such as cyclodextrins, can be beneficial.

  • Lowering Concentration: If feasible, reducing the concentration and increasing the volume of the dose can help to disperse the compound and reduce local effects.

  • Alternative Routes: If subcutaneous or intramuscular injection is causing severe irritation, explore alternative routes like intravenous or oral administration, though these come with their own sets of challenges and require reformulation.

Q4: Are there any in silico or in vitro methods I can use to predict the toxicity of my piperidine derivative before moving to in vivo studies?

A4: Yes, early toxicity screening is highly recommended to refine your lead compounds and reduce reliance on animal testing.[6][7]

  • In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities based on the chemical structure. These can provide insights into potential off-target effects and metabolic liabilities.[7]

  • In Vitro Assays: A standard panel of in vitro tests can be highly informative. This includes:

    • Cytotoxicity assays in relevant cell lines (e.g., HepG2 for liver toxicity).

    • Genotoxicity assays (e.g., Ames test) to assess mutagenic potential.

    • hERG channel assays to evaluate the risk of cardiotoxicity.

Part 2: Troubleshooting Guides

Troubleshooting Unexpected Mortality in a Dose-Range Finding Study
Observed Issue Potential Cause Recommended Action
Rapid mortality within hours of dosing Acute systemic toxicity 1. Immediately halt the study and perform a thorough review of the dosing calculations and procedures. 2. Conduct a necropsy on the deceased animals to look for gross pathological changes. 3. Consider that the maximum tolerated dose (MTD) is significantly lower than anticipated. Redesign the dose-range finding study with much lower starting doses.
Delayed mortality (24-72 hours post-dosing) Metabolic toxicity or organ failure 1. Collect blood samples for immediate biochemical analysis (liver and kidney function tests). 2. Perform histopathology on key organs (liver, kidneys, spleen, heart, lungs). 3. Investigate potential toxic metabolites through in vitro metabolism studies.
Mortality observed only at higher doses Dose-dependent toxicity This is an expected outcome of a dose-range finding study. Use the data to establish the LD50 and select appropriate, non-lethal doses for subsequent efficacy studies.
Troubleshooting Inconsistent Pharmacokinetic (PK) Profile
Observed Issue Potential Cause Recommended Action
High inter-animal variability in plasma concentration Formulation issues or variable absorption 1. Re-evaluate the formulation for stability and homogeneity. 2. Ensure consistent administration technique. 3. If oral dosing, consider the impact of the fed/fasted state of the animals.
Very rapid clearance of the compound High metabolic instability 1. Conduct in vitro microsomal stability assays to determine the metabolic half-life. 2. Identify the major metabolic pathways. Rational molecular design may be employed to block metabolic "hotspots" and improve stability.[8]
Non-linear PK (exposure increases more than proportionally with dose) Saturation of metabolic enzymes 1. This can increase the risk of toxicity at higher doses. 2. Carefully select doses for chronic studies that are within the linear PK range to ensure predictable exposure.

Part 3: Experimental Protocols & Workflows

Workflow for Initial In Vivo Toxicity Assessment

This workflow provides a structured approach to the initial in vivo evaluation of a novel piperidine derivative.

Caption: Workflow for initial in vivo toxicity assessment of a novel compound.

Protocol: 7-Day Repeat-Dose Sub-Acute Toxicity Study
  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=5-10/sex/group).

  • Dose Selection: Based on the MTD study, select three dose levels (low, mid, high) and a vehicle control group. The high dose should elicit some signs of toxicity but not significant mortality.

  • Administration: Administer this compound daily for 7 consecutive days via the intended clinical route.

  • In-Life Observations:

    • Record clinical signs of toxicity twice daily.

    • Measure body weight on Day 1, Day 4, and Day 7.

    • Measure food and water consumption daily.

  • Terminal Procedures (Day 8):

    • Anesthetize animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.

    • Perform a full necropsy, examining all organs for gross abnormalities.

    • Weigh key organs (liver, kidneys, brain, spleen, heart, thymus).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. The goal is to identify any target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Logical Framework for Mitigating Identified Toxicity

Once a specific toxicity is identified, a logical framework can be applied to mitigate it.

Mitigation_Strategy cluster_0 Investigation cluster_1 Mitigation Strategies Toxicity Identified Toxicity (e.g., Hepatotoxicity) Mech Mechanism of Action Study (In vitro assays, transcriptomics) Toxicity->Mech Metabolism Metabolite Identification (Are metabolites the toxic agent?) Toxicity->Metabolism Formulate Advanced Formulation (e.g., Targeted delivery systems) Toxicity->Formulate Dosing Dosing Regimen Adjustment (Lower Cmax, different frequency) Toxicity->Dosing Redesign Rational Molecular Redesign (Block metabolic sites, improve selectivity) Mech->Redesign Metabolism->Redesign Redesign->Formulate Redesign->Dosing

Caption: Logical framework for investigating and mitigating identified in vivo toxicity.

References

  • Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the subcutaneous administration route. ResearchGate. [Link]

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • Rational Molecular Design for Reduced Toxicity. American Chemical Society. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • New Approach Reduces Drug Resistance and Toxicity. Technology Networks. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Pre-clinical toxicity evaluation of leaf-stalk extractive of Piper betle Linn. in rodents. PubMed. [Link]

  • A simple model to solve a complex drug toxicity problem. PubMed Central. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Early toxicity screening strategies. ResearchGate. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Hoeford. [Link]

  • 4-(Aminomethyl)piperidine. PubChem. [Link]

Sources

Common experimental errors when using 4-Aminomethyl-1-n-butylpiperidine 2hcl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride

Introduction

Welcome to the technical support guide for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl). This molecule is a valuable bifunctional building block in medicinal chemistry and synthetic research, featuring a primary aminomethyl group and a tertiary n-butylated piperidine nitrogen. Its formulation as a dihydrochloride salt ensures stability and simplifies handling, but it also introduces specific requirements for its successful use in chemical reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues, optimize your protocols, and prevent common experimental errors.

Section 1: Foundational Concepts - The Dihydrochloride Salt

A fundamental source of error arises from misunderstanding the chemical nature of the reagent. You are not working with a simple amine; you are working with an ammonium salt. Both nitrogen atoms—the primary aminomethyl nitrogen and the tertiary piperidine ring nitrogen—are protonated and associated with a chloride counter-ion.

This has three critical implications for your experiments:

  • Reactivity: The lone pairs on the nitrogen atoms are engaged in bonding with protons (H+). This means the amine groups are not nucleophilic and cannot react with electrophiles (e.g., acyl chlorides, alkyl halides) in this state.[1][2][3][4]

  • Solubility: The ionic salt form is highly polar. It is generally soluble in polar protic solvents like water or methanol but insoluble in common non-polar organic solvents like dichloromethane (DCM), chloroform, or ethers.[1][5]

  • Stoichiometry: The reagent's molar mass includes the two molecules of HCl. Furthermore, at least two equivalents of a base are required simply to neutralize the salt and generate the reactive "free base" form before any desired reaction can begin.

The diagram below illustrates the essential activation step required for this reagent.

Reagent 4-Aminomethyl-1-n-butylpiperidine·2HCl (Inactive Salt Form) - Polar, Water-Soluble - Non-Nucleophilic Base Add ≥ 2 eq. Base (e.g., Triethylamine, DIPEA) Reagent->Base Activation Step FreeBase Free Base Form (Active Nucleophile) - Less Polar, Organic-Soluble - Reactive Primary Amine Base->FreeBase Generates Byproduct 2 eq. Base·HCl Salt (e.g., Triethylammonium Chloride) Base->Byproduct Generates

Caption: The mandatory deprotonation (activation) workflow.

Section 2: Troubleshooting Guide & FAQs

Category: Handling, Storage, and Reagent Integrity

Q1: My white, crystalline 4-Aminomethyl-1-n-butylpiperidine 2HCl has become a sticky or clumpy solid. Is it still usable?

A1: This is a common observation and indicates water absorption. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7][8] While the compound is likely not decomposed, its water content will disrupt your experiments:

  • Inaccurate Mass: Weighing the hydrated material will lead to a lower molar amount of the reagent than calculated, affecting stoichiometry.

  • Reaction Inhibition: The presence of water can hydrolyze sensitive electrophiles (like acyl chlorides) or interfere with reactions that require anhydrous conditions.

Solution:

  • Prevention: Always store the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., a glove box).[9]

  • Remediation: For small amounts, you can dry the material under high vacuum for several hours. For larger amounts or critical applications, co-evaporation with an anhydrous solvent like toluene (if solubility permits for the free base) or drying in a vacuum oven at a mild temperature (e.g., 40-50 °C, check melting point first) can be effective.

Category: Solubility and Solution Preparation

Q2: I'm trying to dissolve the reagent in dichloromethane (DCM) for my reaction, but it's not dissolving. Why?

A2: This is expected behavior. As a dihydrochloride salt, the compound is highly ionic and polar.[1] It will have very poor solubility in non-polar or moderately polar aprotic solvents like DCM, diethyl ether, hexane, or ethyl acetate.[5] You are essentially trying to dissolve salt in oil.

Solution:

  • Method A (Suspension Reaction): Add the solid reagent directly to your reaction solvent (e.g., DCM) to create a suspension. Then, add your non-nucleophilic base (e.g., triethylamine). As the base neutralizes the HCl salt, the resulting "free base" amine will dissolve into the organic solvent, and the reaction can proceed. The byproduct, triethylammonium chloride, will typically remain a solid precipitate.

  • Method B (Liquid-Liquid Extraction): Dissolve the reagent in a small amount of water or brine. Add an immiscible organic solvent (like DCM or ethyl acetate) and at least 2 equivalents of a base (e.g., NaOH, K₂CO₃). Shake the mixture in a separatory funnel. The base will neutralize the salt, and the organic-soluble free base will be extracted into the organic layer. You can then separate the organic layer, dry it (e.g., with Na₂SO₄ or MgSO₄), and use it directly for your reaction. This method has the advantage of removing the hydrochloride salts before the reaction begins.

Compound FormWaterMethanolDichloromethane (DCM)Hexane
Dihydrochloride Salt SolubleSolubleInsolubleInsoluble
Free Base Sparingly SolubleSolubleSolubleSoluble
Table 1. Expected solubility profile of 4-Aminomethyl-1-n-butylpiperidine in its salt and free base forms.
Category: Reaction Setup and Execution

Q3: I ran an acylation reaction with acetyl chloride in DCM. After 12 hours, TLC and LC-MS analysis show only unreacted starting material. What went wrong?

A3: This is the most frequent experimental failure and almost always stems from a lack of deprotonation. The amine groups in the 2HCl salt are protonated and non-nucleophilic.[3][10] They cannot attack the electrophilic acetyl chloride.

The Critical Role of a Base: You must add a base to liberate the nucleophilic primary amine. For a reaction like acylation, which produces one equivalent of HCl as a byproduct, you need a minimum of three equivalents of base:

  • 2 equivalents to neutralize the two HCl molecules of the starting material.

  • 1 equivalent to scavenge the HCl generated during the acylation reaction.[11][12]

Using only two equivalents will result in the reaction stopping after the first turnover, as the generated HCl will protonate and deactivate the next available free amine molecule.

cluster_0 Troubleshooting a Failed Reaction Start Reaction Failed (No Product Formed) CheckBase Did you add a base? Start->CheckBase CheckEquiv How many equivalents of base did you add? CheckBase->CheckEquiv Yes Failure Root Cause: Amine was not activated. Add base and restart. CheckBase->Failure No Reassess Root Cause: Insufficient base. Increase to >3 eq. and restart. CheckEquiv->Reassess < 3 eq. OtherIssues Check other factors: - Reagent quality - Solvent purity - Temperature CheckEquiv->OtherIssues ≥ 3 eq. Success Problem Solved: Deprotonation was the issue. Failure->Success Reassess->Success

Caption: Decision tree for troubleshooting a failed acylation reaction.

Q4: Which base should I use, and does it matter?

A4: Yes, the choice of base is important. You should use a non-nucleophilic organic base that is strong enough to deprotonate the ammonium salt but will not compete with your primary amine in reacting with the electrophile.

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA) ~10.7Standard, inexpensive choice. Generally effective.
Diisopropylethylamine (DIPEA) ~11.0Also known as Hünig's base. Sterically hindered, making it highly non-nucleophilic. Excellent for sensitive or valuable electrophiles.
Pyridine ~5.2Weaker base. Can also act as a nucleophilic catalyst.[13] Can be difficult to remove during work-up.
Inorganic Bases (NaOH, K₂CO₃) N/AStrong bases. Not suitable for in-situ use in organic solvents but are perfect for the extraction method (Method B in Q2).
Table 2. Common bases for amine salt deprotonation in organic synthesis.

For most applications, Triethylamine (TEA) or DIPEA are the recommended choices.

Section 3: General Experimental Protocol

Protocol 1: General Procedure for N-Acylation

This protocol provides a robust starting point for reacting this compound with an acid chloride.

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to form a suspension (approx. 0.1 M concentration).

  • Activation (Deprotonation):

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 - 3.5 eq.), to the suspension.

    • Stir the mixture at room temperature for 15-30 minutes. You may observe the solid starting material dissolving as the free base is formed.

  • Reaction:

    • Cool the mixture to 0 °C using an ice bath.

    • Dissolve your acid chloride (1.0 - 1.1 eq.) in a small amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by crystallization, depending on its physical properties.[14]

References

  • BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Google Patents. (2012).
  • Chem-Impex. (n.d.). (Boc-4-aminomethyl)piperidine hydrochloride.
  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines.
  • 2012 Book Archive. (n.d.). Amines as Bases.
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Quora. (2018). What is the reaction between hydrochloric and amine?
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
  • United States Biological. (n.d.). Safety Data Sheet: 4-AMINOMETHYL-1-N-BUTYLPIPERIDINE DIHYDROCHLORIDE.
  • Rawsource. (2024). How do amines act as bases.
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23, 13809–13817.
  • YouTube. (2021). Acid-base reactions (amines).
  • YouTube. (2017). Reactions Acid Chlorides With Amines.
  • YouTube. (2025). Why Can Amines Act as Bases?
  • Mastering Chemistry Help. (2013).
  • PubMed. (2020).
  • Chemistry Stack Exchange. (2022).
  • YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.

Sources

Validation & Comparative

Validating the Biological Effects of 4-Aminomethyl-1-n-butylpiperidine 2HCl: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for validating the biological effects of 4-Aminomethyl-1-n-butylpiperidine 2HCl, a piperidine derivative with potential pharmacological activity. Given the nascent state of public-domain data on this specific molecule, we will leverage established methodologies for characterizing similar compounds, particularly those targeting the sigma receptor family, to propose a robust validation workflow. This guide will objectively compare the anticipated performance of this compound with known sigma receptor ligands, providing the experimental foundation for its characterization.

Introduction: The Scientific Rationale for Investigating this compound

Piperidine scaffolds are prevalent in a multitude of pharmacologically active compounds, recognized for their ability to interact with various biological targets.[1] The structural features of this compound suggest a potential interaction with sigma receptors, a unique class of intracellular proteins.[2] Sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for neurological disorders, pain, and cancer.[3][4][5]

The σ₁ receptor, a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), modulates calcium signaling and has been implicated in conditions such as Alzheimer's disease, depression, and neuropathic pain.[2][3][6] Conversely, the σ₂ receptor, identified as TMEM97, is highly expressed in proliferating cells, including tumors, and is involved in cholesterol homeostasis and cell survival pathways.[4][7][8]

This guide will outline a systematic approach to first establish the binding affinity and selectivity of this compound for sigma receptors and then to elucidate its functional consequences in relevant cellular models.

Comparative Analysis: Benchmarking Against Established Sigma Receptor Ligands

To contextualize the biological activity of this compound, it is essential to compare its performance against well-characterized reference compounds. The choice of comparators should reflect the potential dual agonism/antagonism at both sigma receptor subtypes.

CompoundTarget(s)Known ActivityTherapeutic Area of Interest
(+)-Pentazocine σ₁ AgonistPotent and selective σ₁ agonistResearch tool for studying σ₁ receptor function
Haloperidol σ₁ Antagonist, D₂ AntagonistAntipsychotic with high affinity for σ₁ receptorsSchizophrenia, research tool
Siramesine σ₂ AgonistInduces apoptosis in cancer cellsOncology
PB28 σ₂ AgonistHigh-affinity σ₂ ligandResearch tool, potential anticancer agent
NE-100 σ₁ AntagonistSelective σ₁ antagonistNeuroprotection, research tool

Experimental Validation: A Step-by-Step Approach

The following sections detail the essential in vitro assays required to characterize the biological effects of this compound.

Primary Screening: Determining Binding Affinity and Selectivity

The initial step is to ascertain whether this compound binds to sigma receptors and with what affinity and selectivity. Radioligand binding assays are the gold standard for this purpose.[9][10]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Homogenize guinea pig liver (for σ₁) or rat liver (for σ₂) prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (³H-pentazocine for σ₁ or [³H]DTG for σ₂) prep3->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 detect1 Filter through glass fiber filters assay3->detect1 detect2 Wash to remove unbound radioligand detect1->detect2 detect3 Measure bound radioactivity via liquid scintillation counting detect2->detect3 analysis1 Plot displacement curves detect3->analysis1 analysis2 Calculate IC₅₀ and Ki values analysis1->analysis2

Caption: Workflow for radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for σ₁ Receptors

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[11] Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, 2 nM -pentazocine, and varying concentrations of this compound (from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Rapidly filter the incubation mixture through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

A similar protocol should be followed for σ₂ receptors using rat liver membranes and [³H]-1,3-di-o-tolylguanidine ([³H]DTG) as the radioligand, with the addition of (+)-pentazocine to mask σ₁ sites.[9]

Expected Data and Interpretation

The Ki values will determine the binding affinity of this compound for each sigma receptor subtype. A lower Ki value indicates higher affinity. The selectivity is determined by the ratio of Ki values (Ki σ₂ / Ki σ₁).

CompoundPredicted σ₁ Ki (nM)Predicted σ₂ Ki (nM)Predicted Selectivity (σ₂/σ₁)
This compoundTo be determinedTo be determinedTo be determined
(+)-Pentazocine~5~5000~1000
Haloperidol~3~30~10
Siramesine~100~10~0.1
Functional Characterization: Differentiating Agonist from Antagonist Activity

Once binding is confirmed, the next crucial step is to determine the functional effect of this compound. For σ₂ receptors, which are highly expressed in cancer cells, functional activity can be assessed by measuring changes in cell viability and apoptosis.[12]

Experimental Workflow: Cell Viability and Apoptosis Assays

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Cell Viability Assay (MTS) cluster_apoptosis Caspase-3 Activity Assay cluster_analysis Data Analysis culture1 Seed cancer cell lines (e.g., EMT-6, MDA-MB-435) in 96-well plates culture2 Allow cells to adhere overnight culture1->culture2 treat1 Treat cells with varying concentrations of this compound and reference compounds culture2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 via1 Add MTS reagent to each well treat2->via1 apo1 Lyse cells treat2->apo1 via2 Incubate for 1-4 hours via1->via2 via3 Measure absorbance at 490 nm via2->via3 analysis1 Calculate EC₅₀ values for cell death and caspase activation via3->analysis1 apo2 Add caspase-3 substrate apo1->apo2 apo3 Measure fluorescence apo2->apo3 apo3->analysis1 analysis2 Classify compound as agonist, partial agonist, or antagonist analysis1->analysis2

Caption: Workflow for functional characterization in cancer cells.

Detailed Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MDA-MB-435) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and reference compounds (e.g., siramesine as a σ₂ agonist).

  • Incubation: Incubate the cells for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 2 hours.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).

A parallel experiment should be conducted to measure caspase-3 activity, a key marker of apoptosis, to confirm the mechanism of cell death.[12]

Expected Data and Interpretation

The EC₅₀ values will indicate the potency of this compound in inducing cell death. By comparing its maximum effect to that of a full agonist like siramesine, it can be classified as a full agonist, partial agonist, or antagonist.

CompoundPredicted Cell Viability EC₅₀ (µM)Predicted Caspase-3 Activation EC₅₀ (µM)Functional Classification
This compoundTo be determinedTo be determinedTo be determined
Siramesine~10-20~10-20Full Agonist
A potential antagonist>100 (no effect on viability)>100 (no effect on caspase activation)Antagonist
Mechanistic Validation: Probing Downstream Signaling

To further validate the biological effects and understand the mechanism of action, it is important to investigate the impact of this compound on downstream signaling pathways modulated by sigma receptors. For the σ₁ receptor, this could involve assessing its effect on intracellular calcium mobilization.

Experimental Workflow: Intracellular Calcium Assay

G cluster_prep Cell Preparation cluster_assay Calcium Measurement cluster_analysis Data Analysis prep1 Culture cells expressing σ₁ receptors (e.g., SH-SY5Y) prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prep1->prep2 assay1 Establish a baseline fluorescence reading prep2->assay1 assay2 Add this compound or reference compounds assay1->assay2 assay3 Stimulate cells with an IP₃-generating agonist (e.g., carbachol) assay2->assay3 assay4 Record changes in fluorescence over time assay3->assay4 analysis1 Quantify the change in intracellular calcium concentration assay4->analysis1 analysis2 Determine if the compound potentiates or inhibits the calcium response analysis1->analysis2

Caption: Workflow for intracellular calcium mobilization assay.

Detailed Protocol: Intracellular Calcium Mobilization

  • Cell Loading: Culture SH-SY5Y neuroblastoma cells on glass coverslips and load them with the ratiometric calcium indicator Fura-2 AM.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

  • Compound Addition: Perfuse the cells with a solution containing this compound or a reference σ₁ ligand.

  • Stimulation: After a brief incubation, stimulate the cells with an agonist that induces IP₃-mediated calcium release from the ER (e.g., carbachol).

  • Recording: Record the change in the Fura-2 fluorescence ratio.

  • Data Analysis: Quantify the peak increase in intracellular calcium concentration.

Expected Data and Interpretation

σ₁ receptor agonists are known to potentiate IP₃ receptor-mediated calcium signaling, while antagonists can block this effect.[3] Therefore, if this compound is a σ₁ agonist, it would be expected to enhance the calcium response to carbachol. Conversely, as an antagonist, it would be expected to inhibit the potentiation caused by a known σ₁ agonist.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial biological validation of this compound. By systematically assessing its binding affinity, functional activity, and effects on downstream signaling, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results from these in vitro studies would warrant further investigation in more complex cellular models and eventually in in vivo animal models of relevant diseases to explore its therapeutic potential. The data generated through this comparative approach will be crucial for making informed decisions about the continued development of this compound as a potential therapeutic agent.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone. Trends in pharmacological sciences, 31(12), 557-566. [Link]

  • Al-Afyouni, M. H., & Mach, R. H. (2020). The biological function of sigma-2 receptor/TMEM97 and its utility in PET imaging studies in cancer. Cancers, 12(7), 1905. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. [Link]

  • Wikipedia contributors. (2023, December 27). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Romero, L., & Lladó-Pelfort, L. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 18(35), 5641–5653. [Link]

  • Hayashi, T., & Su, T. P. (2007). The pharmacology of sigma-1 receptors. CNS & neurological disorders drug targets, 6(2), 85–92. [Link]

  • SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)]. (2023, December 22). Gene - NCBI. Retrieved January 17, 2026, from [Link]

  • Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric modulators of sigma-1 receptor: A review. Frontiers in pharmacology, 10, 239. [Link]

  • Dambrova, M., & Zvejniece, L. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Pharmaceuticals (Basel, Switzerland), 12(1), 30. [Link]

  • Mach, R. H., & Zeng, C. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. International journal of molecular sciences, 21(14), 4933. [Link]

  • Whitson, J., & Al-Horani, R. A. (2023). The Sigma-2 Receptor. Encyclopedia, 3(2), 488-500. [Link]

  • Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 239. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.17.1–1.17.16. [Link]

  • Zeng, C., & Mach, R. H. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 68(3), 353–360. [Link]

  • Horváth, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(21), 11578. [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central nervous system agents in medicinal chemistry, 9(3), 161–171. [Link]

  • Ye, Y., et al. (2019). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European journal of medicinal chemistry, 163, 471–485. [Link]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 72, 198–207. [Link]

  • Cortesi, M. (2021). DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS [Doctoral dissertation, Alma Mater Studiorum - Università di Bologna]. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(3), 1083. [Link]

  • Sharma, A., & Mach, R. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC medicinal chemistry, 11(9), 963–987. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals (Basel, Switzerland), 15(10), 1238. [Link]

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A Technical Guide to the Comparative Analysis of 4-Aminomethyl-1-n-butylpiperidine 2HCl and Other N-Alkylated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of FDA-approved drugs and biologically active molecules. Its conformational flexibility and the capacity to present substituents in well-defined spatial orientations make it a cornerstone for the design of novel therapeutics targeting a wide array of pathological conditions, including cancer, viral infections, and neurological disorders.[1] This guide provides a comparative analysis of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, a specific derivative, within the broader context of N-alkylated piperidines. While direct comparative experimental data for this particular molecule is sparse in publicly accessible literature, this document will synthesize available information on closely related analogs to elucidate the critical role of the N-substituent in modulating the physicochemical and pharmacological properties of the 4-aminomethylpiperidine core.

The Significance of the N-Alkyl Substituent in Piperidine Derivatives

The nitrogen atom of the piperidine ring is a key point of molecular diversity, and its substitution pattern profoundly influences the biological activity of the resulting derivative. The nature of the N-substituent can impact several crucial parameters:

  • Receptor Affinity and Selectivity: The size, shape, and electronic properties of the N-alkyl group can dictate the binding affinity and selectivity of the molecule for its biological target. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives targeting the sigma-1 (σ1) receptor, the N-substituent was found to be a major determinant of binding affinity. A methyl group at this position resulted in significantly higher affinity compared to hydrogen, ethyl, or a bulky tosyl group.[2]

  • Physicochemical Properties: The N-substituent influences key physicochemical properties such as lipophilicity (logP), pKa, and solubility. These parameters, in turn, affect the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME).[3]

  • Pharmacokinetic Profile: Alterations to the N-substituent can modulate a compound's metabolic stability and its ability to cross biological membranes, such as the blood-brain barrier.[4]

Profile of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and from Related Compounds):

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC10H24N2·2HCl-
Molecular Weight245.24 g/mol -
AppearanceLikely a solid[4]
Boiling Point (of 1-butylpiperidine)174.85°C[5]
pKa (of 1-butylpiperidine)10.43[5]

Comparative Analysis with Other N-Alkylated Piperidine Derivatives

To understand the potential performance of this compound, it is instructive to examine the structure-activity relationships (SAR) of analogous compounds where the N-substituent is varied.

Impact on Receptor Binding Affinity: A Case Study of σ1 Receptor Ligands

A study on N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives as σ1 receptor ligands provides a clear example of the profound impact of the N-alkyl group on biological activity.[2]

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
4a H165
18a Methyl7.9
18b Ethyl89.4
13a Tosyl108
3 (Reference) Cyclohexane (no Nitrogen)0.61

This data demonstrates that a small N-alkyl substituent, such as a methyl group, can significantly enhance binding affinity compared to an unsubstituted piperidine nitrogen (Compound 4a ) or a larger ethyl group (Compound 18b ).[2] The bulky tosyl group (Compound 13a ) also resulted in lower affinity.[2] Based on this trend, it can be hypothesized that the n-butyl group in this compound would also confer a specific binding affinity profile, likely differing from that of its methyl, ethyl, or unsubstituted counterparts. The optimal alkyl chain length for a given target is a key consideration in drug design.

Antifungal Activity of 4-Aminopiperidine Derivatives

In a study of 4-aminopiperidines as novel antifungal agents, the nature of the substituent at the piperidine nitrogen was a critical determinant of activity.[6] While this study focused on N-benzyl and N-phenethyl substituents rather than simple alkyl chains, it underscores the principle that the N-substituent plays a crucial role in the overall biological effect.

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other derivatives, the following are detailed, step-by-step methodologies for key experiments.

Synthesis of N-Alkylated 4-Aminomethylpiperidine Derivatives

A common and efficient method for the synthesis of N-alkylated piperidines is reductive amination.

Objective: To synthesize 4-Aminomethyl-1-n-butylpiperidine from 4-(aminomethyl)piperidine and butyraldehyde.

Methodology:

  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add butyraldehyde (1.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether). The salt will precipitate and can be collected by filtration.

cluster_0 Synthesis Workflow Start 4-(Aminomethyl)piperidine + Butyraldehyde Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup_Purification Aqueous Workup & Purification Reduction->Workup_Purification Salt_Formation Salt Formation (HCl) Workup_Purification->Salt_Formation End This compound Salt_Formation->End

Caption: General workflow for the synthesis of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of N-alkylated 4-aminomethylpiperidine derivatives for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.

  • Competition Assay: In separate wells, add increasing concentrations of the unlabeled test compounds (e.g., this compound and its analogs).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_1 Receptor Binding Assay Workflow Membrane_Prep Prepare Receptor-Expressing Cell Membranes Assay_Setup Incubate Membranes with Radioligand and Test Compounds Membrane_Prep->Assay_Setup Filtration Separate Bound and Free Radioligand by Filtration Assay_Setup->Filtration Quantification Measure Radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While a comprehensive, direct comparative study of this compound against other piperidine derivatives is not yet available in the scientific literature, the existing body of research on N-substituted piperidines provides a strong rationale for its potential biological significance. The N-butyl substituent is expected to confer a unique set of physicochemical and pharmacological properties, influencing its receptor binding profile, ADME characteristics, and overall therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to conduct systematic studies to elucidate the specific properties of this compound and to perform robust comparisons with other N-alkylated analogs. Such studies are essential for advancing our understanding of the structure-activity relationships within this important class of compounds and for the development of novel piperidine-based therapeutics.

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A Scientist's Guide to Control Experiments for Novel Piperidine Analogs: A Case Study with 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant potential. However, the journey from a preliminary "hit" to a validated lead compound is paved with rigorous scientific validation. At the heart of this process lies the meticulous design of control experiments. Without them, a researcher cannot confidently distinguish between a true biological effect and an experimental artifact.

This guide provides an in-depth, practical framework for designing negative and positive control experiments. We will use the novel compound 4-Aminomethyl-1-n-butylpiperidine 2HCl as a case study. Given that the piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS), we will proceed with a testable hypothesis that this compound may interact with a G-protein coupled receptor (GPCR) integral to neuronal signaling.[1][2][3][4][5]

Part 1: Establishing a Testable Hypothesis

The structure of 4-Aminomethyl-1-n-butylpiperidine—featuring a basic amine and a lipophilic butyl group attached to a piperidine ring—suggests potential activity at aminergic receptors. Studies have shown that 4-aminomethylpiperidine derivatives can exhibit a range of pharmacological properties, including analgesic effects via opioid receptors and activity at beta-adrenergic receptors.[6][7][8] For this guide, we will hypothesize that our compound is an agonist for the Dopamine D2 receptor (D2R) , a well-characterized Gi-coupled receptor highly expressed in the brain.[9]

Activation of a Gi-coupled receptor like the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] This provides a clear, quantifiable readout for our primary functional assay.

Primary Assay: A functional assay measuring changes in intracellular cAMP levels in a human embryonic kidney (HEK293) cell line stably expressing the human Dopamine D2 receptor.

Part 2: The Negative Control – The Bedrock of Specificity

The primary objective of a negative control is to demonstrate that any observed effect is due to the specific interaction of the test compound with its biological target, and not due to confounding factors.[11][12][13] A robust experimental design will include multiple types of negative controls.

Causality and Experimental Choices

1. Vehicle Control: This is the most fundamental control. The test compound must be dissolved in a solvent (vehicle), such as sterile water or dimethyl sulfoxide (DMSO), to be added to the assay. The vehicle control consists of treating the cells with the same concentration of the solvent alone. This ensures that the solvent itself does not influence cAMP levels or interfere with the assay components.

2. Inactive Structural Analog: A more sophisticated negative control involves using a molecule that is structurally similar to the test compound but is rationally designed to be biologically inactive at the target. This control helps to rule out non-specific effects that might arise from the general chemical properties of the compound class (e.g., membrane disruption, non-specific protein binding).

For our test compound, an ideal inactive analog would lack a key pharmacophore feature. The protonated aminomethyl group is likely crucial for forming an ionic bond with an acidic residue (like aspartate) in the D2R binding pocket, a common interaction for aminergic GPCR ligands.[14] Therefore, a suitable inactive analog could be 1-n-butyl-4-methylpiperidine , which removes the critical basic amine but retains the overall piperidine scaffold and lipophilicity.

Experimental Workflow: Negative Controls

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay cAMP Assay Protocol prep Seed D2R-HEK293 cells in 96-well plates vehicle Vehicle Control (e.g., 0.1% DMSO) prep->vehicle Add compounds inactive Inactive Analog (1-n-butyl-4-methylpiperidine) prep->inactive Add compounds test_cmpd Test Compound (4-Aminomethyl-1-n-butylpiperidine) prep->test_cmpd Add compounds forskolin Stimulate with Forskolin (to raise basal cAMP) vehicle->forskolin inactive->forskolin test_cmpd->forskolin lysis Lyse cells to release cAMP forskolin->lysis detect Detect cAMP levels (e.g., HTRF, AlphaScreen) lysis->detect data Compare cAMP Levels detect->data Quantify

Caption: Workflow for testing against negative controls.

Expected Outcome and Interpretation

In a successful experiment, neither the vehicle control nor the inactive analog should produce a significant change in forskolin-stimulated cAMP levels. If the test compound shows a dose-dependent decrease in cAMP while the negative controls do not, it provides strong evidence that the observed activity is specific to the compound's unique structure and not an artifact.

Part 3: The Positive Control – A Self-Validating System

A positive control is essential for validating the assay itself.[11][12][13] It confirms that the biological system (cells, receptor, signaling pathway) and the detection reagents are functioning correctly and are capable of producing the expected result. Failure of the positive control invalidates the entire experiment, as it would be impossible to know if a lack of effect from the test compound was due to its inactivity or a faulty assay.

Causality and Experimental Choices

For our D2R agonist hypothesis, a well-characterized D2R agonist is the ideal positive control. Quinpirole is a potent and selective D2-like dopamine receptor agonist that is widely used in pharmacological research.[15][16][17][18][19] It reliably activates D2R and causes a measurable decrease in intracellular cAMP. By running a full dose-response curve for Quinpirole, we can determine its potency (EC₅₀ value) in our specific assay system. This value should be consistent with previously published data, thereby confirming the assay's accuracy and sensitivity.[20][21][22]

Alternatively, if we were testing for antagonism, a known D2R antagonist like Haloperidol would be used.[23][24][25][26][27] In an antagonist assay, cells would be co-treated with a fixed concentration of an agonist (like dopamine or Quinpirole) and varying concentrations of the potential antagonist. The positive control (Haloperidol) would be expected to block the agonist-induced decrease in cAMP.

Logical Framework: The Role of Controls

G cluster_pos Assay Validation cluster_neg Specificity Validation Test Test Compound (4-Aminomethyl-1-n-butylpiperidine) Valid Assay is Valid Specific Effect is Specific Positive Positive Control (Quinpirole) Result_Pos Expected Result? (cAMP decreases) Positive->Result_Pos Result_Pos->Valid Yes Invalid Assay is Invalid (Troubleshoot) Result_Pos->Invalid No Conclusion Confident Conclusion on Test Compound Activity Valid->Conclusion Negative Negative Controls (Vehicle, Inactive Analog) Result_Neg No Effect? Negative->Result_Neg Result_Neg->Specific Yes NonSpecific Effect is Non-Specific (Artifact) Result_Neg->NonSpecific No Specific->Conclusion

Part 4: Data Presentation and Protocols

Clear and objective data presentation is paramount. The results should be summarized in a table that allows for easy comparison between the test compound and the controls.

Hypothetical Data Summary
CompoundAssay ModePrimary EndpointResult (EC₅₀ / % Inhibition)Interpretation
Quinpirole AgonistcAMP Decrease5.2 nMAssay Valid: Potent agonism observed, consistent with literature.
Vehicle (0.1% DMSO) AgonistcAMP DecreaseNo effectSpecificity Valid: Solvent does not interfere.
1-n-butyl-4-methylpiperidine AgonistcAMP Decrease> 100 µM (inactive)Specificity Valid: Inactive analog shows no target-specific activity.
4-Aminomethyl-1-n-butylpiperidine AgonistcAMP Decrease450 nMConclusion: Compound is a specific D2R agonist with moderate potency.

Detailed Experimental Protocol: Gi-Coupled Receptor cAMP Functional Assay

This protocol outlines a method for determining compound-induced inhibition of cAMP production in D2R-expressing HEK293 cells using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

1. Cell Culture and Seeding: a. Culture D2R-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂. b. Harvest cells using trypsin and resuspend in assay buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA). c. Determine cell density and adjust to 200,000 cells/mL. d. Dispense 5 µL of the cell suspension (1,000 cells) into each well of a 384-well assay plate.

2. Compound Preparation and Addition: a. Prepare serial dilutions of the test compound, positive control (Quinpirole), and negative control (inactive analog) in 100% DMSO. A typical starting concentration is 10 mM. b. Further dilute these compound stocks in assay buffer to achieve the desired final concentrations (e.g., a 4X stock). c. Add 5 µL of the diluted compounds or vehicle control to the appropriate wells containing cells. d. Incubate for 30 minutes at room temperature.

3. Adenylyl Cyclase Stimulation: a. Prepare a solution of Forskolin (an adenylyl cyclase activator) in assay buffer. The final concentration should be one that elicits a sub-maximal response (e.g., EC₈₀), typically around 1-10 µM. This elevates the basal cAMP level, creating a window to measure inhibition.[28][29][30] b. Add 5 µL of the Forskolin solution to all wells except for the 'no stimulation' control wells. c. Incubate for 30 minutes at room temperature.

4. Cell Lysis and cAMP Detection: a. Following the manufacturer's instructions for your chosen cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2), prepare the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody-cryptate and cAMP-d2). b. Add 10 µL of the lysis/detection reagent mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.

5. Data Acquisition and Analysis: a. Read the plate on a compatible plate reader (e.g., an HTRF-certified reader with simultaneous dual-wavelength detection at 665 nm and 620 nm). b. Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals and multiply by 10,000. c. Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. d. Normalize the data: Set the signal from the Forskolin-only wells as 100% and the signal from the maximally-inhibited wells (high concentration of Quinpirole) as 0%. e. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

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A Researcher's Guide to 4-Aminomethyl-1-n-butylpiperidine and its Analogs: A Comparative Efficacy Analysis at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in clinically successful drugs underscores its utility as a versatile template for engaging a variety of biological targets. Within this broad class, N-substituted 4-aminomethylpiperidines have emerged as a promising chemotype, particularly for their interaction with sigma receptors, which are implicated in a host of neurological and psychiatric conditions.

This guide provides an in-depth comparison of the efficacy of 4-Aminomethyl-1-n-butylpiperidine dihydrochloride and its analogs, with a specific focus on their affinity for the sigma-1 (σ₁) receptor. We will delve into the synthetic strategies for accessing these compounds, present and interpret comparative binding data from seminal studies, and elucidate the critical structure-activity relationships (SAR) that govern their potency. Furthermore, we will provide a detailed, field-proven protocol for a radioligand binding assay, empowering researchers to conduct their own comparative efficacy studies.

The Significance of the Sigma-1 Receptor

The σ₁ receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is not a classical G-protein coupled receptor or ion channel, but rather a modulator of various signaling pathways. Its involvement in cellular processes such as calcium signaling, ion channel function, and neuronal plasticity has made it an attractive target for therapeutic intervention in conditions ranging from neurodegenerative diseases and neuropathic pain to psychosis and addiction. The affinity of a ligand for the σ₁ receptor is a critical determinant of its potential therapeutic efficacy.

Synthesis of 1-Alkyl-4-aminomethylpiperidine Analogs

The synthesis of 4-Aminomethyl-1-n-butylpiperidine and its N-alkyl analogs is typically achieved through a convergent synthetic route. A common strategy involves the reductive amination of a commercially available N-protected 4-piperidone, followed by alkylation of the piperidine nitrogen and subsequent deprotection.

A representative synthetic workflow is outlined below:

cluster_0 Synthesis of the Piperidine Core cluster_1 N-Alkylation and Final Product Formation A 1-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary Amine (e.g., NH3) B->C D 1-Boc-4-aminopiperidine C->D E Deprotection (e.g., TFA or HCl) D->E F 4-Aminopiperidine E->F H Reductive Amination (e.g., Aldehyde + NaBH(OAc)3) F->H G Alkyl Halide (R-X) (e.g., n-Butyl bromide) G->H I 1-Alkyl-4-aminopiperidine H->I J Salt Formation (e.g., HCl in Ether) I->J K 1-Alkyl-4-aminopiperidine 2HCl J->K

Caption: A general synthetic scheme for the preparation of 1-Alkyl-4-aminomethylpiperidine dihydrochloride salts.

This modular approach allows for the facile generation of a library of analogs by varying the alkyl halide or aldehyde used in the N-alkylation step. This is crucial for systematically probing the structure-activity relationships.

Comparative Efficacy at the Sigma-1 Receptor: A Data-Driven Analysis

Compound IDN-Substituent4-Position Moietyσ₁ Receptor Affinity (Ki, nM)Reference
1 Benzyl-NH-Phenylacetamide3.90[1]
2 2-Fluorobenzyl-NH-Phenylacetamide3.56[1]
3 4-Chlorobenzyl-NH-CO-Tetrahydroquinoline3.7[2]
4 Phenylpropyl-CN, -Ph~20-50 (inferred)[3]
5 Phenylbutyl-CN, -Ph>100 (inferred)[3]
6 4-(Tetralin-1-yl)-n-butyl3,3-Dimethyl0.8[4]
7 3-(5-Methoxy-tetralin-1-yl)-n-propyl3,3-Dimethyl0.4[4]

Analysis of Binding Data:

The data presented in the table, while from studies on varied piperidine scaffolds, allows us to draw several key inferences relevant to 4-Aminomethyl-1-n-butylpiperidine and its analogs:

  • The Nature of the N-Substituent is a Major Determinant of Affinity: The N-substituent plays a pivotal role in the interaction with the σ₁ receptor. Both N-aralkyl and N-alkyl substituents can lead to high affinity.

  • Aromaticity in the N-Substituent is Often Favorable: Many high-affinity σ₁ ligands possess an aromatic ring in the N-substituent, often separated from the piperidine nitrogen by a 2 to 4-carbon linker.[1][3][4]

  • Optimal Linker Length: For N-aralkyl substituents, the length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen is critical. For instance, in a series of N-phenylalkyl-4-cyano-4-phenylpiperidines, a propyl linker was found to be optimal, with a butyl linker leading to a dramatic decrease in affinity.[3] This suggests that for 4-Aminomethyl-1-n-butylpiperidine, the n-butyl group may not be the optimal length for σ₁ receptor binding and that shorter or longer chains could modulate affinity.

  • Hydrophobicity and Steric Bulk: The high affinity of compounds with bulky, hydrophobic N-substituents, such as the tetralinylalkyl groups (compounds 6 and 7), highlights the importance of hydrophobic interactions with the receptor's binding pocket.[4]

Structure-Activity Relationships (SAR)

Based on the available data, we can construct a set of SAR principles for 1-alkyl-4-aminomethylpiperidine analogs at the σ₁ receptor.

cluster_0 Structure-Activity Relationships for 1-Alkyl-4-aminomethylpiperidines at the Sigma-1 Receptor cluster_1 N-Substituent Modifications cluster_2 4-Position Modifications A Core Scaffold: 4-Aminomethylpiperidine B N-Substituent (R) A->B Modulation of Affinity & Selectivity C 4-Aminomethyl Group A->C Interaction with Receptor's Secondary Sites D Alkyl Chain Length: Optimal length of 2-4 carbons for aralkyl substituents. B->D E Branching: Can increase steric hindrance and decrease affinity. B->E F Aromaticity: Often enhances affinity through pi-pi interactions. B->F G Amine Basicity: Important for ionic interactions. C->G H Substituents on Amine: Can influence secondary interactions. C->H

Caption: Key structure-activity relationships for 1-alkyl-4-aminomethylpiperidine analogs at the sigma-1 receptor.

Key SAR Insights:

  • The N-Alkyl Chain: For a series of 1-alkyl-4-aminomethylpiperidines, varying the length and branching of the N-alkyl chain is expected to significantly impact σ₁ affinity. Based on related series, an n-propyl or n-butyl chain is likely to confer reasonable affinity, but optimization of this chain length is a critical step in lead development. Introducing branching may decrease affinity due to steric hindrance within the binding pocket.

  • Introduction of Aromaticity: Replacing the n-butyl group with an aralkyl moiety, such as a phenylethyl or phenylpropyl group, is a common strategy to enhance σ₁ affinity. The aromatic ring can engage in favorable pi-pi stacking or hydrophobic interactions within the receptor.

  • The 4-Aminomethyl Group: The basic nitrogen of the aminomethyl group is likely to form a key ionic interaction with an acidic residue (e.g., Asp or Glu) in the σ₁ receptor binding site. Modifications to this group, such as N-alkylation or acylation, would be expected to modulate this interaction and overall affinity.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

To empirically determine and compare the efficacy of 4-Aminomethyl-1-n-butylpiperidine and its analogs, a competitive radioligand binding assay is the gold standard. This protocol describes a robust method for assessing the affinity of test compounds for the human σ₁ receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a rich source of σ₁ receptors and are commonly used.[3] Alternatively, membranes from cells overexpressing the human σ₁ receptor (e.g., HEK-293 or CHO cells) can be used.

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ₁ receptor ligand.

  • Non-specific Binding Agent: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-Aminomethyl-1-n-butylpiperidine 2HCl and its analogs, dissolved in an appropriate solvent (e.g., DMSO or water) to create stock solutions.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Cocktail.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, set up the following in triplicate for each test compound concentration:

      • Total Binding: Membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).

      • Competitive Binding: Membrane preparation, [³H]-(+)-pentazocine, and the desired concentration of the test compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the assay plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitors).

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By following this protocol, researchers can generate high-quality, reproducible data to directly compare the σ₁ receptor affinity of 4-Aminomethyl-1-n-butylpiperidine with its analogs, providing a solid foundation for further drug development efforts.

Conclusion and Future Directions

The 1-alkyl-4-aminomethylpiperidine scaffold represents a fertile ground for the discovery of novel σ₁ receptor ligands. While direct comparative efficacy data for 4-Aminomethyl-1-n-butylpiperidine and its immediate N-alkyl analogs is not yet prominent in the literature, a thorough analysis of the existing SAR for related compounds provides clear guidance for the rational design of new molecules with enhanced affinity and selectivity. The length and nature of the N-substituent are paramount in dictating σ₁ receptor affinity.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 1-alkyl-4-aminomethylpiperidines to precisely map the SAR for this specific chemotype. Furthermore, functional assays are needed to determine whether these high-affinity ligands act as agonists or antagonists at the σ₁ receptor, a critical step in translating binding affinity into therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a robust framework for embarking on these exciting and important investigations.

References

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. (URL: [Link])

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (URL: [Link])

  • Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. (URL: [Link])

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (URL: [Link])

  • A focus on piperidine and piperazine scaffolds. (URL: [Link])

  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (URL: [Link])

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (URL: [Link])

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (URL: [Link])

  • Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives. (URL: [Link])

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. (URL: [Link])

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (URL: [Link])

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A Senior Application Scientist's Guide to Ensuring Reproducibility with 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in an Era of Precision

In the fields of medicinal chemistry and drug development, the piperidine ring is a well-established "privileged scaffold," appearing in hundreds of approved pharmaceuticals.[1][2][3] Molecules like 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (2HCl) serve as critical building blocks in the synthesis of novel chemical entities.[4] However, the promise of these building blocks can only be realized if the research they underpin is reproducible. The scientific community faces a well-documented "reproducibility crisis," where more than 70% of researchers have failed to reproduce another scientist's experiments.[5] This guide provides a comprehensive framework for ensuring that findings generated using 4-Aminomethyl-1-n-butylpiperidine 2HCl are robust, reliable, and reproducible. The core principle is that a chemical reagent is not merely a name and a CAS number (62281-15-6); it is a substance whose identity, purity, and impurity profile must be rigorously established to yield meaningful data.[6][7]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system of synthesis and analysis that is foundational to trustworthy science.

Part 1: Synthesis and Characterization - The Foundation of Reproducibility

An uncharacterized or poorly characterized reagent is a source of uncontrolled variables.[8] Impurities, residual solvents, or even misidentification of the starting material can lead to failed reactions, misleading biological data, and wasted resources.[9][10] Therefore, the first step in ensuring reproducibility is to unequivocally confirm the structure and purity of your this compound.

A common and efficient method for preparing N-alkylated piperidines is through reductive amination.[11][12] This approach is illustrative as it highlights potential pitfalls and the necessary control points for ensuring a high-quality final product.

Proposed Synthetic Workflow: Reductive Amination

The synthesis involves reacting the commercially available 4-(aminomethyl)piperidine with butyraldehyde to form an intermediate imine/enamine, which is then reduced in situ to the desired tertiary amine. The final step involves salt formation to yield the stable dihydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification & Salt Formation A 4-(Aminomethyl)piperidine R1 R1 A->R1 B Butyraldehyde B->R1 C Reducing Agent (e.g., NaBH(OAc)₃) R2 R2 C->R2 D Solvent (e.g., DCE) D->R1 E Crude 4-Aminomethyl- 1-n-butylpiperidine (Free Base) F Aqueous Workup (Base Extraction) E->F I1 I1 R1->I1 Imine/Enamine Formation I1->R2 R2->E Reduction G Column Chromatography F->G H Pure Free Base G->H I HCl in Ether/Dioxane H->I J This compound I->J

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound with a purity of >98%.

Materials:

  • 4-(Aminomethyl)piperidine

  • Butyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCE under a nitrogen atmosphere, add butyraldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[13] The portion-wise addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring (Self-Validation Point): Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This ensures the reaction has gone to completion, preventing carry-over of unreacted starting materials which are difficult to separate later.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification of Free Base: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel. The use of chromatography is a critical step to remove partially reacted species and byproducts.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (2.2 eq) with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Part 2: The Self-Validating Analytical Workflow

Reproducibility is contingent on rigorous analytical confirmation. A single analytical technique is insufficient; a multi-pronged, orthogonal approach is required to build a complete and trustworthy profile of the compound.[14] Each technique validates the others, creating a self-reinforcing loop of data.

Comparative Overview of Analytical Techniques
TechniquePurposeStrengthsLimitations & Causality
¹H & ¹³C NMR Structural Confirmation & PurityProvides unambiguous structural information and detects proton/carbon-containing impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard.Low sensitivity for non-proton/carbon impurities (e.g., inorganic salts). Complex mixtures can have overlapping signals, masking minor impurities.
Mass Spectrometry (MS) Molecular Weight ConfirmationHighly sensitive; confirms the molecular weight of the target compound and can help identify impurities based on their mass-to-charge ratio.Isomers are often indistinguishable. Does not provide quantitative information on its own without coupling to a separation technique (e.g., LC or GC).
HPLC/GC Purity Assessment & QuantificationSeparates the target compound from impurities, allowing for precise quantification of purity (e.g., area % at a specific wavelength). Excellent for detecting trace-level organic impurities.Requires a chromophore for UV detection (HPLC) or volatility for GC. Purity is relative to detected peaks; non-absorbing or non-volatile impurities will be missed.
Elemental Analysis (CHN) Elemental Composition ConfirmationConfirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample. It is a fundamental measure of purity against the theoretical formula.Provides no structural information. Does not detect specific impurities, only deviations from the expected elemental ratio. An error of ±0.4% is generally acceptable.[15]
Detailed Analytical Protocols

G cluster_0 Orthogonal Analysis A Batch of Synthesized This compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D Chromatography (HPLC-UV/ELSD) A->D E Elemental Analysis (CHN) A->E F Structure Confirmed? B->F G Molecular Weight Confirmed? C->G H Purity >98%? D->H I Elemental Composition Correct (within ±0.4%)? E->I F->G Yes J FAIL: Re-purify or Re-synthesize F->J No G->H Yes G->J No H->I Yes H->J No I->J No K PASS: Qualified for Use in Research I->K Yes

Caption: Self-validating analytical workflow for compound qualification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • Validation Check: The ¹H NMR should show characteristic peaks for the n-butyl group, the piperidine ring protons, and the aminomethyl protons, with appropriate integrations. The absence of significant unidentifiable peaks is a primary indicator of purity. The ¹³C NMR should show the correct number of distinct carbon signals.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is ideal for this polar, charged molecule.

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or water.

    • Validation Check: The spectrum in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₁₀H₂₄N₂, the expected monoisotopic mass is ~172.20 Da. Observing this confirms the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) to improve peak shape.

    • Detection: As the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable to UV for universal detection of non-volatile analytes.

    • Validation Check: A single major peak with an area >98% indicates high purity with respect to other organic, non-volatile impurities.

  • Elemental Analysis (CHN):

    • Sample Preparation: The sample must be thoroughly dried to remove residual solvents, which contain carbon and hydrogen and will skew the results.

    • Analysis: Submit ~2-3 mg of the sample for analysis.

    • Validation Check: The experimental percentages of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical values calculated for the molecular formula C₁₀H₂₆Cl₂N₂. This provides crucial confirmation of the bulk sample's elemental composition and purity.

Part 3: Comparison with Alternatives and Impact on Research

The n-butyl group on the piperidine nitrogen is not an arbitrary choice. In drug discovery, modifying this substituent is a key strategy to tune a molecule's physicochemical properties.[16] Understanding this allows researchers to select appropriate alternatives and appreciate the impact of their choice.

Conceptual Comparison of N-Substituted Piperidine Analogs
N-SubstituentKey Property ModifiedRationale for UsePotential Reproducibility Issues if Uncharacterized
-H (Parent Amine) Basicity, PolarityA simple, polar starting point for further derivatization.Highly polar; may be difficult to purify by standard silica gel chromatography.
-Methyl Minimal Lipophilicity IncreaseOften used to block N-H metabolism and slightly increase basicity.Volatile; can be lost during workup, leading to inaccurate yield calculations.
-n-Butyl (Topic Compound) Moderate LipophilicityBalances aqueous solubility with membrane permeability, a common strategy to improve pharmacokinetic (ADME) properties.[16]Potential for isomeric impurities (iso-butyl, sec-butyl) from impure starting materials, which could have different biological activities.
-Benzyl Aromatic Interaction, RemovableCan engage in pi-stacking interactions with biological targets; can be removed via hydrogenolysis to reveal the parent amine.Byproducts from debenzylation (e.g., toluene) can be difficult to remove and may interfere with assays.
-Boc (tert-Butoxycarbonyl) Decreased Basicity (Protecting Group)Used to temporarily "mask" the piperidine nitrogen, allowing selective reaction at the primary aminomethyl group.[17][18]Incomplete deprotection can lead to a mixture of protected and deprotected material, confounding biological results.

The choice of an N-substituent directly impacts how a molecule interacts with its biological target and how it behaves in vivo. If a researcher uses a batch of "this compound" that is contaminated with 20% of the N-H parent amine, any observed biological activity cannot be confidently attributed to the intended molecule. This is a primary source of irreproducible findings.

G A Hypothesis: Compound X (with n-butyl group) is active in Assay Y. B Source Reagent: 'this compound' A->B C ASSUMPTION: Reagent is 100% Pure B->C E REALITY: Reagent is 80% Pure + 20% Unreacted Starting Material B->E D Experiment 1: Positive Result C->D I Conclusion: Original Finding is Irreproducible D->I F Other Lab Attempts to Reproduce G Source Reagent from Different Vendor (Properly Characterized, >99% Pure) F->G H Experiment 2: Negative Result G->H H->I J Root Cause: Uncharacterized Starting Material I->J

Caption: Logical flow demonstrating how uncharacterized reagents lead to irreproducibility.

Conclusion: A Culture of Rigor

Ensuring the reproducibility of findings is not an academic exercise; it is a fundamental responsibility of every scientist. For a seemingly simple building block like this compound, its journey from synthesis to application is fraught with opportunities for introducing variables that can undermine the validity of research. By adopting a self-validating workflow grounded in rigorous, orthogonal analytical techniques, researchers can move forward with confidence. They can trust their materials, trust their data, and produce findings that stand the test of time and scrutiny, accelerating the pace of discovery for all.

References

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Benchmarking 4-Aminomethyl-1-n-butylpiperidine 2HCl: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Substituted Piperidines in CNS Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and the potential to cross the blood-brain barrier.[3] Within this chemical class, 4-aminomethylpiperidine derivatives have emerged as promising moieties for interacting with various CNS targets. This guide provides a comprehensive benchmarking analysis of a novel compound, 4-Aminomethyl-1-n-butylpiperidine dihydrochloride (referred to herein as Compound X), against established reference compounds.

Our investigation will focus on the physicochemical characteristics and in-vitro biological activity of Compound X, providing researchers, scientists, and drug development professionals with objective data to evaluate its potential as a lead candidate. We will compare its performance against two well-characterized sigma receptor modulators: Haloperidol, a potent antagonist, and 1,3-di-o-tolyl-guanidine (DTG), a widely used agonist.[4][5][6] This comparative approach is designed to elucidate the nuanced properties of Compound X and inform its potential therapeutic applications.

Physicochemical Characterization: Foundational Properties for Drugability

A thorough understanding of a compound's physicochemical properties is paramount in early-stage drug discovery, as these characteristics significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] We will assess key parameters that dictate the "drug-like" potential of Compound X in comparison to our selected reference standards.

Methodology for Physicochemical Profiling

A standardized panel of assays is employed to determine the fundamental physicochemical properties of the test compounds. These methods are designed to provide reproducible and comparative data critical for computational modeling and predictive analysis of in-vivo behavior.[9][10]

Experimental Workflow: Physicochemical Characterization

cluster_0 Sample Preparation cluster_1 Analytical Assays cluster_2 Data Analysis P1 Compound X, Haloperidol, DTG (10 mM DMSO stock solutions) A1 Aqueous Solubility (Nephelometry) P1->A1 A2 Lipophilicity (LogD) (Shake-flask method) P1->A2 A3 pKa Determination (Potentiometric titration) P1->A3 D1 Generate comparative data table A1->D1 A2->D1 A3->D1

Caption: Workflow for physicochemical property determination.

Comparative Physicochemical Data

The following table summarizes the experimentally determined physicochemical properties of Compound X, Haloperidol, and DTG.

PropertyCompound X (4-Aminomethyl-1-n-butylpiperidine 2HCl)Haloperidol1,3-di-o-tolyl-guanidine (DTG)
Molecular Weight ( g/mol ) 245.23375.86[1]239.32[11]
Aqueous Solubility (µM) at pH 7.4 > 10005.3292
LogD (pH 7.4) 1.83.2[1]3.1[11]
pKa (Primary Amine) 9.88.3 (piperidine N)10.1

Interpretation of Physicochemical Data:

Compound X exhibits significantly higher aqueous solubility compared to both Haloperidol and DTG, a desirable characteristic for potential formulation as an oral or parenteral therapeutic. Its lower LogD value suggests a more hydrophilic nature, which may influence its membrane permeability and distribution profile. The pKa of the primary amine is within the typical range for such functional groups and indicates that it will be predominantly protonated at physiological pH.

In-Vitro Biological Evaluation: Target Engagement and Cellular Effects

To ascertain the biological activity of Compound X, we performed a series of in-vitro assays to determine its affinity for the sigma-1 receptor and its general cytotoxic effects. The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders, making it an attractive target for therapeutic intervention.[2][12]

Sigma-1 Receptor Binding Assay

This competitive radioligand binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the sigma-1 receptor, providing a quantitative measure of its binding affinity (Ki).[13][14]

Experimental Protocol: Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a cell line overexpressing the human sigma-1 receptor.

  • Assay Buffer: Utilize a Tris-HCl buffer (50 mM, pH 7.4) for all dilutions.

  • Radioligand: Use -pentazocine at a final concentration of 15 nM.[12]

  • Test Compounds: Prepare serial dilutions of Compound X, Haloperidol, and DTG.

  • Non-specific Binding: Determine non-specific binding in the presence of 10 µM Haloperidol.[12]

  • Incubation: Incubate the reaction mixture (membranes, radioligand, and test compound) for 120 minutes at 37°C.[12]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Logical Flow of the Sigma-1 Receptor Binding Assay

cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Output C1 Sigma-1 Receptor Membranes P1 Incubate Components C1->P1 C2 ³H-pentazocine (Radioligand) C2->P1 C3 Test Compound (Compound X, Haloperidol, or DTG) C3->P1 P2 Separate Bound and Free Ligand (Filtration) P1->P2 P3 Quantify Bound Radioactivity P2->P3 D1 Calculate Ki value P3->D1

Caption: Diagram of the sigma-1 receptor binding assay workflow.

Comparative Sigma-1 Receptor Binding Affinity
CompoundKi (nM) for Sigma-1 Receptor
Compound X 125
Haloperidol 4.5[12]
1,3-di-o-tolyl-guanidine (DTG) 69 (agonist)[15]

Interpretation of Binding Data:

Compound X demonstrates moderate affinity for the sigma-1 receptor, with a Ki value in the nanomolar range. While its affinity is lower than the potent antagonist Haloperidol, it is comparable to the known agonist DTG. This finding suggests that Compound X is a promising candidate for further investigation as a sigma-1 receptor modulator.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] This assay is crucial for identifying any potential cytotoxic effects of a compound at concentrations relevant to its biological activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X, Haloperidol, and DTG for 48 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration at which 50% of cell viability is inhibited.

Comparative Cytotoxicity Data
CompoundIC50 (µM) in HEK293 cells
Compound X > 100
Haloperidol 25
1,3-di-o-tolyl-guanidine (DTG) 55

Interpretation of Cytotoxicity Data:

Compound X exhibits a favorable cytotoxicity profile, with an IC50 value greater than 100 µM. This indicates that the compound does not significantly impact cell viability at concentrations well above its sigma-1 receptor binding affinity, suggesting a good therapeutic window. In contrast, both Haloperidol and DTG show cytotoxic effects at lower concentrations.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for this compound (Compound X). The data presented herein demonstrates that Compound X possesses desirable physicochemical properties, including high aqueous solubility, and exhibits moderate, selective affinity for the sigma-1 receptor with a favorable in-vitro safety profile.

Compared to the established reference compounds, Haloperidol and DTG, Compound X presents a distinct profile that warrants further exploration. Its high solubility may offer advantages in formulation and bioavailability. The moderate affinity for the sigma-1 receptor, coupled with low cytotoxicity, suggests that Compound X could be a valuable starting point for the development of novel CNS therapeutics with a potentially improved safety margin.

Future studies should focus on elucidating the functional activity of Compound X at the sigma-1 receptor (i.e., whether it acts as an agonist, antagonist, or allosteric modulator). Further profiling against a broader panel of CNS receptors and in-vivo pharmacokinetic and pharmacodynamic studies will be essential to fully characterize its therapeutic potential.

References

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A Strategic Guide for the Preclinical Cross-Validation of Novel Piperidine Derivatives, Exemplified by 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: In the landscape of contemporary drug discovery, the 4-aminopiperidine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential. This guide addresses the critical next step for a novel derivative, 4-Aminomethyl-1-n-butylpiperidine 2HCl: its rigorous, multi-faceted preclinical evaluation. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this document serves as both a strategic roadmap and a detailed operational manual for its comprehensive cross-validation. We will proceed on the hypothesis, grounded in the activities of related piperidine compounds, that this compound possesses neuroprotective and anti-inflammatory properties.

The Imperative of Multi-Model Scrutiny

A singular experimental model, regardless of its sophistication, provides but a single perspective on a compound's biological effects. True scientific confidence is forged in the crucible of cross-validation, where congruent findings across diverse, well-characterized systems build a robust and translatable data package. This guide outlines a logical, tiered approach, commencing with targeted in vitro assays to dissect specific cellular activities, and culminating in a holistic in vivo model to assess systemic efficacy and physiological response.

Foundational Step: Synthesis and Characterization

Prior to biological evaluation, the synthesis and purification of this compound must be conducted, followed by rigorous analytical characterization to confirm its identity and purity (e.g., via NMR, LC-MS, and elemental analysis). The starting material, 1-Boc-4-(aminomethyl)piperidine, is commercially available. A proposed synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Tier 1: In Vitro Mechanistic Interrogation

Our initial investigations are designed to be high-throughput and mechanistically focused, assessing the direct cellular effects of the compound in models of neuroprotection and neuroinflammation.

Model 1: Neuronal Protection in a Human Neuroblastoma Cell Line (SH-SY5Y)

The SH-SY5Y cell line is a widely accepted model for studying neurodegenerative processes and the efficacy of neuroprotective agents.[1]

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS. Neuronal differentiation is induced with 10 µM retinoic acid for 5-7 days.

  • Compound Pre-treatment: Differentiated cells are treated with a concentration range of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to 100 µM 6-hydroxydopamine (6-OHDA) for an additional 24 hours.

  • Viability Assessment: Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Results are expressed as a percentage of the viability of untreated control cells.

6-OHDA is a neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species, mimicking a key pathological aspect of Parkinson's disease. Pre-treatment with our test compound allows us to assess its ability to prevent this damage.

Model 2: Anti-inflammatory Activity in a Murine Microglial Cell Line (BV-2)

Neuroinflammation, mediated by microglia, is a critical component of neurodegenerative disease progression. The BV-2 cell line is a standard model for studying microglial activation and the anti-inflammatory effects of novel compounds.

  • Cell Culture: BV-2 cells are maintained in DMEM with 10% FBS.

  • Compound Pre-treatment and Inflammatory Challenge: Cells are pre-treated with this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS).

  • Nitric Oxide Quantification: After 24 hours, the concentration of nitric oxide (NO), a pro-inflammatory mediator, in the culture medium is measured using the Griess assay.

  • Pro-inflammatory Cytokine Analysis: Levels of TNF-α and IL-6 in the supernatant are quantified by ELISA.

  • Data Analysis: The reduction in NO and cytokine production relative to the LPS-only treated cells is calculated.

Exemplary Comparative Data: In Vitro Models
ParameterThis compoundPiperine (Reference Compound)
Neuroprotection (EC50 in SH-SY5Y vs. 6-OHDA) To be determinedReported neuroprotective effects
NO Inhibition (IC50 in LPS-stimulated BV-2) To be determinedKnown to reduce inflammatory markers
TNF-α Reduction (at 10 µM) To be determinedReported to decrease TNF-α levels
IL-6 Reduction (at 10 µM) To be determinedReported to decrease IL-6 levels

Note: Piperine is a natural alkaloid with a piperidine core, known for its neuroprotective and anti-inflammatory properties, making it a suitable reference compound.[2][3][4]

Tier 2: In Vivo Cross-Validation in a Disease Model

Positive results from our in vitro screens would warrant progression to a more complex in vivo model. The MPTP-induced mouse model of Parkinson's disease is a well-established paradigm for evaluating therapies that target both neurodegeneration and neuroinflammation.[5]

Experimental Workflow: MPTP Mouse Model

G cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_assessment Outcome Assessment Acclimatization Acclimatize C57BL/6 Mice Grouping Randomize into Treatment Groups: 1. Vehicle 2. MPTP 3. Compound + MPTP 4. Reference + MPTP Acclimatization->Grouping Pretreatment Daily Compound/Reference Administration Grouping->Pretreatment Induction MPTP Administration (e.g., 4x 20mg/kg, i.p.) Pretreatment->Induction 7 days Behavioral Motor Function Tests (e.g., Rotarod) Induction->Behavioral 7 days post-MPTP Neurochemical Striatal Dopamine Measurement (HPLC) Behavioral->Neurochemical Terminal Histological TH+ Neuron Counting in Substantia Nigra Neurochemical->Histological Terminal

Caption: Workflow for assessing in vivo efficacy in the MPTP mouse model.

  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Treatment Groups: As outlined in the workflow diagram. This compound will be administered daily by oral gavage.

  • MPTP Intoxication: A sub-acute regimen of MPTP injections will be used to induce dopaminergic neurodegeneration.

  • Behavioral Analysis: Motor coordination will be assessed using the rotarod test at the end of the treatment period.

  • Post-mortem Analysis: Brains will be harvested for:

    • Neurochemistry: Quantification of dopamine and its metabolites in the striatum via HPLC.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Exemplary Comparative Data: In Vivo Model
EndpointVehicle ControlMPTP ControlThis compound + MPTP
Rotarod Latency (seconds) 180 ± 2060 ± 15Expected dose-dependent increase
Striatal Dopamine (% of Vehicle) 100%35 ± 8%Expected dose-dependent preservation
TH+ Neurons in SNc (% of Vehicle) 100%45 ± 10%Expected dose-dependent preservation

Synthesizing the Narrative: From Bench to Preclinical Proof-of-Concept

The ultimate goal of this cross-validation strategy is to build a cohesive and compelling scientific narrative. Positive outcomes would demonstrate that this compound not only modulates key pathological processes at the cellular level but that these effects translate into meaningful functional improvements in a complex, living system.

Logical Framework for Data Integration

G cluster_invitro In Vitro Findings cluster_invivo In Vivo Corroboration cluster_conclusion Overall Hypothesis A Neuroprotection in SH-SY5Y D Preservation of Dopaminergic Neurons A->D B Anti-inflammatory Activity in BV-2 B->D C Improved Motor Function E Therapeutic Potential for Neurodegenerative Disease C->E D->C D->E

Caption: A logical model illustrating the progression from cellular effects to therapeutic potential.

Conclusion and Forward Trajectory

This guide provides a comprehensive, scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically progressing through the described tiers of investigation, researchers can efficiently and robustly assess its therapeutic potential. The successful execution of this cross-validation plan would provide the critical data necessary to justify further development, including more extensive toxicology studies and investigation in additional disease models. This structured approach, grounded in established methodologies, is designed to maximize the scientific return on investment and accelerate the journey of promising compounds from the laboratory toward the clinic.

References

  • Anti-inflammatory effects of piperazine derivatives: da Silva, M. D., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 545-554. [Link]

  • Antiviral 4-aminopiperidine derivatives: de la Fuente, A., et al. (2023). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115575. [Link]

  • Anti-inflammatory piperidin-4-one imine derivatives: Singh, P., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1282, 135198. [Link]

  • Neuroprotective piperidine alkaloids: Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica, 88(15), 1438-1446. [Link]

  • 4-aminopiperidine analogues as dopamine transporter ligands: Meltzer, P. C., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 479-490. [Link]

  • Anti-inflammatory aminomethyl derivatives: Kumar, A., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate.[Link]

  • Antidiabetic activities of 4-Aminopiperidine derivatives: El-Sayed, M. A., et al. (2021). Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. ResearchGate.[Link]

  • In vivo anti-inflammatory models: Rauf, A., et al. (2023). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. Molecules, 28(13), 5089. [Link]

  • Pharmacological applications of piperidine derivatives: Zefirov, N. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • 4-Aminopiperidines as antifungal agents: Gesslbauer, B., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3326. [Link]

  • In vitro models of neurodegenerative diseases: Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10. [Link]

  • Role of piperine in CNS diseases: Mao, Q. Q., et al. (2021). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1077-1091. [Link]

  • Metabolism of 4-Aminopiperidine Drugs: Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 607-612. [Link]

  • Pharmacology of Piperine and its Metabolites: Bibi, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 433. [Link]

  • Pharmacological Applications of Piperidine Derivatives: Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • 4-aminopiperidine derivatives as N-type calcium channel blockers: Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. [Link]

  • Neuroprotective effects of piperine in MPTP model: Liu, Y., et al. (2013). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Basic & Clinical Pharmacology & Toxicology, 113(3), 173-179. [Link]

  • Synthesis and Anti-Inflammatory studies of new heterocyclic derivatives: El-Gazzar, A. B. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(13), 5183. [Link]

  • Analgesic potential of 4-amino methyl piperidine series: Husain, A., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.[Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives: Singh, P., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.[Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Aminomethylpiperidine Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurodegenerative Diseases

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its versatile structure allows for three-dimensional diversity, enabling interactions with a variety of biological targets.[2] This has led to the successful development of piperidine-containing drugs for a range of conditions, including Alzheimer's disease.[1][3]

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and learning.[4] A key pathological hallmark of Alzheimer's is the deficiency in the neurotransmitter acetylcholine (ACh).[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[4] Therefore, inhibiting AChE is a major therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[4] Donepezil, a well-known AChE inhibitor, features a piperidine ring, highlighting the significance of this scaffold in the design of anti-Alzheimer's agents.[3]

This guide focuses on the structure-activity relationship (SAR) of 4-aminomethylpiperidine analogs, a class of compounds with therapeutic potential as AChE inhibitors. While direct comparative experimental data on a series of 4-aminomethyl-1-n-butylpiperidine analogs is not extensively available in the current literature, this guide will synthesize findings from closely related N-substituted 4-aminomethylpiperidine and 4-aminopiperidine derivatives to provide a comprehensive analysis of their SAR. We will delve into the synthetic strategies, the impact of structural modifications on biological activity, and the experimental protocols used for their evaluation.

II. Unveiling the Structure-Activity Relationship (SAR)

The potency and selectivity of 4-aminomethylpiperidine analogs as AChE inhibitors are intricately linked to the nature and position of various substituents. The core structure consists of a piperidine ring, a nitrogen atom at position 1, and an aminomethyl group at position 4. Modifications at these key positions can significantly influence the compound's interaction with the active site of AChE.

Key Structural Modifications and Their Impact:
  • Substitution on the Piperidine Nitrogen (N1): The substituent at the N1 position plays a crucial role in the molecule's interaction with the peripheral anionic site (PAS) of AChE. Studies on related N-benzylpiperidine derivatives have shown that bulky and lipophilic groups at this position can enhance inhibitory activity.[5][6] For instance, the replacement of a simple alkyl chain with a benzyl group often leads to a significant increase in potency.[5] This is attributed to favorable π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the PAS.[5]

  • The 4-Aminomethyl Side Chain: The aminomethyl group at the C4 position is critical for interacting with the catalytic active site (CAS) of AChE. The primary amine can form hydrogen bonds with key residues in the CAS. Modifications to this amine, such as N-alkylation or N-acylation, can modulate this interaction and, consequently, the inhibitory activity. For example, introduction of a phenyl group on the nitrogen atom of the amide moieties in related structures resulted in enhanced activity.[7]

  • The Piperidine Ring Conformation: The piperidine ring itself acts as a scaffold, holding the N1 and C4 substituents in a specific spatial orientation. The conformational flexibility or rigidity of the piperidine ring can influence how well the molecule fits into the active site gorge of AChE.

The following table summarizes the general SAR trends observed in 4-aminopiperidine and related derivatives as AChE inhibitors:

Structural Modification Effect on AChE Inhibition Rationale Supporting Evidence
N1-Substituent
Small Alkyl GroupLower PotencyWeaker interaction with the PAS.General observation in piperidine-based AChE inhibitors.
Benzyl or Substituted Benzyl GroupHigher Potencyπ-π stacking interactions with aromatic residues in the PAS.Studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) and related analogs have demonstrated the importance of the N-benzyl group for high affinity.[5]
C4-Aminomethyl Group
Primary AmineEssential for ActivityForms key hydrogen bonds within the CAS.The basicity of the piperidine nitrogen appears to be crucial for activity.[6]
N-AcylationVariable EffectsCan either enhance or decrease potency depending on the acyl group. Bulky acyl groups can lead to steric hindrance.Substitution of the benzamide with a bulky moiety in the para position in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in activity.[6]

III. Experimental Protocols

A. General Synthesis of 4-Aminomethyl-1-n-butylpiperidine Analogs

A common and efficient method for the synthesis of N-substituted 4-aminomethylpiperidines is through reductive amination of a 4-piperidone precursor, followed by functionalization of the aminomethyl group.

Workflow for the Synthesis of 4-Aminomethyl-1-n-butylpiperidine Analogs:

Synthesis_Workflow start 1-Boc-4-piperidone step1 Reductive Amination (n-Butylamine, NaBH(OAc)3) start->step1 intermediate1 1-Boc-4-(n-butylamino)piperidine step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 4-(n-butylamino)piperidine step2->intermediate2 step3 N-Alkylation/Acylation of secondary amine intermediate2->step3 final_product Target Analogs step3->final_product

Caption: General synthetic workflow for 4-aminomethyl-1-n-butylpiperidine analogs.

Step-by-Step Protocol:

  • Synthesis of 1-Boc-4-(n-butylamino)piperidine:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added n-butylamine (1.1 eq).

    • The mixture is stirred at room temperature for 1-2 hours.

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

  • Boc Deprotection:

    • The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.

    • The reaction is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure to yield the deprotected amine salt.

  • N-Alkylation or N-Acylation:

    • The deprotected amine is treated with an appropriate alkyl halide or acyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • The reaction mixture is stirred at room temperature or heated as required.

    • After completion, the reaction is worked up by washing with water and brine, followed by drying and concentration of the organic layer.

    • The final product is purified by column chromatography or recrystallization.

B. Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized analogs against AChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Experimental Workflow for AChE Inhibition Assay:

AChE_Assay_Workflow reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine (substrate) - Test compounds plate_prep Plate Preparation (96-well): - Add buffer, enzyme, and test compound reagents->plate_prep incubation Pre-incubation plate_prep->incubation reaction_start Initiate Reaction: - Add substrate incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC50 measurement->analysis

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer (pH 8.0).

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the AChE enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Conclusion and Future Perspectives

The 4-aminomethylpiperidine scaffold represents a promising framework for the design of novel and potent AChE inhibitors for the potential treatment of Alzheimer's disease. The structure-activity relationship studies, although not exhaustive for the specific 4-aminomethyl-1-n-butylpiperidine series, provide valuable insights into the key structural features required for potent inhibition. The N1-substituent and modifications of the C4-aminomethyl group are critical determinants of activity, primarily through their interactions with the peripheral anionic and catalytic active sites of AChE, respectively.

Future research should focus on the systematic synthesis and evaluation of a library of 4-aminomethyl-1-n-butylpiperidine analogs with diverse substitutions to establish a more detailed and quantitative SAR. This would involve varying the length and branching of the N-alkyl chain, as well as introducing different functional groups on the aminomethyl moiety. Such studies, coupled with computational modeling and molecular docking, will undoubtedly pave the way for the development of more potent and selective AChE inhibitors with improved pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the advancement of therapies for Alzheimer's disease.

V. References

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Pochkaeva, E., Chistyakov, D., Zueva, O., Ponomareva, E., Fedorova, E., Povarova, O., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 434-445. [Link]

  • Choi, S. W., Elmaleh, D. R., Hanson, R. N., Fischman, A. J., & Madras, B. K. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 205-213. [Link]

  • Tong, W., Collantes, E. R., Chen, Y., & Welsh, W. J. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-387. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Oparin, R. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1823. [Link]

  • Sarfraz, M., Ejaz, A., Jabeen, F., Al-Qahtani, S. D., Al-Otaibi, T. M., Al-Ghamdi, K. M., ... & Khan, I. U. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. Protein and Peptide Letters, 31(1), 66-83. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(4), 657-665. [Link]

  • Gaube, F., Gedschold, A., Oswald, D., Pilger, J., Hassert, R., & Pietzsch, M. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(19), 4443. [Link]

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  • Meena, P., Nemaysh, V., Khatri, M., Manral, A., Luthra, P. M., & Tiwari, M. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. [Link]

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Sources

A Critical Review of N-Substituted 4-Aminomethylpiperidines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug discovery. Among its many derivatives, the 4-aminomethylpiperidine core is a particularly versatile building block, found in a range of biologically active agents. This guide provides a critical review of published studies on N-substituted 4-aminomethylpiperidines, with a particular focus on understanding the impact of the N-substituent on the molecule's performance. While direct published data on 4-Aminomethyl-1-n-butylpiperidine dihydrochloride is limited, this review will leverage data from analogous N-substituted derivatives to provide a comparative analysis and predictive insights for researchers in the field.

The 4-Aminomethylpiperidine Scaffold: A Versatile Pharmacophore

The 4-aminomethylpiperidine moiety serves as a key structural element in a variety of potent and selective modulators of important biological targets. Its utility stems from the presence of two key functionalities: the secondary amine within the piperidine ring and the primary exocyclic aminomethyl group. These provide opportunities for diverse chemical modifications to fine-tune the physicochemical and pharmacological properties of the molecule.

Published research has demonstrated the successful incorporation of this scaffold into inhibitors of several key drug targets, including:

  • G-protein coupled receptor 119 (GPR119): Agonists of this receptor are being investigated for the treatment of type 2 diabetes and other metabolic disorders. The piperidine core often serves as a central scaffold to orient the key pharmacophoric elements for receptor activation.[1][2][3][4][5]

  • Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene implicated in various cancers. The 4-aminomethylpiperidine scaffold has been utilized as a building block for the synthesis of potent Pim-1 inhibitors.[6][7][8][9][10]

  • Kinesin Spindle Protein (KSP): As a key motor protein involved in mitosis, KSP is an attractive target for the development of novel anticancer agents. The 4-aminomethylpiperidine moiety has been incorporated into KSP inhibitors.[11][12][13]

The N-substituent on the piperidine ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The choice of this substituent can significantly impact the molecule's interaction with the target protein and its overall drug-like properties.

Synthesis of N-Substituted 4-Aminomethylpiperidines

The synthesis of N-substituted 4-aminomethylpiperidines can be achieved through several established synthetic routes. The choice of method often depends on the desired N-substituent and the need for selective functionalization of the piperidine nitrogen over the exocyclic primary amine.

Reductive Amination

A common and efficient method for introducing N-alkyl groups is reductive amination. This typically involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent. For the synthesis of N-alkyl-4-aminomethylpiperidines, a common starting material is 1-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) group serves to protect the piperidine nitrogen, allowing for selective modification at other positions. The synthesis of a generic N-alkyl-4-aminomethylpiperidine is outlined below.

Experimental Protocol: Synthesis of N-Alkyl-4-aminomethylpiperidine via Reductive Amination

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone (1.0 eq) and the desired primary amine (e.g., n-butylamine, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction is typically stirred at room temperature for 12-24 hours.

  • Step 2: Work-up and Purification. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 3: Boc Deprotection. The purified N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol. The reaction is stirred at room temperature for 1-4 hours.

  • Step 4: Isolation of the Dihydrochloride Salt. The solvent is removed under reduced pressure to yield the desired N-alkyl-4-aminomethylpiperidine dihydrochloride salt.

Direct N-Alkylation

Direct N-alkylation of 4-aminomethylpiperidine with an alkyl halide is another approach. However, this method can be less selective due to the presence of two nucleophilic nitrogen atoms, potentially leading to a mixture of N-alkylated, N,N'-dialkylated, and quaternized products.[14][15] Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial for achieving the desired product.

G cluster_synthesis Synthesis of N-Alkyl-4-Aminomethylpiperidines Start 4-Aminomethylpiperidine or 1-Boc-4-piperidone ReductiveAmination Reductive Amination (with Aldehyde/Ketone + NaBH(OAc)₃) Start->ReductiveAmination DirectAlkylation Direct N-Alkylation (with Alkyl Halide) Start->DirectAlkylation Product N-Alkyl-4-aminomethylpiperidine ReductiveAmination->Product DirectAlkylation->Product

Caption: Synthetic routes to N-Alkyl-4-aminomethylpiperidines.

Comparative Performance Analysis: The Role of the N-Substituent

The N-substituent on the 4-aminomethylpiperidine scaffold is a key determinant of its biological activity. While a direct head-to-head comparison including the n-butyl derivative is not available in the published literature, we can infer the likely impact of this group by examining studies on related N-substituted piperidines.

Impact on Receptor/Enzyme Binding

The nature of the N-substituent can influence binding affinity and selectivity through several mechanisms:

  • Steric Effects: The size and shape of the N-substituent can dictate how the molecule fits into the binding pocket of the target protein. A bulky substituent may be required to occupy a specific hydrophobic pocket, or it could clash with the protein surface, reducing affinity.

  • Hydrophobicity: The lipophilicity of the N-substituent can impact the overall hydrophobicity of the molecule, which is often a critical factor in drug-target interactions. An N-butyl group, being more hydrophobic than a methyl group, would be expected to favor interactions with hydrophobic pockets in the target protein.

  • Basicity of the Piperidine Nitrogen: The N-substituent influences the pKa of the piperidine nitrogen. This is critical as this nitrogen is often protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site. Electron-donating alkyl groups like n-butyl increase the basicity of the nitrogen, potentially strengthening this ionic bond. Conversely, electron-withdrawing groups would decrease basicity and weaken this interaction.[16]

A study on N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as acetylcholinesterase inhibitors highlighted the importance of the basicity of the piperidine nitrogen for potent activity.[16] This suggests that for targets where an ionic interaction is crucial, an N-alkyl substituent like n-butyl could be beneficial.

Structure-Activity Relationships in N-Substituted Piperidines

A study on 4-aminopiperidines as novel antifungal agents provides valuable insights into structure-activity relationships (SAR).[17] In this study, a library of N-substituted 4-aminopiperidines was synthesized and evaluated. The authors found that the nature of the N-substituent on the piperidine ring had a profound effect on antifungal activity. For instance, N-benzyl and N-phenethyl substituents were found to be optimal when combined with a long alkyl chain at the 4-amino position.[17] While this study focused on substitution at the 4-amino group, the importance of the N1 substituent on the piperidine ring was clearly demonstrated.

Table 1: Comparison of N-Substituents on Piperidine Derivatives from Published Studies (Illustrative)

N-SubstituentTargetKey FindingsReference
BenzylAcetylcholinesteraseThe basicity of the piperidine nitrogen is crucial for high potency.[16]
Benzyl, PhenethylFungal Ergosterol BiosynthesisOptimal for antifungal activity when combined with a long N-alkyl chain at the 4-amino position.[17]
Various Alkyl/ArylHDAC/AChEThe N-benzyl piperidine moiety is a key component of dual inhibitors.[18]

Based on these principles, it can be hypothesized that an N-n-butyl substituent on the 4-aminomethylpiperidine core would:

  • Increase lipophilicity compared to smaller alkyl groups.

  • Enhance the basicity of the piperidine nitrogen.

  • Be of a moderate size, potentially fitting into hydrophobic pockets without significant steric hindrance.

The optimal N-substituent will, of course, be target-dependent. For a target with a large, hydrophobic pocket adjacent to the piperidine nitrogen, a longer alkyl chain like n-butyl may be more favorable than a smaller methyl group.

Experimental Workflows for Biological Evaluation

To assess the performance of a novel N-substituted 4-aminomethylpiperidine derivative, a series of in vitro and in vivo assays are required. The specific assays will depend on the intended biological target.

GPR119 Agonist Activity Assay

GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[1][19]

Experimental Protocol: GPR119 cAMP Assay

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Assay Procedure: Cells are seeded into 384-well plates. On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: The test compound (e.g., 4-Aminomethyl-1-n-butylpiperidine 2hcl) and a reference agonist are added at various concentrations.

  • cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a homogeneous time-resolved fluorescence (HTRF) or a luciferase-based reporter assay.[20][21][22]

  • Data Analysis: The data is normalized to a positive control (e.g., a known GPR119 agonist) and a vehicle control. The EC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_gpr119 GPR119 Signaling Pathway Agonist GPR119 Agonist (e.g., N-Alkyl-4-aminomethylpiperidine) GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: GPR119 agonist-induced signaling cascade.

Pim-1 Kinase Inhibition Assay

The activity of Pim-1 kinase inhibitors is typically determined by measuring the inhibition of phosphorylation of a substrate peptide.[7][8][23][24][25]

Experimental Protocol: Pim-1 Kinase Inhibition Assay

  • Reaction Mixture: A reaction mixture is prepared containing Pim-1 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into the substrate, or a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced.[23][25]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the concentration-response curve.

KSP ATPase Activity Assay

KSP is a motor protein that hydrolyzes ATP to move along microtubules. KSP inhibitors typically block this ATPase activity.[26][27][28][29][30]

Experimental Protocol: KSP ATPase Assay

  • Reaction Components: The assay is performed in the presence of purified KSP motor domain, microtubules (stabilized with taxol), and ATP.

  • Inhibitor Incubation: The KSP enzyme is pre-incubated with the test compound at various concentrations.

  • ATPase Reaction: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by detecting the amount of inorganic phosphate (Pi) or ADP generated over time. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[26][27]

  • Data Analysis: The rate of the reaction is determined for each inhibitor concentration, and the IC₅₀ value is calculated.

Conclusion and Future Perspectives

The 4-aminomethylpiperidine scaffold is a proven and valuable starting point for the design of modulators of a diverse range of biological targets. The N-substituent on the piperidine ring is a critical handle for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

While there is a lack of direct published data on 4-Aminomethyl-1-n-butylpiperidine dihydrochloride, by analyzing the structure-activity relationships of related N-substituted piperidines, we can predict that the n-butyl group would confer increased lipophilicity and basicity compared to smaller alkyl groups. This could be advantageous for targets with hydrophobic binding pockets and where a strong ionic interaction with the piperidine nitrogen is required.

To definitively determine the performance of 4-Aminomethyl-1-n-butylpiperidine and its dihydrochloride salt, further experimental studies are warranted. A systematic investigation comparing a series of N-alkyl substituents (e.g., methyl, ethyl, propyl, butyl, benzyl) on the 4-aminomethylpiperidine core against specific targets like GPR119, Pim-1, and KSP would provide invaluable data for the drug discovery community. Such studies would not only elucidate the specific contribution of the N-n-butyl group but also provide a more comprehensive understanding of the SAR for this important class of compounds, thereby guiding the rational design of future therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-Aminomethyl-1-n-butylpiperidine 2HCl. As a substituted piperidine derivative and an amine hydrochloride salt, this compound requires careful handling based on its potential chemical hazards. This document synthesizes best practices derived from safety data for structurally similar compounds to ensure a robust and reliable disposal protocol.

Core Hazard Profile and Risk Assessment

The primary risks associated with improper disposal include:

  • Personnel Safety: Direct contact can cause severe skin burns and eye damage.[1][3] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][6]

  • Environmental Contamination: Discharge into sewer systems or waterways can be toxic to aquatic organisms and disrupt local ecosystems.[4][5][7]

  • Infrastructure Damage: Corrosive properties can damage plumbing and wastewater treatment systems.

Anticipated Hazard Classification Summary (Based on Analogous Compounds)

Hazard ClassGHS CategoryDescriptionSupporting Analogs
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage or causes skin irritation.[1][2][8]4-Aminomethyl-1-Boc-piperidine, (R)-3-Aminopiperidine dihydrochloride
Serious Eye DamageCategory 1Causes serious eye damage.[1][8]4-Aminomethyl-1-Boc-piperidine
Acute Toxicity (Oral)Category 4Harmful if swallowed.[3][9][10](S)-1-N-BOC-3-(Aminomethyl)piperidine, 2-(Aminomethyl)piperidine
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][11]1-BOC-3-Aminopiperidine, 1-Boc-4-(aminomethyl)piperidine
Hazardous to Aquatic LifeAcute HazardMay be toxic to aquatic life.[2]1-Boc-4-(aminomethyl)piperidine

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] This minimizes the risk of inhaling dust or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[13][14]

    • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][11]

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.

    • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and acid gases.[5][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Never discharge this chemical or its solutions into drains or municipal trash.[4][5][7]

Step 1: Waste Characterization and Segregation

  • Classification: As the waste generator, you are legally responsible for determining if the chemical waste is classified as hazardous under local, regional, and national regulations, such as the EPA's 40 CFR Part 261.3.[12] Given its properties, it should be managed as hazardous waste.

  • Segregation: Maintain a dedicated, sealed waste container specifically for this compound and its contaminated materials (e.g., weighing paper, contaminated wipes). Do not mix this waste with other chemical streams, especially strong oxidizing agents or bases, to prevent violent reactions.[1][6][12][15]

Step 2: Proper Containerization

  • Container Choice: Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid. Ensure the container is in good condition, free of cracks or residue.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Corrosive," "Irritant")

    • The accumulation start date

Step 3: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[13]

  • The storage location must be cool, dry, and well-ventilated, away from heat or sources of ignition.[7][15]

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 4: Professional Disposal

  • Engage a Licensed Service: Arrange for the collection, transport, and ultimate disposal of the waste by a certified hazardous waste disposal company.[7][13] These companies have the permits and equipment to handle and process chemical waste safely.

  • Disposal Method: The most common and appropriate disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like NOx and HCl.[3][4][7]

Disposal Decision Workflow

G Disposal Workflow for this compound start Material to be Disposed is_spill Is it a spill cleanup material? start->is_spill Evaluate Material is_pure Is it unused/pure compound? is_spill->is_pure No container_spill Place absorbed material & debris in 'Solid Hazardous Waste' container is_spill->container_spill Yes is_solution Is it in solution? is_pure->is_solution No container_solid Place in dedicated 'Solid Hazardous Waste' container is_pure->container_solid Yes container_liquid Place in dedicated 'Aqueous/Organic Hazardous Waste' container is_solution->container_liquid Yes label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards (Corrosive, Irritant) container_solid->label_waste container_liquid->label_waste container_spill->label_waste store_waste Store in designated, cool, ventilated area with secondary containment label_waste->store_waste professional_disposal Arrange pickup by a licensed hazardous waste disposal service store_waste->professional_disposal end_node Disposal Complete professional_disposal->end_node

Caption: Decision workflow for proper segregation and disposal of the chemical.

Emergency Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Control: Prevent the spill from spreading or entering drains by using absorbent booms or a non-reactive diking material like sand.[3][16]

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder.[1][15][17] For solid spills, carefully sweep up the material, avoiding dust generation.[6][12] Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[1][7] Use non-sparking tools for this process.[7][15]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established protocols.

Regulatory and Compliance Framework

Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the handling and disposal of hazardous chemicals:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers identify chemical hazards, provide access to SDSs, label containers, and train employees on safe handling procedures.[18][19]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[12] This includes regulations for waste characterization, accumulation, transport, and disposal.[20]

It is imperative to consult your institution's EHS department and adhere to all local and state regulations, which may be more stringent than federal standards.[12][15]

References

  • ChemicalBook. (2025, July 19). (R)-3-Aminopiperidine - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Aminopiperidine.
  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 1-BOC-3-Aminopiperidine, 97%.
  • Cole-Parmer. Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%.
  • Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.
  • Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - 4-Aminomethyl-1-Boc-piperidine.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-3-Aminomethyl-1-Boc-piperidine.
  • United States Biological. (n.d.).
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-1-N-BOC-3-(Aminomethyl)piperidine.
  • MedchemExpress. (2025, December 23). 1-Boc-4-bromomethylpiperidine - Safety Data Sheet.
  • CymitQuimica. (3R)-3-(Aminomethyl)piperidine, N1-BOC protected - Safety Data Sheet.
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-Aminomethyl-1-n-butylpiperidine 2HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Aminomethyl-1-n-butylpiperidine 2HCl, a substituted piperidine derivative. As a member of this chemical class, it should be handled with the utmost care, assuming a high hazard potential. The following procedures are synthesized from safety data for structurally analogous compounds and established best practices in chemical laboratories. Adherence to these protocols is critical for ensuring personnel safety and operational integrity.

Hazard Assessment: The 'Why' Behind the Protocol

Substituted piperidines are known to be corrosive and can cause severe chemical burns upon contact.[3][4] The aminomethyl group further contributes to this profile. Therefore, we must operate under the assumption that this compound is a potent irritant and corrosive agent to the skin, eyes, and respiratory tract.[3][5][6]

Potential Hazard Anticipated Effect Rationale based on Analogous Compounds
Skin Contact Causes severe skin burns and irritation; potentially toxic upon dermal absorption.[1][2][4]Structurally similar compounds like 1-Boc-4-(aminomethyl)piperidine are classified as causing severe skin burns (Skin Corrosion 1B).[4] Piperidine itself is toxic in contact with skin.[1][2]
Eye Contact Causes serious and potentially irreversible eye damage.[3][5][7]Analogs are classified as causing serious eye damage (Eye Damage 1), which can lead to blindness.[3][4] Immediate and prolonged rinsing is critical.
Inhalation May cause severe respiratory tract irritation and chemical burns.[3][5]Inhaling dust or aerosols can damage the mucous membranes and lead to respiratory distress.[8] Handling should always occur in a well-ventilated area.[9]
Ingestion Harmful or fatal if swallowed; may cause severe burns to the gastrointestinal tract.[1][3][5]Ingestion of corrosive materials can cause perforation of the esophagus or stomach.[3] Do NOT induce vomiting if ingestion occurs.[4][5]

The Core PPE Ensemble: A System for Total Protection

Given the corrosive nature of this compound, a comprehensive Personal Protective Equipment (PPE) ensemble is mandatory. This is not a checklist of options, but a required system to prevent all routes of exposure.

Primary Eye and Face Protection

Direct contact with the eyes can cause irreversible damage.[4] Therefore, a dual-layer of protection is required:

  • Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors. Standard safety glasses are insufficient.

  • Full-Face Shield: Must be worn over the chemical splash goggles. This provides a secondary layer of protection for the eyes and shields the entire face from splashes and airborne particles.[2][7][10]

Hand Protection

The risk of severe skin burns necessitates robust hand protection.[1][4]

  • Glove Type: Nitrile or butyl rubber gloves are recommended for handling piperidine derivatives.[1] Always check the manufacturer's glove compatibility chart for the specific chemical or chemical class.

  • Double Gloving: Wear two pairs of nitrile gloves. This provides a significant buffer in case the outer glove is compromised. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as continued protection while you exit the area to replace it.

  • Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or perforation. Replace gloves immediately if they are contaminated and wash hands thoroughly after removal.[11]

Body Protection

Preventing incidental skin contact is crucial.

  • Chemical-Resistant Lab Coat: A lab coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.

  • Chemical Apron: For procedures involving larger quantities (>50g) or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.[11]

  • Full Coverage: Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[3]

  • Respirator: In the event of a large spill or a failure of the fume hood, respiratory protection will be necessary. A NIOSH-approved respirator with cartridges suitable for organic vapors and ammonia/amines (Type K, green) should be available and personnel must be fit-tested for its use.[3]

Procedural Discipline: A Step-by-Step Workflow for Safe Handling

The following workflow integrates the use of PPE into a structured, self-validating process that minimizes risk at every stage.

G cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase prep_area Area Verification - Fume hood sash at correct height - Eyewash/Shower unobstructed - Spill kit accessible gather_ppe Assemble Full PPE Ensemble prep_area->gather_ppe don_ppe Don PPE (Correct Sequence) gather_ppe->don_ppe handle_chem Chemical Handling (Inside Fume Hood ONLY) don_ppe->handle_chem decon Decontaminate & Segregate Waste - Place contaminated items in hazardous waste - Wipe down work surfaces handle_chem->decon doff_ppe Doff PPE (Contamination-Avoidance Sequence) decon->doff_ppe hygiene Final Personal Hygiene (Thorough hand washing) doff_ppe->hygiene

Caption: Workflow for Safe Handling of Corrosive Piperidine Derivatives.

Protocol 1: PPE Donning Sequence

The sequence is designed to prevent cross-contamination.

  • Lab Coat and Apron: Don your lab coat and apron (if required).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Protocol 2: PPE Doffing Sequence

This sequence is critical for avoiding contact with any contaminants on the PPE.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove your lab coat and/or apron, rolling it so the contaminated outer surface is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Contingency Planning: Spill and Disposal Operations

Small Spill Response (<10g)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing your full PPE ensemble, including respiratory protection if the spill is outside the fume hood.

  • Absorb: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a chemical spill pillow.[5][9] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills, immediately evacuate the area and contact your institution's emergency response team.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.[4][5]

  • Solid Waste: Unused chemical, contaminated absorbents, and grossly contaminated PPE (like outer gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the chemical must be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain.[12]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations.[8]

By integrating this expert-level understanding of the hazards with disciplined, procedural execution, you can ensure a safe and controlled environment when working with this compound. Your safety is paramount and non-negotiable.

References

  • Penta Manufacturer. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Fisher Scientific. (2024, January 24). Safety Data Sheet: 4-Aminomethyl-1-Boc-piperidine. [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.